molecular formula Pr+3 B1615922 CANCA CAS No. 22541-14-6

CANCA

Cat. No.: B1615922
CAS No.: 22541-14-6
M. Wt: 140.9077 g/mol
InChI Key: WCWKKSOQLQEJTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CANCA is a useful research compound. Its molecular formula is Pr+3 and its molecular weight is 140.9077 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

praseodymium(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Pr/q+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWKKSOQLQEJTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Pr+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Pr+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.90766 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22541-14-6
Record name Praseodymium, ion(Pr3 )
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022541146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

A Technical Guide to the c-ANCA Mechanism of Action in Granulomatosis with Polyangiitis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Granulomatosis with Polyangiitis (GPA) is a systemic autoimmune disease characterized by necrotizing granulomatous inflammation and vasculitis of small- to medium-sized blood vessels. A hallmark of GPA is the presence of anti-neutrophil cytoplasmic antibodies (ANCA), predominantly those targeting proteinase 3 (PR3-ANCA), which present a cytoplasmic staining pattern (c-ANCA). Mounting evidence from clinical, in vitro, and in vivo studies confirms the direct pathogenic role of PR3-ANCA in GPA.[1] The core mechanism involves a multi-step process initiated by the priming of neutrophils, followed by ANCA-mediated activation, and culminating in endothelial damage. This process is amplified by the complement system and involves destructive neutrophil effector functions, including degranulation and the formation of neutrophil extracellular traps (NETs). This guide provides a detailed examination of these molecular and cellular pathways, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the critical signaling and logical relationships.

Core Mechanism of c-ANCA Pathogenesis

The autoimmune assault in GPA is not a spontaneous event but a cascade of interactions between the innate and adaptive immune systems, with neutrophils and PR3-ANCA at its center.

Step 1: Neutrophil Priming and PR3 Surface Expression

In a resting state, the primary target of c-ANCA, proteinase 3 (PR3), is sequestered within the azurophilic granules of neutrophils, making it inaccessible to circulating antibodies. A "priming" event, typically triggered by pro-inflammatory stimuli such as infections or cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1), is a prerequisite for ANCA pathogenicity.[2][3] This priming causes a limited degranulation process, leading to the translocation and expression of PR3 on the neutrophil's outer membrane. The complement anaphylatoxin C5a is another potent priming agent, highlighting the interplay between different inflammatory systems.[4][5]

Step 2: ANCA Binding and Full Neutrophil Activation

Once PR3 is expressed on the surface, circulating PR3-ANCA IgG antibodies can bind to it. This binding is a dual-engagement process:

  • Fab Fragment Binding: The antigen-binding (Fab) portion of the ANCA antibody binds directly to membrane-bound PR3.

  • Fc Fragment Binding: The constant (Fc) portion of the antibody simultaneously engages with Fc gamma receptors (FcγR) on the neutrophil surface.

This dual engagement cross-links PR3 and FcγRs, triggering a cascade of intracellular signaling pathways that lead to full neutrophil activation.[2] Key signaling pathways implicated include p38 Mitogen-Activated Protein Kinase (p38MAPK), Extracellular signal-Regulated Kinase (ERK), Phosphoinositide 3-Kinase (PI3K), and Protein Kinase C (PKC). This activation is significantly more robust than in neutrophils from healthy individuals, suggesting an inherent predisposition for an exaggerated inflammatory response in GPA patients.

ANCA_Neutrophil_Activation_Pathway Fig 1: c-ANCA induced neutrophil activation signaling pathway. cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling PR3_ANCA PR3-ANCA (IgG) mPR3 Membrane PR3 PR3_ANCA->mPR3 Fab binding FcR Fcγ Receptor (FcγRIIa/IIIb) PR3_ANCA->FcR Fc binding PKC Protein Kinase C (PKC) mPR3->PKC FcR->PKC PI3K PI3K / Akt FcR->PI3K MAPK p38MAPK / ERK FcR->MAPK Activation Neutrophil Activation PKC->Activation PI3K->Activation MAPK->Activation

Fig 1: c-ANCA induced neutrophil activation signaling pathway.
Step 3: Endothelial Damage and Vasculitis

ANCA-activated neutrophils firmly adhere to the vascular endothelium. Once attached, they unleash their cytotoxic arsenal directly onto the endothelial cells, causing necrotizing vasculitis through several mechanisms:

  • Respiratory Burst: Activated neutrophils produce and release large quantities of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide (H2O2), which are directly toxic to endothelial cells.[5]

  • Degranulation: The neutrophils release the contents of their granules, including potent proteolytic enzymes like elastase, which can degrade endothelial cell matrix proteins and cause cell detachment.[5]

  • Direct PR3 Cytotoxicity: Released PR3 can bind to and be internalized by endothelial cells, inducing apoptosis and contributing directly to vascular injury.[5]

This localized assault leads to endothelial cell death, loss of vessel wall integrity, and the characteristic necrotizing lesions of GPA.

Step 4: The Complement Amplification Loop

The complement system, particularly the alternative pathway, plays a crucial role in amplifying and perpetuating the inflammatory cycle in GPA.[1] ANCA-activated neutrophils release factors, such as properdin and factor B, that trigger the alternative complement pathway.[5] This leads to the generation of more C5a.[1][4] This newly generated C5a then acts as a potent chemoattractant, recruiting more neutrophils to the site of inflammation, and as a priming agent, making them susceptible to activation by ANCA.[5] This creates a self-sustaining "amplification loop" of neutrophil priming and activation, which drives progressive vascular inflammation and damage.[1][4]

Complement_Amplification_Loop Fig 2: The complement amplification loop in GPA pathogenesis. Primed_Neutrophil Primed Neutrophil (PR3 on surface) Activated_Neutrophil Activated Neutrophil Primed_Neutrophil->Activated_Neutrophil ANCA Binding ANCA PR3-ANCA ANCA->Primed_Neutrophil Complement_Activation Alternative Pathway Complement Activation Activated_Neutrophil->Complement_Activation Releases Factors (Properdin, etc.) C5a C5a Generation Complement_Activation->C5a Recruitment Recruitment & Priming of more Neutrophils C5a->Recruitment Recruitment->Primed_Neutrophil Amplification Respiratory_Burst_Assay_Workflow Fig 3: Experimental workflow for respiratory burst assay. start Start: Obtain Healthy Donor Blood iso 1. Isolate Neutrophils (Density Gradient Centrifugation) start->iso prime 2. Prime Neutrophils (e.g., with TNF-α) iso->prime setup 3. Set up 96-well plate: - Primed Neutrophils - Ferricytochrome C - Test IgG (ANCA+ or Control) prime->setup measure 4. Kinetic Absorbance Reading (550 nm at 37°C) setup->measure analyze 5. Calculate SOD-inhibitable Superoxide Production measure->analyze end End: Quantified Respiratory Burst analyze->end

References

The Role of Proteinase 3 as a C-ANCA Antigen: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteinase 3 (PR3) is a serine protease primarily found in the azurophilic granules of neutrophils and is the main target of cytoplasmic anti-neutrophil cytoplasmic antibodies (c-ANCA). These autoantibodies, designated as PR3-ANCA, are strongly associated with the pathogenesis of ANCA-associated vasculitis (AAV), particularly Granulomatosis with Polyangiitis (GPA). This technical guide provides a comprehensive overview of the biochemical properties of PR3, its pivotal role as an autoantigen, the immunological mechanisms of PR3-ANCA-mediated pathology, and the methodologies used for its study. Detailed experimental protocols, quantitative data on clinical associations, and visualizations of key pathways are presented to serve as a resource for researchers and professionals in the field.

Introduction to Proteinase 3 (PR3)

Proteinase 3 is a 29 kDa neutral serine protease belonging to the chymotrypsin family.[1] While its primary physiological role involves the degradation of various extracellular matrix proteins and the generation of antimicrobial peptides, its significance in immunopathology is paramount.[2] PR3 can be expressed on the surface of a subset of neutrophils, a feature that is crucial for its interaction with circulating PR3-ANCA.[3]

Biochemical Properties of PR3

PR3 shares sequence homology with other neutrophil serine proteases like neutrophil elastase and cathepsin G.[4] Its enzymatic activity is directed towards a variety of substrates, including elastin, fibronectin, and type IV collagen.[4] The conformation of PR3, stabilized by disulfide bonds, is critical for both its enzymatic function and its recognition by autoantibodies, with most PR3-ANCA targeting conformational epitopes.[5]

PR3 as the Primary c-ANCA Antigen in AAV

The association between c-ANCA and PR3 is a hallmark of Granulomatosis with Polyangiitis (GPA). The presence of PR3-ANCA is a key diagnostic and prognostic marker in AAV.

Clinical Association of PR3-ANCA

PR3-ANCA is highly specific for GPA and is a significant risk factor for disease relapse. The quantitative levels of PR3-ANCA often correlate with disease activity.

Clinical ParameterAssociation with PR3-ANCAReference
Disease Association Highly specific for Granulomatosis with Polyangiitis (GPA)[6]
Prevalence in GPA 66% of patients[6]
Relapse Risk Higher risk of relapse compared to MPO-ANCA positive patients[7][8]
Hazard Ratio for Relapse 1.81 (95% CI 1.28 to 2.57)[8][9]
Relapse Prediction after Rituximab Persistent PR3-ANCA positivity is associated with a 37% relapse rate.[10]
Genetic Predisposition Associated with HLA-DPB1*0401 allele[6]
Diagnostic Utility of PR3-ANCA Detection

The detection of PR3-ANCA is a cornerstone in the diagnosis of AAV. Various immunoassays are employed, each with distinct performance characteristics.

Assay TypeGenerationSensitivity for GPASpecificity for GPAReference
Direct ELISA FirstVariable, can be lowerHigh[11][12]
Capture ELISA SecondImproved sensitivityHigh[11][12]
Anchor ELISA ThirdHigh (e.g., 74%)High (e.g., 97%)[11][12][13]
Indirect Immunofluorescence (c-ANCA) N/AHighLower than specific immunoassays[14][15]

Pathogenic Role of PR3-ANCA

The binding of PR3-ANCA to PR3 expressed on the surface of neutrophils is a critical event in the pathogenesis of AAV. This interaction triggers a cascade of inflammatory responses leading to vascular damage.

Neutrophil Priming and PR3 Externalization

Under normal conditions, PR3 is sequestered within the azurophilic granules of neutrophils. Pro-inflammatory stimuli, such as TNF-α, lead to the "priming" of neutrophils, which involves the translocation of PR3 to the cell surface.[3] This surface expression of PR3 makes it accessible to circulating PR3-ANCA.

PR3-ANCA-Mediated Neutrophil Activation

The binding of PR3-ANCA to surface-expressed PR3 leads to neutrophil activation through a process that involves the engagement of Fcγ receptors (FcγRIIa and FcγRIIIb) on the neutrophil surface.[16] This cross-linking of PR3 and Fcγ receptors initiates a series of downstream signaling events.

Downstream Effector Mechanisms

Activated neutrophils release a variety of pro-inflammatory mediators that contribute to endothelial cell injury and vascular inflammation. These include:

  • Reactive Oxygen Species (ROS): A respiratory burst leads to the production of superoxide and other ROS.

  • Degranulation: The release of proteolytic enzymes, including PR3 itself, from neutrophil granules.

  • Neutrophil Extracellular Traps (NETs): The formation and release of NETs, which are web-like structures of DNA, histones, and granular proteins, can further propagate inflammation and present more autoantigens.[6]

  • Complement Activation: The alternative complement pathway can be activated, leading to the generation of C5a, a potent chemoattractant and activator of neutrophils.[6]

Signaling Pathways in PR3-ANCA-Mediated Neutrophil Activation

The interaction of PR3-ANCA with neutrophils triggers specific intracellular signaling cascades. Proteomic studies have revealed distinct signaling pathways associated with PR3-AAV, with STAT3 signaling being prominent.[17][18][19][20]

PR3_ANCA_Signaling cluster_neutrophil Neutrophil PR3_ANCA PR3-ANCA PR3 Surface PR3 PR3_ANCA->PR3 Binds FcR Fcγ Receptors (FcγRIIa, FcγRIIIb) PR3_ANCA->FcR Engages PI3K PI3K/Akt PR3->PI3K MAPK MAPK (p38, ERK) PR3->MAPK FcR->PI3K FcR->MAPK Neutrophil Neutrophil STAT3 STAT3 PI3K->STAT3 MAPK->STAT3 Activation Neutrophil Activation STAT3->Activation ROS ROS Production Activation->ROS Degranulation Degranulation Activation->Degranulation NETosis NETosis Activation->NETosis

PR3-ANCA signaling cascade in neutrophils.

Experimental Protocols

Detection of PR3-ANCA by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the general steps for a sandwich ELISA to detect PR3-ANCA.

  • Coating: Microtiter wells are coated with purified human PR3 antigen.

  • Blocking: Unbound sites in the wells are blocked with a blocking buffer (e.g., BSA or non-fat milk).

  • Sample Incubation: Patient serum or plasma, diluted in sample diluent, is added to the wells and incubated to allow PR3-ANCA to bind to the immobilized antigen.

  • Washing: The wells are washed to remove unbound antibodies and other serum components.

  • Conjugate Incubation: An enzyme-conjugated secondary antibody (e.g., anti-human IgG-HRP) is added to the wells and incubated.

  • Washing: The wells are washed to remove unbound conjugate.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by the enzyme to produce a colored product.

  • Stopping Reaction: The reaction is stopped with a stop solution (e.g., sulfuric acid).

  • Reading: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Calculation: The concentration of PR3-ANCA is determined by comparing the sample absorbance to a standard curve.

ELISA_Workflow Start Start Coat Coat wells with PR3 antigen Start->Coat Block Block unbound sites Coat->Block AddSample Add diluted patient serum Block->AddSample Incubate1 Incubate AddSample->Incubate1 Wash1 Wash wells Incubate1->Wash1 AddConj Add enzyme-conjugated secondary antibody Wash1->AddConj Incubate2 Incubate AddConj->Incubate2 Wash2 Wash wells Incubate2->Wash2 AddSub Add chromogenic substrate Wash2->AddSub Incubate3 Incubate for color development AddSub->Incubate3 Stop Add stop solution Incubate3->Stop Read Read absorbance Stop->Read End End Read->End

General workflow for PR3-ANCA ELISA.
Detection of c-ANCA by Indirect Immunofluorescence (IIF)

This protocol describes the standard method for detecting c-ANCA on ethanol-fixed neutrophils.

  • Substrate Preparation: Human neutrophils are isolated and fixed on glass slides with ethanol.

  • Sample Incubation: Patient serum, typically at a screening dilution of 1:20, is applied to the slides and incubated.

  • Washing: The slides are washed with PBS to remove unbound antibodies.

  • Secondary Antibody Incubation: A fluorescein-conjugated anti-human IgG antibody is applied to the slides and incubated in the dark.

  • Washing: The slides are washed again with PBS.

  • Mounting: A coverslip is mounted on the slide using a mounting medium.

  • Microscopy: The slides are examined using a fluorescence microscope. A cytoplasmic granular staining pattern is indicative of c-ANCA. Positive samples are then serially diluted to determine the titer.

Neutrophil Activation Assays

These assays are used to assess the functional consequences of PR3-ANCA binding to neutrophils.

  • Respiratory Burst Assay: Measures the production of ROS using probes such as dihydrorhodamine 123 or luminol.[21] Neutrophils are first primed with TNF-α, then incubated with patient-derived PR3-ANCA IgG, and the subsequent ROS production is measured by flow cytometry or luminometry.

  • Degranulation Assay: Quantifies the release of granular enzymes. This can be done by measuring the activity of released enzymes (e.g., myeloperoxidase) in the supernatant or by detecting the surface expression of granule membrane proteins (e.g., CD63, CD66b) by flow cytometry.[21]

Animal Models of PR3-ANCA Vasculitis

Developing robust animal models for PR3-AAV has been challenging due to differences in PR3 homology and neutrophil biology between humans and mice.[2][22] However, some models have provided valuable insights.

  • Passive Transfer Models: Involve the injection of human PR3-ANCA IgG into mice. To enhance disease susceptibility, mice are often pre-treated with a pro-inflammatory stimulus like LPS. Humanized mouse models, engrafted with a human immune system, have shown more promising results in developing vasculitis upon passive transfer of PR3-ANCA.[22]

  • Active Immunization Models: Involve immunizing mice with human or murine PR3 to induce an anti-PR3 antibody response. These models have had limited success in inducing overt vasculitis, suggesting that PR3-ANCA alone may not be sufficient to break tolerance in mice.[2]

Therapeutic Targeting of PR3

Given the central role of the PR3-ANCA interaction in AAV pathogenesis, strategies to disrupt this interaction or its downstream consequences are of great therapeutic interest. Current and emerging therapies include:

  • B-cell Depletion: Rituximab, a monoclonal antibody against CD20, depletes B cells, thereby reducing the production of PR3-ANCA.

  • Complement Inhibition: Avacopan, a C5a receptor antagonist, blocks the pro-inflammatory effects of C5a, a key mediator in ANCA-induced neutrophil activation.

  • Future Directions: Therapies aimed at inducing antigen-specific tolerance to PR3 or directly inhibiting PR3's enzymatic activity are under investigation.

Conclusion

Proteinase 3 is a critical autoantigen in the pathogenesis of ANCA-associated vasculitis, particularly GPA. The interaction between PR3-ANCA and surface-expressed PR3 on neutrophils initiates a complex inflammatory cascade that results in severe vascular injury. A thorough understanding of the biochemical properties of PR3, the cellular and molecular mechanisms of PR3-ANCA-mediated pathology, and the standardized methodologies for its study are essential for advancing diagnostics, prognostics, and the development of targeted therapies for this debilitating autoimmune disease. This guide provides a foundational resource for researchers and clinicians working to unravel the complexities of PR3-AAV and improve patient outcomes.

Logical Relationship of PR3 in AAV Pathogenesis

AAV_Pathogenesis Genetic Genetic Predisposition (e.g., HLA-DPB1*0401) Tolerance Loss of Immune Tolerance to PR3 Genetic->Tolerance Environmental Environmental Triggers (e.g., Infections) Environmental->Tolerance Priming Neutrophil Priming (e.g., by TNF-α) Environmental->Priming B_Cell B Cell Activation & Differentiation Tolerance->B_Cell ANCA_Prod PR3-ANCA Production B_Cell->ANCA_Prod ANCA_Binding PR3-ANCA Binding to Surface PR3 ANCA_Prod->ANCA_Binding PR3_Ext PR3 Externalization on Neutrophil Surface Priming->PR3_Ext PR3_Ext->ANCA_Binding Neutrophil_Activation Neutrophil Activation ANCA_Binding->Neutrophil_Activation Effector Effector Mechanisms (ROS, Degranulation, NETs) Neutrophil_Activation->Effector Endothelial Endothelial Cell Damage Effector->Endothelial Vasculitis Vasculitis Endothelial->Vasculitis

The central role of PR3 in AAV pathogenesis.

References

The Crucible of Inflammation: A Technical Guide to the Pathogenesis of c-ANCA Associated Small Vessel Vasculitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core pathogenic mechanisms underlying c-ANCA associated small vessel vasculitis (AAV), with a particular focus on granulomatosis with polyangiitis (GPA). It is designed to be a resource for researchers, scientists, and professionals involved in the development of novel therapeutics for this complex autoimmune disease. This document delves into the intricate interplay of genetic predisposition, cellular effectors, and molecular signaling pathways that culminate in devastating vascular inflammation.

The Genesis of Autoimmunity: Genetic and Environmental Triggers

The development of c-ANCA associated vasculitis is a multifactorial process, initiated by a confluence of genetic susceptibility and environmental factors. While the precise triggers remain elusive, it is understood that these elements disrupt immune tolerance, leading to the production of autoantibodies against neutrophil proteins, primarily proteinase 3 (PR3), which are characteristic of c-ANCA.

Genetic Predisposition: Family recurrence and genome-wide association studies (GWAS) have solidified the role of genetics in AAV.[1][2] These studies have identified strong associations with specific gene variants, particularly within the human leukocyte antigen (HLA) complex, which are crucial for antigen presentation and immune regulation.[3][4] Notably, distinct genetic risk factors have been linked to PR3-ANCA and MPO-ANCA, suggesting they may be distinct autoimmune syndromes.[2][3]

Key Genes Implicated in c-ANCA (PR3-ANCA) Associated Vasculitis:

  • HLA-DP: Strongly associated with GPA and PR3-ANCA positivity.[3]

  • PRTN3: The gene encoding the autoantigen proteinase 3. Polymorphisms in this gene are linked to an increased risk of developing PR3-ANCA.[3]

  • SERPINA1: This gene encodes alpha-1 antitrypsin, the primary inhibitor of PR3. Defective alleles of SERPINA1 are a known genetic risk factor for PR3-ANCA associated vasculitis.[5]

Data Presentation: Quantitative Insights into c-ANCA Vasculitis

Quantitative data is essential for understanding the epidemiology and clinical characteristics of c-ANCA associated vasculitis. The following tables summarize key quantitative findings from the literature.

Table 1: Prevalence of ANCA Subtypes in AAV

Vasculitis Subtypec-ANCA/PR3-ANCA Prevalencep-ANCA/MPO-ANCA Prevalence
Granulomatosis with Polyangiitis (GPA)65-71%[4][6]24-29%[1][4]
Microscopic Polyangiitis (MPA)26-41%[1][4]58-60%[1][6]

Table 2: Serum Cytokine and Chemokine Levels in Active AAV Patients vs. Healthy Controls

Cytokine/ChemokineFold Change in AAV Patients (Approximate)Key Functions
IL-6Significantly Higher[5][7]Pro-inflammatory, B-cell differentiation
IL-8 (CXCL8)Significantly Higher[5][7]Neutrophil chemotaxis and activation
TNF-αIncreased[5]Pro-inflammatory, endothelial activation
IL-10Higher[5]Immunoregulatory, can be pro-inflammatory in certain contexts
IL-17Elevated[8]Pro-inflammatory, neutrophil recruitment
BAFFSignificantly Higher in GPA[9]B-cell activation and survival
MIG (CXCL9)Much Higher[5]T-cell and NK cell chemoattractant
IP-10 (CXCL10)Higher[5]T-cell chemoattractant

The Central Effector: The Neutrophil in c-ANCA Vasculitis

Neutrophils are at the heart of the pathogenic process in AAV, serving as both the source of the autoantigen (PR3) and the primary effector cells mediating vascular damage.[6][10]

Neutrophil Priming and ANCA-Induced Activation

Under normal physiological conditions, PR3 is sequestered within the azurophilic granules of neutrophils.[6] However, in the context of AAV, a "two-hit" hypothesis is proposed:

  • Priming: Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), lipopolysaccharide (LPS), or complement component C5a, "prime" neutrophils.[6] This priming process leads to the translocation of PR3 from the granules to the cell surface, making it accessible to circulating c-ANCA.[6]

  • Activation: The Fab portion of c-ANCA binds to surface-expressed PR3, and the Fc portion engages Fcγ receptors on the neutrophil surface.[11] This dual engagement triggers robust neutrophil activation.

Downstream Consequences of Neutrophil Activation

ANCA-activated neutrophils unleash a torrent of inflammatory mediators that directly contribute to endothelial cell injury and vascular necrosis:

  • Respiratory Burst: Activated neutrophils generate a massive amount of reactive oxygen species (ROS), which are highly damaging to endothelial cells.[6]

  • Degranulation: The release of lytic enzymes, including elastase and more PR3, from neutrophil granules further degrades the vessel wall.[11]

  • Neutrophil Extracellular Traps (NETs): Neutrophils release web-like structures of DNA, histones, and granular proteins, including PR3 and MPO.[8][12] NETs can directly damage endothelial cells and also serve as a source of autoantigens, perpetuating the autoimmune response.[12][13]

  • Cytokine and Chemokine Release: Activated neutrophils secrete pro-inflammatory cytokines and chemokines, such as IL-8, which recruit additional neutrophils to the site of inflammation, creating a vicious cycle.[14]

The Complement System: An Amplification Loop

Once considered a bystander, the complement system, particularly the alternative pathway, is now recognized as a critical amplification loop in the pathogenesis of AAV.[15][16][17] ANCA-activated neutrophils release factors that trigger the alternative complement pathway, leading to the generation of the potent anaphylatoxin C5a.[15][16] C5a, in turn, acts as a powerful chemoattractant for neutrophils and also primes them for ANCA-mediated activation, thus perpetuating the inflammatory cascade.[7][15][17]

Endothelial Cell Injury and Vascular Damage

The culmination of these pathogenic events is severe endothelial cell injury and necrotizing vasculitis.[8] ANCA-activated neutrophils adhere firmly to the endothelium, a process mediated by the upregulation of adhesion molecules.[18] The subsequent release of ROS, proteolytic enzymes, and NETs leads to endothelial cell detachment, apoptosis, and necrosis of the vessel wall.[18]

Experimental Protocols: Methodologies for Studying c-ANCA Vasculitis

This section provides detailed methodologies for key experiments cited in the study of c-ANCA vasculitis.

ANCA Detection by Indirect Immunofluorescence (IIF)

Objective: To screen for the presence of ANCA and determine the staining pattern (c-ANCA or p-ANCA).

Methodology:

  • Substrate Preparation: Human neutrophils are isolated from the peripheral blood of healthy donors and fixed onto glass microscope slides using ethanol.[1]

  • Sample Incubation: Patient serum is diluted (e.g., 1:20) and incubated with the fixed neutrophils, allowing any ANCA present to bind to their target antigens.[15]

  • Washing: The slides are washed to remove unbound antibodies.[15]

  • Secondary Antibody Incubation: A fluorescein-conjugated anti-human IgG antibody is added to the slides and incubated. This secondary antibody will bind to any patient ANCA that is bound to the neutrophils.[15]

  • Visualization: The slides are viewed under a fluorescence microscope. A positive result for c-ANCA is characterized by granular cytoplasmic staining of the neutrophils.[1][15]

PR3-ANCA Detection by Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To specifically detect and quantify antibodies against PR3.

Methodology:

  • Coating: Microplate wells are coated with purified human PR3.[19]

  • Sample Incubation: Diluted patient serum, along with positive and negative controls and calibrators, are added to the wells and incubated. If PR3-ANCA is present, it will bind to the coated antigen.[19]

  • Washing: The wells are washed to remove unbound components.[19]

  • Enzyme-Conjugated Secondary Antibody Incubation: An enzyme-conjugated (e.g., horseradish peroxidase) anti-human IgG antibody is added to the wells and incubated.[19]

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added to the wells. The enzyme on the secondary antibody will convert the substrate into a colored product.[19]

  • Stopping the Reaction and Reading: A stop solution is added to halt the reaction, and the absorbance of each well is measured using a microplate reader. The concentration of PR3-ANCA in the patient sample is determined by comparing its absorbance to the standard curve generated from the calibrators.[19]

In Vitro Neutrophil Activation Assay (Respiratory Burst)

Objective: To measure the production of reactive oxygen species (ROS) by neutrophils upon stimulation with ANCA.

Methodology:

  • Neutrophil Isolation: Neutrophils are isolated from the peripheral blood of healthy donors.

  • Priming: Neutrophils are resuspended in a suitable buffer and primed with a low concentration of TNF-α (e.g., 2 ng/mL) for 15 minutes.

  • Stimulation: The primed neutrophils are then stimulated with purified IgG from c-ANCA positive patients or healthy control IgG.

  • ROS Detection: ROS production is measured using a probe such as dihydrorhodamine 123 (DHR 123), which becomes fluorescent upon oxidation by ROS.[20][21] The change in fluorescence is quantified using a flow cytometer or a microplate reader.[20][21]

Induction of Experimental Autoimmune Vasculitis (EAV) in Wistar Kyoto (WKY) Rats

Objective: To create an in vivo model of MPO-ANCA associated vasculitis that mimics many features of the human disease.

Methodology:

  • Immunization: Female WKY rats are immunized with human myeloperoxidase (MPO) emulsified in Complete Freund's Adjuvant (CFA).[8][12] To enhance the disease induction, pertussis toxin and killed Mycobacterium tuberculosis can be added to the adjuvant.[12] A high dose of MPO (e.g., 1600 µg/kg) can also be used.[12]

  • Disease Development: Over a period of 4 to 8 weeks, the rats develop anti-MPO antibodies that cross-react with rat MPO, leading to the development of pauci-immune crescentic glomerulonephritis and lung hemorrhage.[1][16]

  • Monitoring: Disease progression is monitored by assessing for hematuria, albuminuria, and by histological analysis of kidney and lung tissue at the end of the experiment.[12]

Murine Model of MPO-ANCA Vasculitis

Objective: To create a mouse model for studying the pathogenesis of MPO-ANCA vasculitis.

Methodology:

  • Induction of Anti-MPO Antibodies: MPO-deficient mice are immunized with murine MPO to generate high-titer anti-MPO antibodies.[6][8]

  • Passive Transfer: Purified anti-MPO IgG is then passively transferred into wild-type recipient mice (e.g., C57BL/6).[6]

  • Induction of Glomerulonephritis: To induce renal injury, a low dose of lipopolysaccharide (LPS) can be co-administered with the anti-MPO antibodies.[8] Alternatively, a low dose of anti-glomerular basement membrane (anti-GBM) antibody can be injected to localize neutrophils to the glomeruli.[8]

  • Disease Assessment: The mice develop necrotizing and crescentic glomerulonephritis over several days, which can be assessed by measuring albuminuria and by histological examination of the kidneys.[6]

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathogenic pathways and experimental workflows.

ANCA_Neutrophil_Activation cluster_priming Neutrophil Priming cluster_neutrophil Neutrophil cluster_activation ANCA-mediated Activation cluster_downstream Downstream Effects cluster_outcome Pathological Outcome TNFa TNF-α RestingNeutrophil Resting Neutrophil (PR3 in granules) TNFa->RestingNeutrophil Prime C5a_prime C5a C5a_prime->RestingNeutrophil Prime LPS LPS LPS->RestingNeutrophil Prime PrimedNeutrophil Primed Neutrophil (Surface PR3) RestingNeutrophil->PrimedNeutrophil ActivatedNeutrophil Activated Neutrophil PrimedNeutrophil->ActivatedNeutrophil Activation ROS Respiratory Burst (ROS) ActivatedNeutrophil->ROS Degranulation Degranulation (Proteases) ActivatedNeutrophil->Degranulation NETs NETosis ActivatedNeutrophil->NETs Cytokines Cytokine/Chemokine Release (e.g., IL-8) ActivatedNeutrophil->Cytokines cANCA c-ANCA (anti-PR3) This compound->PrimedNeutrophil Binds to PR3 FcR Fcγ Receptor FcR->PrimedNeutrophil Binds Fc portion EndothelialDamage Endothelial Damage ROS->EndothelialDamage Degranulation->EndothelialDamage NETs->EndothelialDamage VascularInflammation Vascular Inflammation Cytokines->VascularInflammation EndothelialDamage->VascularInflammation

Caption: ANCA-mediated neutrophil activation pathway.

Complement_Amplification_Loop ANCA_Activated_Neutrophil ANCA-Activated Neutrophil Release_Factors Release of Activating Factors ANCA_Activated_Neutrophil->Release_Factors Alternative_Pathway Alternative Complement Pathway Activation Release_Factors->Alternative_Pathway C5a_Generation C5a Generation Alternative_Pathway->C5a_Generation Neutrophil_Priming Neutrophil Priming & Chemotaxis C5a_Generation->Neutrophil_Priming More_Neutrophils Recruitment of More Neutrophils C5a_Generation->More_Neutrophils Recruitment Neutrophil_Priming->ANCA_Activated_Neutrophil Amplification Loop More_Neutrophils->Neutrophil_Priming

Caption: The complement amplification loop in AAV.

EAV_Induction_Workflow Start Start Immunize Immunize WKY Rat with human MPO in CFA (+ Pertussis Toxin & M. tuberculosis) Start->Immunize Wait 4-8 Weeks Immunize->Wait Disease_Develops Development of: - Anti-MPO autoantibodies - Glomerulonephritis - Lung Hemorrhage Wait->Disease_Develops Analysis Monitor: - Hematuria - Albuminuria Analyze: - Kidney & Lung Histology Disease_Develops->Analysis End End Analysis->End

References

The Discovery and Evolution of Antineutrophil Cytoplasmic Antibodies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal discovery and history of antineutrophil cytoplasmic antibodies (ANCAs), their role in the diagnosis of autoimmune vasculitides, and the molecular mechanisms that underpin their pathogenicity. We delve into the key experimental protocols that have been central to ANCA research and provide a quantitative overview of their diagnostic utility.

A Serendipitous Discovery and the Dawn of a New Diagnostic Era

The journey to understanding the significance of ANCAs began in the early 1980s. In 1982, Davies and colleagues first described these autoantibodies in the context of segmental necrotizing glomerulonephritis. This initial observation paved the way for a series of seminal discoveries that would revolutionize the diagnosis and management of a group of devastating autoimmune diseases, now known as ANCA-associated vasculitides (AAV).

Key milestones in the history of ANCA include:

  • 1985: The association between a specific pattern of ANCA, the cytoplasmic ANCA (c-ANCA), and Wegener's granulomatosis (now granulomatosis with polyangiitis or GPA) was established.

  • 1988: The perinuclear ANCA (p-ANCA) pattern was described and linked to microscopic polyangiitis (MPA) and crescentic glomerulonephritis.

  • 1989: The primary target antigen for c-ANCA was identified as proteinase 3 (PR3).

  • 1989: Myeloperoxidase (MPO) was identified as the major target antigen for p-ANCA.

These discoveries transformed the diagnostic landscape for vasculitis, providing highly specific markers for diseases that were previously difficult to diagnose, often requiring invasive biopsies. The development of standardized assays for ANCA detection, including indirect immunofluorescence (IIF) and enzyme-linked immunosorbent assays (ELISA), further solidified their place in routine clinical practice.

Quantitative Analysis of ANCA in AAV

The diagnostic utility of ANCA testing is underscored by its sensitivity and specificity for different forms of AAV. The following tables summarize the prevalence of ANCA subtypes and the diagnostic performance of various testing methodologies.

Table 1: Prevalence of ANCA Subtypes in ANCA-Associated Vasculitides

Vasculitis Subtypec-ANCA/PR3-ANCA Prevalencep-ANCA/MPO-ANCA Prevalence
Granulomatosis with Polyangiitis (GPA)80-90%[1]10-20%
Microscopic Polyangiitis (MPA)10-20%60-80%[2]
Eosinophilic Granulomatosis with Polyangiitis (EGPA)<10%30-40%[3]

Table 2: Diagnostic Performance of ANCA Testing Methods

Test MethodAnalyteDiseaseSensitivitySpecificity
Indirect Immunofluorescence (IIF)c-ANCAGPA60-90%>95%
p-ANCAMPA/EGPA50-80%Variable
Enzyme-Linked Immunosorbent Assay (ELISA)PR3-ANCAGPA80-95%[1]>98%
MPO-ANCAMPA/EGPA70-90%>98%

Key Experimental Protocols

The detection of ANCA relies on two primary laboratory techniques: indirect immunofluorescence (IIF) and enzyme-linked immunosorbent assay (ELISA).

Indirect Immunofluorescence (IIF) for ANCA Detection

IIF is a cell-based assay that allows for the visualization of ANCA binding patterns on neutrophils.

Methodology:

  • Neutrophil Preparation: Human neutrophils are isolated from the peripheral blood of healthy donors.

  • Slide Preparation: The isolated neutrophils are washed and cytocentrifuged onto glass microscope slides.

  • Fixation: The neutrophils are fixed to the slides using ethanol or formalin. Ethanol fixation is crucial for the differentiation of c-ANCA and p-ANCA patterns.

  • Sample Incubation: Patient serum is diluted and incubated with the fixed neutrophils, allowing any ANCAs present to bind to their target antigens.

  • Washing: The slides are washed to remove unbound antibodies.

  • Secondary Antibody Incubation: A fluorescein-conjugated antibody that recognizes human IgG is added and incubated with the slides.

  • Visualization: The slides are washed again and then examined under a fluorescence microscope.

Interpretation of Results:

  • c-ANCA: A diffuse, granular staining pattern throughout the cytoplasm of the neutrophils.

  • p-ANCA: A perinuclear staining pattern, with fluorescence concentrated around the nucleus of the neutrophils.

  • Atypical ANCA: Any other staining pattern.

Experimental Workflow for Indirect Immunofluorescence (IIF)

IIF_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis A Isolate Human Neutrophils B Prepare Neutrophil Smears on Slides A->B C Fix Neutrophils (Ethanol/Formalin) B->C D Incubate with Patient Serum C->D E Wash D->E F Incubate with Fluorescent Anti-IgG E->F G Wash F->G H Microscopic Examination G->H I Interpret Staining Pattern (c-ANCA/p-ANCA) H->I

Caption: Workflow for ANCA detection by indirect immunofluorescence.

Enzyme-Linked Immunosorbent Assay (ELISA) for PR3- and MPO-ANCA

ELISA is a solid-phase immunoassay that provides a quantitative measurement of specific ANCA subtypes.

Methodology:

  • Antigen Coating: The wells of a microtiter plate are coated with purified PR3 or MPO antigen.

  • Blocking: The remaining protein-binding sites in the wells are blocked to prevent non-specific binding.

  • Sample Incubation: Diluted patient serum is added to the wells and incubated, allowing PR3- or MPO-specific ANCAs to bind to the coated antigen.

  • Washing: The wells are washed to remove unbound antibodies.

  • Enzyme-Conjugated Secondary Antibody Incubation: An enzyme-conjugated antibody that recognizes human IgG is added to the wells and incubated.

  • Substrate Addition: A chromogenic substrate for the enzyme is added to the wells. The enzyme converts the substrate into a colored product.

  • Signal Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is proportional to the amount of specific ANCA in the patient's serum.

Experimental Workflow for ELISA

ELISA_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection A Coat Plate with PR3 or MPO Antigen B Block Wells A->B C Add Patient Serum B->C D Wash C->D E Add Enzyme-Conjugated Anti-IgG D->E F Wash E->F G Add Substrate F->G H Measure Absorbance G->H I Quantify ANCA Levels H->I

Caption: Workflow for ANCA detection by ELISA.

The Pathogenic Role of ANCA: A Cascade of Neutrophil Activation

ANCAs are not merely disease markers; they are active participants in the pathogenesis of AAV. The binding of ANCAs to their target antigens on the surface of neutrophils triggers a cascade of inflammatory events that lead to vascular damage.

Signaling Pathways in ANCA-Induced Neutrophil Activation:

A critical initiating step is the "priming" of neutrophils by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). This priming leads to the translocation of PR3 and MPO from intracellular granules to the neutrophil cell surface.[4]

Once on the surface, these antigens can be bound by circulating ANCAs. This binding, primarily through the Fab2 portion of the antibody, along with the engagement of Fcγ receptors by the Fc portion of the ANCA, initiates a series of intracellular signaling events.[5] Key signaling pathways implicated in this process include the p38 MAPK, ERK, and PI3K pathways.[4][6]

This activation culminates in a "respiratory burst," where neutrophils release reactive oxygen species (ROS), and the degranulation of cytotoxic enzymes.[6] Furthermore, activated neutrophils can release neutrophil extracellular traps (NETs), which are web-like structures of DNA, histones, and granular proteins that can further propagate inflammation and damage to the vascular endothelium.[6] The activation of the alternative complement pathway, with the generation of C5a, creates a potent pro-inflammatory feedback loop that amplifies neutrophil recruitment and activation.[7]

ANCA-Induced Neutrophil Activation Pathway

ANCA_Activation cluster_priming Neutrophil Priming cluster_activation ANCA-Mediated Activation cluster_effects Effector Functions cluster_amplification Amplification Loop TNF-a TNF-a Primed Neutrophil Primed Neutrophil TNF-a->Primed Neutrophil PR3/MPO Translocation PR3/MPO Translocation Primed Neutrophil->PR3/MPO Translocation Signaling Cascade p38 MAPK, ERK, PI3K PR3/MPO Translocation->Signaling Cascade ANCA ANCA ANCA->PR3/MPO Translocation Fc-gamma-R FcγR ANCA->Fc-gamma-R Fc-gamma-R->Signaling Cascade Respiratory Burst (ROS) Respiratory Burst (ROS) Signaling Cascade->Respiratory Burst (ROS) Degranulation Degranulation Signaling Cascade->Degranulation NETosis NETosis Signaling Cascade->NETosis Vascular Damage Vascular Damage Respiratory Burst (ROS)->Vascular Damage Degranulation->Vascular Damage Complement Activation (C5a) Complement Activation (C5a) Degranulation->Complement Activation (C5a) NETosis->Vascular Damage Complement Activation (C5a)->Primed Neutrophil Further Priming

Caption: ANCA-induced neutrophil activation signaling cascade.

Conclusion

The discovery of ANCAs represents a landmark achievement in rheumatology and immunology. From their initial description to the elucidation of their target antigens and pathogenic mechanisms, the study of ANCAs has profoundly impacted our understanding and management of AAV. The continued refinement of diagnostic assays and the growing insights into the intricate signaling pathways they trigger offer promising avenues for the development of novel targeted therapies for these life-threatening conditions. This guide provides a foundational understanding of this critical area for researchers and clinicians dedicated to advancing the field of autoimmune disease.

References

Genetic Predisposition for c-ANCA Production in Autoimmune Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the genetic factors predisposing individuals to the production of cytoplasmic anti-neutrophil cytoplasmic antibodies (c-ANCA), primarily those targeting proteinase 3 (PR3). These autoantibodies are the serological hallmark of Granulomatosis with Polyangiitis (GPA), a subtype of ANCA-Associated Vasculitis (AAV). Understanding the genetic architecture of c-ANCA production is critical for elucidating disease pathogenesis, identifying novel therapeutic targets, and developing patient stratification strategies.

Key Genetic Loci Associated with c-ANCA (PR3-ANCA) Production

Genome-wide association studies (GWAS) and candidate gene studies have identified several genetic loci robustly associated with susceptibility to c-ANCA positive vasculitis. These associations are more strongly correlated with the specific ANCA serotype (c-ANCA/anti-PR3) than with the clinical diagnosis (e.g., GPA vs. Microscopic Polyangiitis), suggesting that the anti-PR3 autoimmune response is a central pathogenic feature.[1][2][3] The primary associations are located within the Major Histocompatibility Complex (MHC) and at non-MHC loci directly related to the autoantigen and its inhibitor.

The following tables summarize the most significant and replicated genetic associations for c-ANCA (PR3-ANCA) positive AAV.

Table 1: MHC Locus Associations with c-ANCA (PR3-ANCA) Vasculitis

Locus/Allele SNP Marker Odds Ratio (OR) 95% Confidence Interval p-value Reference Population
HLA-DPB1*04:01 rs9277554-C 3.92 - 4.1 3.27 - 4.69 < 6.2 x 10⁻⁸⁹ European
HLA-DP - - - - Scandinavian, European

| HLA-DPB1 | rs1042335 | - | - | - | Scandinavian |

Data synthesized from multiple GWAS and meta-analyses.[2][4][5][6]

Table 2: Non-MHC Loci Associations with c-ANCA (PR3-ANCA) Vasculitis

Gene SNP Marker Risk Allele Odds Ratio (OR) 95% Confidence Interval p-value Reference Population
PRTN3 rs62132293 G - - 2.6 x 10⁻⁷ European
SERPINA1 rs28929474 (Z allele) T - - 5.6 x 10⁻¹² European

| PTPN22 | rs2476601 | A (T) | 1.48 - 2.31 | 1.27 - 1.71 | 4.2 x 10⁻⁷ | European |

Data synthesized from multiple GWAS and meta-analyses.[2][7][8][9][10][11]

Pathogenic Mechanisms and Signaling Pathways

The identified genetic variants contribute to a loss of immune tolerance to PR3 through several proposed mechanisms. The strongest association, HLA-DPB1*04:01, likely facilitates the aberrant presentation of PR3-derived peptides to autoreactive T-helper cells, a critical step in initiating and sustaining the autoimmune response. Variants in PRTN3, the gene encoding the autoantigen, are associated with increased PR3 expression, potentially increasing antigen availability for the immune system.[7][12] Polymorphisms in SERPINA1, which encodes alpha-1 antitrypsin (the primary inhibitor of PR3), can lead to reduced inhibitor function.[13][14] This imbalance may result in excessive PR3 activity, leading to inflammation and the generation of neoantigens, further driving the autoimmune cycle. The PTPN22 gene, a known risk factor for numerous autoimmune diseases, is involved in regulating T-cell activation.[8][9][10]

The following diagram illustrates the interplay between the key genetic factors in the development of c-ANCA autoimmunity.

Pathogenic_Pathway Proposed Pathogenic Pathway for c-ANCA Production cluster_Genetic_Factors Genetic Predisposition cluster_Cellular_Events Cellular Mechanisms cluster_Molecular_Events Molecular & Pathological Outcomes HLA HLA-DPB1*04:01 PR3_Peptide PR3 Peptide Presentation HLA->PR3_Peptide Presents PR3 peptide PRTN3 PRTN3 Variant (e.g., rs62132293) Increased_PR3 Increased PR3 Expression/Availability PRTN3->Increased_PR3 Leads to SERPINA1 SERPINA1 Variant (e.g., Z allele) Decreased_A1AT Decreased A1AT Inhibitory Activity SERPINA1->Decreased_A1AT Leads to PTPN22 PTPN22 Variant (e.g., R620W) T_Cell_Activation Lowered T-Cell Activation Threshold PTPN22->T_Cell_Activation Contributes to APC Antigen Presenting Cell (e.g., Dendritic Cell) APC->PR3_Peptide Processes PR3 T_Cell Autoreactive CD4+ T-Cell B_Cell B-Cell T_Cell->B_Cell Provides help to ANCA_Production c-ANCA (Anti-PR3) Production B_Cell->ANCA_Production Differentiates & Produces Neutrophil Neutrophil Vasculitis Neutrophil Activation & Vasculitis Neutrophil->Vasculitis Causes PR3_Peptide->T_Cell Activates Increased_PR3->APC Decreased_A1AT->APC T_Cell_Activation->T_Cell ANCA_Production->Neutrophil Targets

Caption: Interplay of key genetic loci in c-ANCA pathogenesis.

Experimental Protocols

The identification of these genetic associations relies on robust experimental methodologies. Below are generalized protocols for the key experiments cited in the field.

A GWAS is an observational study of a genome-wide set of genetic variants in different individuals to see if any variant is associated with a trait.

  • Cohort Recruitment & Phenotyping:

    • Recruit a large cohort of cases (e.g., >1,000) with a confirmed diagnosis of c-ANCA/PR3-ANCA positive vasculitis.

    • Recruit a larger cohort of geographically and ethnically matched healthy controls (e.g., >5,000).

    • Collect detailed clinical and demographic data for all participants.

  • DNA Extraction and Genotyping:

    • Extract high-quality genomic DNA from whole blood or saliva samples using standardized kits (e.g., Qiagen DNeasy Blood & Tissue Kit).

    • Genotype hundreds of thousands to millions of single nucleotide polymorphisms (SNPs) across the genome using a high-density microarray platform (e.g., Illumina Global Screening Array or Affymetrix Axiom Array).[15]

  • Quality Control (QC):

    • Apply stringent QC filters to both samples and SNPs.

    • Sample QC: Remove samples with low call rates (<95%), sex discrepancies, or high heterozygosity. Remove individuals who are genetically related.

    • SNP QC: Remove SNPs with low call rates (<98%), low minor allele frequency (MAF <1%), and significant deviation from Hardy-Weinberg Equilibrium in controls (p < 1x10⁻⁶).

  • Imputation:

    • Statistically infer genotypes at un-genotyped SNPs using a reference panel (e.g., 1000 Genomes Project) to increase genomic coverage.

  • Association Analysis:

    • Perform a logistic regression analysis for each SNP, comparing allele frequencies between cases and controls while adjusting for population stratification using principal components.

    • Identify SNPs that surpass the genome-wide significance threshold (p < 5x10⁻⁸).

GWAS_Workflow Generalized Genome-Wide Association Study (GWAS) Workflow start Cohort Recruitment (Cases & Controls) dna DNA Extraction (Blood/Saliva) start->dna genotyping High-Throughput SNP Genotyping (Microarray) dna->genotyping qc Quality Control (Sample & SNP Filtering) genotyping->qc imputation Genotype Imputation qc->imputation analysis Association Analysis (Logistic Regression) imputation->analysis results Identify Significant SNPs (p < 5x10⁻⁸) analysis->results

Caption: A typical workflow for a Genome-Wide Association Study.

ELISA is the standard method for quantifying specific anti-PR3 antibodies in patient serum.

  • Plate Coating:

    • Coat wells of a 96-well microtiter plate with purified human PR3 antigen diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add a blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

  • Sample Incubation:

    • Wash the plate 3 times.

    • Add diluted patient serum, positive controls, and negative controls to the appropriate wells.

    • Incubate for 1-2 hours at room temperature to allow ANCA to bind to the PR3 antigen.

  • Secondary Antibody Incubation:

    • Wash the plate 5 times.

    • Add an enzyme-conjugated secondary antibody (e.g., horseradish peroxidase-conjugated anti-human IgG) to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate 5 times.

    • Add a chromogenic substrate (e.g., TMB). The enzyme on the secondary antibody will convert the substrate, causing a color change.

    • Incubate in the dark for 15-30 minutes.

  • Readout:

    • Stop the reaction by adding a stop solution (e.g., sulfuric acid).

    • Read the optical density (OD) at a specific wavelength (e.g., 450 nm) using a microplate reader. The OD is proportional to the amount of c-ANCA/anti-PR3 in the sample.

ELISA_Workflow Anti-PR3 ELISA Experimental Workflow s1 1. Coat Plate with PR3 Antigen s2 2. Block Plate s1->s2 s3 3. Add Patient Serum s2->s3 s4 4. Add Enzyme-Linked Secondary Antibody s3->s4 s5 5. Add Substrate s4->s5 s6 6. Stop Reaction & Read Absorbance s5->s6 result Quantify Anti-PR3 Antibody Level s6->result

Caption: Standard workflow for detecting anti-PR3 ANCA via ELISA.

Implications for Drug Development

The robust genetic associations with c-ANCA production offer significant opportunities for drug development and precision medicine.

  • Targeted Therapies: The central role of the HLA-DP/PR3-peptide/T-cell interaction suggests that therapies aimed at blocking this specific antigen presentation pathway could be highly effective.

  • Patient Stratification: Genotyping for risk alleles like HLA-DPB104:01* or SERPINA1 deficiency variants could identify individuals at highest risk for developing severe c-ANCA positive disease, allowing for earlier intervention or more aggressive monitoring.[16][17][18]

  • Biomarker Development: Variants in PRTN3 that correlate with higher autoantigen expression could serve as biomarkers for relapse risk, potentially guiding maintenance therapy decisions.[7][12][19][20]

  • Novel Pathways: Understanding how genes like PTPN22 modulate the immune response in the context of AAV can uncover novel signaling nodes for therapeutic intervention.[21]

References

Molecular Mimicry in the Development of c-ANCA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Anti-neutrophil cytoplasmic antibody (ANCA)-associated vasculitis (AAV) is a severe systemic autoimmune disease characterized by the inflammation and destruction of small blood vessels. A major serological hallmark of granulomatosis with polyangiitis (GPA), a subtype of AAV, is the presence of cytoplasmic ANCA (c-ANCA) that primarily target the neutrophil serine protease, proteinase 3 (PR3). The loss of immune tolerance to PR3 is a central event in pathogenesis, and infectious agents have long been implicated as environmental triggers. This technical guide provides an in-depth examination of the molecular mimicry theory as a potential mechanism for the induction of PR3-ANCA. We review the evidence for both direct microbial mimicry and the complementary peptide hypothesis, present quantitative data from key experimental findings, detail the protocols for essential immunological assays, and provide visual diagrams of the proposed pathways and workflows to support researchers and drug development professionals in this field.

Introduction: The Link Between Infection and PR3-AAV

The pathogenesis of PR3-ANCA associated vasculitis is understood to be multifactorial, involving genetic predisposition and environmental triggers.[1] A strong body of clinical evidence links microbial infections, particularly nasal carriage of Staphylococcus aureus, with both the onset and relapse of the disease.[2] This association has led to the hypothesis that autoimmunity to PR3 is initiated through molecular mimicry, where the immune response to a microbial antigen cross-reacts with the self-antigen, PR3.[2]

Two primary hypotheses are considered:

  • Direct Molecular Mimicry: A microbial peptide shares sequence or structural similarity with a peptide from human PR3. An immune response mounted against the foreign microbial peptide could then cross-react with the structurally similar self-peptide, leading to a breach of tolerance.

  • Complementary Peptide Mimicry: An immune response is initiated against a peptide encoded by the antisense strand of the PR3 gene (complementary PR3 or cPR3). This response, in turn, generates anti-idiotypic antibodies or cross-reactive T-cells that recognize the original "sense" PR3 protein. This pathway can also be triggered by a microbial peptide that mimics a cPR3 sequence.[1][3][4]

While in silico studies have identified sequence homologies between human PR3 and various bacterial serine proteases, direct experimental validation of cross-reactive T-cells or antibodies remains an area of active research.[2] However, compelling experimental evidence exists to support the complementary peptide theory, providing a tangible mechanism linking microbial triggers to the autoimmune response in PR3-AAV.[3][4]

Quantitative Data Summary: T-Cell Reactivity to Complementary PR3

The most direct experimental evidence supporting a mimicry mechanism in PR3-AAV comes from studies analyzing the T-cell response to a complementary PR3 peptide (cPR3¹³⁸⁻¹⁶⁹) in patients. The following tables summarize the key quantitative findings from studies by Pendergraft et al., demonstrating a specific cellular immune response to cPR3 in PR3-ANCA positive patients.[3][4]

Table 1: T-Cell Proliferative Response to cPR3¹³⁸⁻¹⁶⁹ Peptide

Patient/Control GroupAntigen StimulantMean % of Proliferating (CFSEdim) CD3+ T-CellsStatistical Significance (p-value vs. HC)
PR3-ANCA Patients (n=14)cPR3¹³⁸⁻¹⁶⁹ Peptide11.2%p < 0.001
Healthy Controls (HC) (n=10)cPR3¹³⁸⁻¹⁶⁹ Peptide2.5%N/A
MPO-ANCA Patients (n=5)cPR3¹³⁸⁻¹⁶⁹ Peptide2.9%Not Significant
PR3-ANCA Patients (n=14)Scrambled Peptide2.7%Not Significant

Data synthesized from Pendergraft et al. J Am Soc Nephrol, 2004 & J Immunol, 2008.[3][4]

Table 2: IFN-γ Secretion by PBMCs in Response to cPR3¹³⁸⁻¹⁶⁹ Peptide (ELISpot Assay)

Patient/Control GroupAntigen StimulantMean Spot Forming Cells (SFC) per 106 PBMCsStatistical Significance (p-value vs. HC)
PR3-ANCA Patients (n=14)cPR3¹³⁸⁻¹⁶⁹ Peptide115p < 0.001
Healthy Controls (HC) (n=10)cPR3¹³⁸⁻¹⁶⁹ Peptide12N/A
MPO-ANCA Patients (n=5)cPR3¹³⁸⁻¹⁶⁹ Peptide15Not Significant
PR3-ANCA Patients (n=14)Scrambled Peptide14Not Significant

Data synthesized from Pendergraft et al. J Am Soc Nephrol, 2004 & J Immunol, 2008.[3][4]

Proposed Mechanisms and Pathways

The initiation of autoimmunity via molecular mimicry involves a complex interplay between the innate and adaptive immune systems. The following diagrams illustrate the proposed pathways and experimental approaches used to investigate this phenomenon.

logical_relationship cluster_trigger Environmental Trigger cluster_immune Immune Response Cascade cluster_outcome Pathological Outcome inf Staphylococcus aureus Infection resp Immune Response to Microbial Mimic Peptide (Homologous to cPR3) inf->resp xreact T-Cell Cross-Reactivity with self cPR3 Peptide resp->xreact loss Loss of T-Cell Tolerance xreact->loss help Autoreactive T-Cells Provide Help to B-Cells loss->help prod PR3-Recognizing B-Cells Produce PR3-ANCA help->prod vasc Neutrophil Activation & Endothelial Damage (Vasculitis) prod->vasc

Caption: Logical flow of the complementary peptide molecular mimicry hypothesis.

signaling_pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell T-Helper Cell Activation cluster_bcell B-Cell Activation & Production apc APC mhc MHC class II apc->mhc Presents Microbial Peptide (cPR3 mimic) tcr TCR mhc->tcr 1. Antigen Presentation th Cross-Reactive CD4+ T-Helper Cell tcr->th Recognizes Peptide-MHC bcell PR3-Specific B-Cell th->bcell 2. T-Cell Help (CD40L, Cytokines) bcr BCR bcr->bcell Recognizes Native PR3 plasma Plasma Cell bcell->plasma Differentiates anca PR3-ANCA plasma->anca Secretes

Caption: Cellular interactions in the generation of PR3-ANCA via mimicry.

Key Experimental Protocols

Reproducible and rigorous experimental validation is critical. This section details the methodologies for the key assays used to identify and characterize autoreactive T-cell responses and antibody cross-reactivity.

T-Cell Proliferation Assay (CFSE Dye Dilution)

This assay quantifies antigen-specific T-cell proliferation by measuring the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE) in daughter cells following cell division.

Methodology:

  • Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood of patients and healthy controls using Ficoll-Paque density gradient centrifugation.

  • CFSE Labeling: Resuspend PBMCs at a concentration of 1x10⁷ cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1 µM. Incubate for 10 minutes at 37°C, protected from light.

  • Quenching: Quench the labeling reaction by adding five volumes of ice-cold complete RPMI-1640 medium (supplemented with 10% fetal bovine serum). Incubate on ice for 5 minutes.

  • Washing: Wash cells three times with complete RPMI-1640 medium to remove excess CFSE.

  • Cell Culture: Plate 2x10⁵ labeled PBMCs per well in a 96-well round-bottom plate.

  • Antigen Stimulation: Add peptide antigens (e.g., cPR3¹³⁸⁻¹⁶⁹, scrambled control peptide) to a final concentration of 10 µg/mL. Use Phytohemagglutinin (PHA) as a positive control and media alone as a negative control.

  • Incubation: Culture cells for 6-7 days at 37°C in a 5% CO₂ incubator.

  • Flow Cytometry Analysis: Harvest cells and stain with fluorescently-conjugated antibodies against CD3 to identify T-cells. Analyze using a flow cytometer. Gate on the CD3+ population and quantify proliferation by identifying the percentage of cells in the CFSEdim population (cells that have undergone division).[3]

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

The ELISpot assay is a highly sensitive method for detecting and quantifying cytokine-secreting cells at the single-cell level.[5][6]

Methodology:

  • Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate with sterile PBS and block non-specific binding sites with complete RPMI-1640 medium for 2 hours at room temperature.

  • Cell Plating: Isolate PBMCs as described above. Add 2.5x10⁵ to 5x10⁵ cells per well to the coated and blocked plate.

  • Antigen Stimulation: Add peptide antigens (e.g., cPR3¹³⁸⁻¹⁶⁹, scrambled control) at a final concentration of 10 µg/mL. Use a positive control (e.g., PHA) and a negative control (media alone).

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.

  • Detection: Lyse the cells and wash the plate thoroughly with PBS containing 0.05% Tween-20 (PBST). Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Signal Amplification: Wash the plate and add streptavidin-alkaline phosphatase (ALP) conjugate. Incubate for 1 hour.

  • Spot Development: Wash the plate and add the substrate solution (e.g., BCIP/NBT). Monitor for the development of dark purple spots. Stop the reaction by washing with distilled water.

  • Analysis: Allow the plate to dry completely. Count the spots using an automated ELISpot reader. Results are expressed as Spot Forming Cells (SFC) per million input cells.[7]

Peptide-MHC Class II Binding Assay

This biochemical assay is crucial for determining if a candidate microbial peptide can physically bind to disease-associated HLA alleles, a prerequisite for T-cell activation.

Methodology:

  • Reaction Setup: In a 384-well polypropylene plate, set up competition binding reactions. Each reaction contains:

    • A specific soluble recombinant human MHC class II protein (e.g., HLA-DRB1*15).

    • A high-affinity, biotinylated reference peptide for that MHC allele.

    • A dilution series of the unlabeled test peptide (e.g., the microbial mimic candidate).

  • Equilibration: Incubate the reaction mixture for 48 hours at 37°C to allow the binding to reach equilibrium.

  • Capture: Transfer the reaction mixtures to a 384-well high-binding ELISA plate previously coated with an anti-MHC II antibody (e.g., L243). Incubate for 2 hours to capture the peptide-MHC complexes.

  • Detection: Wash the plate to remove unbound components. Add Europium-labeled streptavidin, which binds to the biotinylated reference peptide. Incubate for 1 hour.

  • Quantification: After a final wash, add an enhancement solution to dissociate the Europium ions, which are then quantified using time-resolved fluorescence.

  • Data Analysis: The fluorescence signal is inversely proportional to the binding affinity of the test peptide. The concentration of test peptide that inhibits 50% of the reference peptide binding (IC₅₀) is calculated by fitting the data to a sigmoidal dose-response curve. This IC₅₀ value is a quantitative measure of the peptide's binding affinity for the specific MHC allele.[8][9]

experimental_workflow cluster_cohort 1. Cohort Selection cluster_cells 2. Sample Processing cluster_assays 3. Functional T-Cell Assays cluster_analysis 4. Data Analysis p1 Recruit Subjects: - PR3-ANCA+ Patients - MPO-ANCA+ Patients - Healthy Controls p2 Isolate PBMCs from Whole Blood p1->p2 p3 Stimulate PBMCs with Peptides: - cPR3 Mimic Peptide - Control Peptide p2->p3 p4a CFSE Proliferation Assay p3->p4a p4b IFN-γ ELISpot Assay p3->p4b p5 Quantify T-Cell Response: - % Proliferating Cells - Spot Forming Cells / 10^6 p4a->p5 p4b->p5 p6 Compare Responses Between Patient and Control Groups p5->p6

Caption: Experimental workflow for identifying autoreactive T-cell responses.

Conclusion and Future Directions

The molecular mimicry hypothesis provides a compelling framework for understanding how infectious agents may trigger autoimmunity in PR3-AAV. While direct evidence for a specific microbial peptide mimicking PR3 remains elusive, the experimental data supporting the complementary peptide theory offers a robust and specific mechanism for the loss of tolerance.[3][4] The T-cell responses to cPR3 peptides in PR3-ANCA patients are significant and disease-specific, providing a strong foundation for this line of inquiry.

For researchers and drug development professionals, these findings highlight several key areas for future investigation:

  • Identification of the Microbial Mimic: High-throughput screening of microbial peptide libraries is needed to identify the specific sequences from pathogens like S. aureus that mimic cPR3 and can stimulate the autoreactive T-cells found in patients.

  • Structural Analysis: Elucidating the crystal structure of a T-cell receptor recognizing a cPR3 peptide in complex with its cognate peptide-MHC ligand would provide definitive proof of mimicry and a basis for designing targeted immunotherapies.

  • Therapeutic Targeting: The identification of a specific T-cell epitope that drives the autoimmune response opens the door to antigen-specific therapies, such as tolerogenic vaccines or engineered regulatory T-cells, which could selectively dampen the pathogenic immune response without causing broad immunosuppression.

By leveraging the detailed protocols and conceptual frameworks presented in this guide, the scientific community can continue to unravel the precise mechanisms initiating PR3-AAV and develop more targeted and effective treatments for this devastating disease.

References

Defective Apoptosis in c-ANCA Vasculitis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Anti-neutrophil cytoplasmic autoantibody (ANCA)-associated vasculitis (AAV) is a group of severe autoimmune diseases characterized by the inflammation and destruction of small blood vessels. A significant body of evidence points to the central role of neutrophils and, specifically, the dysregulation of their apoptotic processes in the pathogenesis of c-ANCA vasculitis, which is predominantly associated with antibodies against proteinase 3 (PR3-ANCA). This technical guide provides an in-depth examination of the role of defective apoptosis in c-ANCA vasculitis, summarizing key quantitative data, detailing experimental methodologies, and illustrating critical signaling pathways and workflows. The accumulation of apoptotic and necrotic neutrophils in vessel walls, resulting from delayed apoptosis and impaired clearance, is a key driver of the chronic inflammation and tissue damage seen in this disease.[1] Understanding these mechanisms is paramount for the development of novel therapeutic strategies.

Introduction: The Role of Neutrophil Apoptosis in Immune Homeostasis

Neutrophils are the most abundant leukocytes in human circulation and serve as the first line of defense against pathogens. Their lifecycle is tightly regulated, culminating in apoptosis, a programmed cell death mechanism that ensures their safe removal by phagocytes, primarily macrophages, in a process known as efferocytosis. This process is crucial for preventing the release of harmful intracellular contents, such as reactive oxygen species (ROS) and proteolytic enzymes, which can damage surrounding tissues.[2] In c-ANCA vasculitis, this finely tuned process is disrupted, leading to a state of persistent inflammation.

Dysregulated Neutrophil Apoptosis in c-ANCA Vasculitis

A hallmark of c-ANCA vasculitis is the accumulation of dying neutrophils around small blood vessels, a phenomenon known as leukocytoclasis.[3] Studies have consistently demonstrated that neutrophils from patients with AAV exhibit a decreased rate of spontaneous apoptosis in vitro compared to healthy individuals.[1] This delay in apoptosis prolongs the lifespan of activated neutrophils, increasing the window for their pathogenic activity.

Quantitative Data on Neutrophil Apoptosis and Survival

Several studies have quantified the differences in apoptosis and survival rates between neutrophils from AAV patients and healthy controls. The following table summarizes key findings.

ParameterAAV PatientsHealthy Blood Donors (HBD)p-valueReference
Neutrophil Apoptosis Rate (after 20h culture)50 ± 14%64 ± 11%<0.0001[1]
Neutrophil Survival Rate (after 20h culture)34 ± 13%23 ± 9%<0.0001[1]
Gene Expression of Apoptosis-Regulating Factors

The delayed apoptosis in AAV neutrophils is associated with altered expression of genes that regulate programmed cell death. While some studies have not found statistically significant differences in the mRNA levels of certain anti-apoptotic factors, there is a trend towards their upregulation.

GeneRelative mRNA Expression in AASV Neutrophils (Median, range)Relative mRNA Expression in HBD Neutrophils (Median, range)p-valueReference
Bcl-2A11.02 (0.1–7.3)0.58 (0.09–4.7)0.25[1]
Mcl-11.16 (0.1–8.0)0.57 (0.05–3.7)0.13[1]
Bax1.23 (0.07–5.5)0.68 (0.08–3.9)0.14[1]

The Central Role of Proteinase 3 (PR3)

Proteinase 3, the primary autoantigen in c-ANCA vasculitis (specifically Granulomatosis with Polyangiitis - GPA), plays a multifaceted role in the dysregulation of apoptosis.

Membrane Expression of PR3

Neutrophils from GPA patients exhibit increased expression of PR3 on their plasma membrane, even in a resting state.[4][5] This aberrant surface expression is further enhanced during apoptosis.[4][6][7] The presence of PR3 on the surface of apoptotic neutrophils is significant because it can interact with PR3-ANCA, leading to further neutrophil activation and inflammation.[4]

PR3 and Impaired Efferocytosis

Crucially, membrane-bound PR3 on apoptotic neutrophils interferes with their clearance by macrophages.[4] PR3 has been shown to interact with calreticulin, an "eat-me" signal on apoptotic cells, thereby disrupting the normal process of efferocytosis.[4] This impaired clearance of apoptotic neutrophils leads to their secondary necrosis, releasing pro-inflammatory damage-associated molecular patterns (DAMPs) and further fueling the inflammatory cascade.[5]

Key Signaling Pathways in Defective Apoptosis

The dysregulation of neutrophil apoptosis in c-ANCA vasculitis involves several interconnected signaling pathways.

Intrinsic and Extrinsic Apoptosis Pathways

Neutrophil apoptosis is regulated by two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. The extrinsic pathway is initiated by the binding of ligands such as FasL or TNF-α to their respective death receptors, leading to the activation of caspase-8.[2] The intrinsic pathway is controlled by the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins of the Bcl-2 family, which regulate mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.[2][8] In AAV, there is evidence for the dysregulation of both pathways.[9][10]

Intrinsic_Extrinsic_Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Death_Ligands Death Ligands (e.g., FasL, TNF-α) Death_Receptors Death Receptors (e.g., Fas, TNFR1) Death_Ligands->Death_Receptors DISC DISC Formation Death_Receptors->DISC Caspase8 Caspase-8 DISC->Caspase8 Pro_Caspase8 Pro-Caspase-8 Pro_Caspase8->DISC Bcl2_Family Bcl-2 Family (Bax/Bak) Caspase8->Bcl2_Family Bid cleavage Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 Cellular_Stress Cellular Stress Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Pro_Caspase9 Pro-Caspase-9 Pro_Caspase9->Apoptosome Caspase9->Pro_Caspase3 Caspase3 Caspase-3 Pro_Caspase3->Caspase3 Apoptosis_Substrates Apoptosis Substrates Caspase3->Apoptosis_Substrates Apoptosis Apoptosis Apoptosis_Substrates->Apoptosis

Figure 1: Overview of the intrinsic and extrinsic apoptosis pathways.
Pro-inflammatory Signaling in Response to Apoptotic Neutrophils

The interaction of PR3 on apoptotic neutrophils with macrophages can trigger pro-inflammatory signaling pathways, such as the IL-1R1/MyD88 pathway, leading to the production of inflammatory cytokines like IL-1β.[4] This creates a vicious cycle where the products of defective apoptosis further drive inflammation.

Pro_inflammatory_Signaling cluster_cells cluster_receptors cluster_signaling Apoptotic_Neutrophil Apoptotic Neutrophil Macrophage Macrophage Apoptotic_Neutrophil->Macrophage Interaction mPR3 Membrane PR3 IL1R1 IL-1R1 mPR3->IL1R1 Recognition MyD88 MyD88 IL1R1->MyD88 NFkB NF-κB Activation MyD88->NFkB Pro_IL1b Pro-IL-1β Transcription NFkB->Pro_IL1b Inflammasome Inflammasome Activation Pro_IL1b->Inflammasome Caspase1 Caspase-1 Inflammasome->Caspase1 IL1b IL-1β Secretion Caspase1->IL1b IL1b->Macrophage Autocrine/Paracrine Signaling

Figure 2: Pro-inflammatory signaling initiated by PR3 on apoptotic neutrophils.

Experimental Protocols for Studying Neutrophil Apoptosis

The investigation of neutrophil apoptosis in c-ANCA vasculitis relies on a set of key experimental techniques.

Isolation of Human Neutrophils

A standard method for isolating neutrophils from peripheral blood is density gradient centrifugation.

Methodology:

  • Collect whole blood in EDTA-containing tubes.

  • Layer the blood over a density gradient medium (e.g., Polymorphprep™).

  • Centrifuge at 500g for 30 minutes at room temperature.

  • Aspirate the neutrophil layer.

  • Wash the cells with RPMI 1640 medium.

  • Perform a hypotonic lysis to remove any remaining red blood cells.

  • Resuspend the purified neutrophils in culture medium for subsequent experiments.

In Vitro Culture and Induction of Apoptosis

Spontaneous apoptosis is typically assessed by culturing neutrophils in vitro.

Methodology:

  • Culture isolated neutrophils at a concentration of 2 x 10^6 cells/mL in a suitable medium (e.g., AIM-V).

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells at various time points (e.g., 20 hours) to assess apoptosis.[11]

  • For induced apoptosis, treat cells with agents such as TNF-α or gliotoxin.

Quantification of Apoptosis by Flow Cytometry

The most common method to quantify apoptosis is by staining with Annexin V and a viability dye like 7-AAD or Propidium Iodide (PI).

Methodology:

  • Wash cultured neutrophils with PBS.

  • Resuspend cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and 7-AAD.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry.

  • Apoptotic cells are defined as Annexin V positive and 7-AAD negative.[11]

Apoptosis_Quantification_Workflow cluster_populations Cell Populations Start Neutrophil Culture Harvest Harvest Cells Start->Harvest Wash Wash with PBS Harvest->Wash Stain Stain with Annexin V-FITC & 7-AAD Wash->Stain Analyze Flow Cytometry Analysis Stain->Analyze Gating Gating Strategy Analyze->Gating Quantify Quantify Cell Populations Gating->Quantify Populations Live Apoptotic Necrotic Annexin V- / 7-AAD- Annexin V+ / 7-AAD- Annexin V+ / 7-AAD+ Quantify->Populations

Figure 3: Experimental workflow for the quantification of neutrophil apoptosis.
Efferocytosis Assay

The ability of macrophages to clear apoptotic neutrophils can be assessed using an in vitro efferocytosis assay.

Methodology:

  • Isolate monocytes from peripheral blood and differentiate them into macrophages over 5-7 days.

  • Induce apoptosis in isolated neutrophils.

  • Label apoptotic neutrophils with a fluorescent dye (e.g., CellTracker™ Green).

  • Co-culture the labeled apoptotic neutrophils with macrophages for a defined period (e.g., 1-2 hours).

  • Wash away non-engulfed neutrophils.

  • Analyze the percentage of macrophages that have phagocytosed the fluorescently labeled neutrophils by flow cytometry or fluorescence microscopy.[12]

Animal Models of c-ANCA Vasculitis

Animal models are indispensable for studying the pathogenesis of AAV and for testing novel therapeutic interventions.[13]

Mouse Model of MPO-ANCA Vasculitis

A widely used model involves the transfer of anti-myeloperoxidase (MPO) antibodies into mice.

Methodology:

  • Immunize MPO-deficient mice with mouse MPO to generate anti-MPO antibodies.

  • Purify anti-MPO IgG from the serum of these mice.

  • Inject the purified anti-MPO IgG into recipient mice (e.g., C57BL/6).

  • This induces pauci-immune necrotizing and crescentic glomerulonephritis and systemic vasculitis that mimics human MPO-AAV.[14]

While this model is for MPO-ANCA, it has provided invaluable insights into the general mechanisms of ANCA-induced neutrophil activation and tissue injury that are relevant to PR3-ANCA vasculitis.

Therapeutic Implications and Future Directions

The central role of defective apoptosis in c-ANCA vasculitis presents several potential therapeutic targets.

  • Promoting Apoptosis: Strategies to restore normal apoptosis rates in neutrophils could shorten their lifespan and reduce their inflammatory potential.

  • Enhancing Efferocytosis: Targeting the PR3-mediated inhibition of efferocytosis could improve the clearance of apoptotic neutrophils and reduce secondary necrosis.

  • Targeting Pro-inflammatory Signaling: Inhibiting the downstream inflammatory signaling pathways activated by the accumulation of apoptotic debris, such as the IL-1 pathway, could ameliorate tissue damage.

Future research should focus on further elucidating the precise molecular mechanisms that link PR3 to the core apoptotic machinery and the regulation of efferocytosis. The development of drugs that can specifically modulate these pathways holds great promise for the treatment of c-ANCA vasculitis.

Conclusion

Defective apoptosis of neutrophils is not merely a consequence of the inflammatory environment in c-ANCA vasculitis but a fundamental driver of its pathogenesis. The prolonged survival of activated neutrophils, coupled with the impaired clearance of apoptotic cells due to the interference of membrane-bound PR3, creates a self-perpetuating cycle of inflammation and tissue destruction. A thorough understanding of the underlying molecular and cellular mechanisms, facilitated by the experimental approaches outlined in this guide, is essential for the development of targeted therapies that can break this cycle and improve outcomes for patients with this devastating disease.

References

c-ANCA Signaling in Neutrophil Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth examination of the molecular signaling pathways initiated by cytoplasmic anti-neutrophil cytoplasmic antibodies (c-ANCA), primarily those targeting Proteinase 3 (PR3), leading to neutrophil activation. It is intended for researchers, scientists, and professionals in drug development engaged in the study of ANCA-associated vasculitis (AAV).

Overview of c-ANCA-Mediated Neutrophil Activation

Anti-neutrophil cytoplasmic antibody (ANCA)-associated vasculitis (AAV) is a group of autoimmune diseases characterized by inflammation and necrosis of small blood vessels. The pathogenesis is strongly linked to ANCA, which target antigens within the cytoplasm of neutrophils, most notably Proteinase 3 (PR3) for c-ANCA and myeloperoxidase (MPO) for p-ANCA.

The activation process is typically a two-step event. First, neutrophils are "primed" by inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) or the complement component C5a. This priming causes the translocation of PR3 from intracellular azurophilic granules to the neutrophil's surface. Second, c-ANCA (specifically IgG antibodies) bind to the surface-expressed PR3. This engagement, coupled with the cross-linking of Fcγ receptors (FcγR) on the neutrophil surface, triggers a robust activation cascade. This leads to a series of pro-inflammatory responses, including the respiratory burst, degranulation, and the formation of neutrophil extracellular traps (NETs), which collectively mediate vascular damage.

Core Signaling Pathways

The binding of c-ANCA to PR3 and the engagement of Fcγ receptors initiate multiple intersecting intracellular signaling cascades. The primary pathways implicated are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 MAPK and ERK.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of the ANCA-induced respiratory burst, a process that generates a large quantity of reactive oxygen species (ROS). Upon c-ANCA binding, PI3K is activated and phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, including Akt (also known as Protein Kinase B). This recruitment to the membrane allows for the phosphorylation and activation of Akt. Activated Akt, in turn, can phosphorylate various downstream targets, including components of the NADPH oxidase complex, which is responsible for ROS production. Studies have shown that neutrophils from individuals with high membrane PR3 expression exhibit greater PI3K/Akt activation upon treatment with PR3-ANCA.

PI3K_Akt_Pathway PR3_ANCA c-ANCA Binding (PR3 + FcγR) PI3K PI3K PR3_ANCA->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt (Protein Kinase B) PIP3->Akt Recruits & Activates NADPH_Oxidase NADPH Oxidase Complex Akt->NADPH_Oxidase Activates ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Produces

Caption: The PI3K/Akt pathway in c-ANCA induced respiratory burst.
p38 MAPK and ERK Signaling Pathways

The MAPK pathways, particularly p38 MAPK and Extracellular signal-Regulated Kinase (ERK), are central to ANCA-mediated neutrophil activation. ANCA engagement activates these cascades, leading to the phosphorylation of p38 MAPK and ERK. The activation of p38 MAPK is particularly important for the translocation of ANCA antigens (like PR3) from granules to the cell surface during priming, creating a positive feedback loop. Furthermore, both p38 MAPK and ERK are involved in C5a-primed neutrophil responses to ANCA stimulation. These pathways regulate downstream inflammatory functions, including cytokine production and degranulation. Spleen tyrosine kinase (Syk), an upstream kinase, is activated upon Fcγ receptor engagement and is crucial for initiating these downstream MAPK signals and subsequent ROS production.

MAPK_Pathway ANCA_Binding c-ANCA Binding (PR3 + FcγR) Syk Syk ANCA_Binding->Syk Activates Upstream_Kinases Upstream Kinases (e.g., Ras/Raf) Syk->Upstream_Kinases Activates p38_MAPK p38 MAPK Upstream_Kinases->p38_MAPK Phosphorylates ERK ERK Upstream_Kinases->ERK Phosphorylates Priming Antigen Translocation (Priming Amplification) p38_MAPK->Priming Inflammation Degranulation & Cytokine Production p38_MAPK->Inflammation ERK->Inflammation

Caption: MAPK (p38 and ERK) signaling in c-ANCA activated neutrophils.

The Complement System Amplification Loop

A critical aspect of AAV pathogenesis is an amplification loop involving the alternative complement pathway. ANCA-activated neutrophils release factors, including granule enzymes and components of NETs, that can activate the complement cascade in the local microenvironment. This activation generates more C5a. C5a then acts as a potent priming agent on nearby neutrophils, causing them to express surface PR3, making them susceptible to activation by c-ANCA. This creates a self-perpetuating cycle of neutrophil priming and activation that drives vascular inflammation.

Complement_Loop cluster_activation Activation Neutrophil_Primed Primed Neutrophil (Surface PR3) Neutrophil_Activated Activated Neutrophil Neutrophil_Primed->Neutrophil_Activated ANCA Binding ANCA c-ANCA Release Release of NETs, Enzymes, ROS Neutrophil_Activated->Release Complement Alternative Complement Pathway Release->Complement Activates C5a C5a Generation Complement->C5a Neutrophil_Resting Resting Neutrophil C5a->Neutrophil_Resting Primes Neutrophil_Resting->Neutrophil_Primed

Caption: The C5a-ANCA amplification loop in neutrophil activation.

Quantitative Data Summary

The following tables summarize quantitative findings from studies on c-ANCA mediated neutrophil activation.

Table 1: Neutrophil Response to PR3-ANCA Stimulation

Parameter mPR3(low) Neutrophils mPR3(high) Neutrophils P-value Reference
Superoxide Generation (nmol O₂⁻) 14.6 ± 8.4 33.7 ± 15.2 < 0.01

| Degranulation (% β-glucuronidase) | 22% ± 3 | 29% ± 5 | < 0.05 | |

Table 2: Neutrophil Microparticle (NMP) Release and Complement Activation

Stimulus Response Metric Result Reference
PR3-ANCA (on primed neutrophils) NMP Fold-Increase vs. Control ~5-fold increase
MPO-ANCA (on primed neutrophils) NMP Fold-Increase vs. Control ~9-fold increase
ANCA-induced NETs + Serum C5a Concentration (ng/ml) 7.68 ± 1.50

| Control IgG + Serum | C5a Concentration (ng/ml) | 3.67 ± 1.92 | |

Key Experimental Protocols

Protocol: Isolation and Priming of Human Neutrophils

This protocol outlines the general steps for isolating neutrophils from peripheral blood and priming them for ANCA stimulation, based on methodologies described in the literature.

Neutrophil_Isolation_Workflow start 1. Whole Blood Collection (ACD or Heparin) dextran 2. Dextran Sedimentation (to remove RBCs) start->dextran gradient 3. Density Gradient Centrifugation (e.g., Ficoll-Paque) dextran->gradient pmn_layer 4. Collect PMN Layer gradient->pmn_layer lysis 5. Hypotonic Lysis (to remove remaining RBCs) pmn_layer->lysis wash 6. Wash and Resuspend (in buffer, e.g., RPMI 1640) lysis->wash prime 7. Priming Step (e.g., 2 ng/ml TNF-α for 15 min) wash->prime ready 8. Ready for Stimulation prime->ready

Caption: Workflow for human neutrophil isolation and priming.

Methodology:

  • Blood Collection: Collect venous blood from healthy donors into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).

  • Red Blood Cell (RBC) Sedimentation: Mix blood with a 6% dextran solution and allow RBCs to sediment for 30-60 minutes.

  • Leukocyte Separation: Carefully layer the leukocyte-rich plasma onto a density gradient medium (e.g., Ficoll-Paque). Centrifuge to separate mononuclear cells from polymorphonuclear cells (PMNs), which include neutrophils.

  • PMN Collection: Aspirate and discard the upper layers, then collect the PMN-rich cell pellet at the bottom.

  • RBC Lysis: Resuspend the pellet and perform a brief hypotonic lysis with sterile water to eliminate any remaining RBCs. Immediately restore isotonicity with a concentrated salt solution.

  • Washing: Wash the purified neutrophils with a suitable buffer (e.g., RPMI 1640) and resuspend at a final concentration (e.g., 5 x 10⁶ cells/ml).

  • Priming: Incubate the neutrophil suspension with a priming agent. A common method is to use TNF-α at a low concentration (e.g., 2 ng/ml) for 15 minutes at 37°C. This step is crucial for inducing the surface expression of PR3 without causing full activation.

Protocol: Measurement of Respiratory Burst (Superoxide Production)

The ferricytochrome c reduction assay is a standard method to quantify superoxide (O₂⁻) production.

Principle: Superoxide anion reduces ferricytochrome c (Fe³⁺) to ferrocytochrome c (Fe²⁺), which can be measured spectrophotometrically by the change in absorbance at 550 nm. Superoxide dismutase (SOD), which scavenges O₂⁻, is used in a parallel control reaction to ensure specificity.

Methodology:

  • Cell Preparation: Prepare primed neutrophils as described in Protocol 5.1.

  • Reaction Mixture: In a 96-well plate, add neutrophils to wells containing Hanks' Balanced Salt Solution (HBSS) and ferricytochrome c (e.g., 50-100 µM). Prepare parallel control wells that also contain SOD (e.g., 300 U/ml).

  • Stimulation: Add the stimulus (e.g., PR3-ANCA IgG or control IgG at a specified concentration) to initiate the reaction.

  • Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the change in absorbance at 550 nm over time (e.g., every minute for 60-90 minutes).

  • Calculation: Calculate the SOD-inhibitable portion of the absorbance change. Use the extinction coefficient for cytochrome c (21.1 mM⁻¹cm⁻¹) to convert the rate of absorbance change into nanomoles of superoxide produced per 10⁶ cells per minute.

Protocol: Western Blotting for Akt Phosphorylation

This protocol details the detection of phosphorylated Akt (p-Akt) as a marker of PI3K pathway activation.

Methodology:

  • Cell Stimulation and Lysis: Following stimulation with ANCA for a defined period, immediately stop the reaction by pelleting the neutrophils and lysing them in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473).

  • Washing and Secondary Antibody: Wash the membrane thoroughly with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against total Akt.

A Technical Guide to the Relationship Between Cytoplasmic ANCA (c-ANCA) Titers and Disease Activity in ANCA-Associated Vasculitis (AAV)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anti-Neutrophil Cytoplasmic Antibody (ANCA)-Associated Vasculitis (AAV) encompasses a group of severe autoimmune diseases characterized by necrotizing inflammation of small blood vessels. The detection of ANCA, particularly cytoplasmic ANCA (c-ANCA) with specificity for Proteinase 3 (PR3), is a cornerstone of diagnosis for Granulomatosis with Polyangiitis (GPA), a major form of AAV.[1][2] While the pathogenic role of PR3-ANCA is well-supported by experimental evidence, its utility as a dynamic biomarker for monitoring disease activity and predicting relapses remains a subject of considerable debate and ongoing research.[3][4][5] This technical guide provides an in-depth analysis of the complex relationship between c-ANCA/PR3-ANCA titers and AAV disease activity, detailing the underlying pathophysiology, measurement methodologies, and a summary of quantitative evidence.

Pathophysiological Basis: The Role of c-ANCA in AAV

The prevailing model of AAV pathogenesis posits that PR3-ANCA directly contributes to vascular inflammation. The process is initiated when neutrophils are "primed" by pro-inflammatory signals, such as cytokines or complement components (e.g., C5a), causing them to express PR3 on their cell surface.[6][7] Circulating PR3-ANCA IgG antibodies then bind to this membrane-expressed PR3 via their F(ab')2 portions and to Fcγ receptors on the neutrophil surface.[2][3] This dual engagement triggers robust neutrophil activation, leading to a cascade of inflammatory events including degranulation, the production of reactive oxygen species (ROS), and the release of neutrophil extracellular traps (NETs).[3][5] These processes directly damage endothelial cells and perpetuate an inflammatory amplification loop, partly through the alternative complement pathway, which generates more C5a to prime additional neutrophils.[6][7]

AAV_Pathogenesis_Pathway Figure 1: Pathogenic Role of c-ANCA/PR3-ANCA in AAV cluster_0 Initiation cluster_1 Activation & Amplification cluster_2 Effector Mechanisms & Damage Priming_Signal Priming Signals (e.g., C5a, Cytokines) Neutrophil Resting Neutrophil Priming_Signal->Neutrophil Primes Primed_Neutrophil Primed Neutrophil (PR3 Surface Expression) Neutrophil->Primed_Neutrophil Translocates PR3 Activated_Neutrophil Activated Neutrophil Primed_Neutrophil->Activated_Neutrophil PR3_ANCA c-ANCA (anti-PR3) PR3_ANCA->Primed_Neutrophil Binds PR3 & FcγR Complement_Activation Alternative Complement Pathway Activation Activated_Neutrophil->Complement_Activation Releases Factors Effector_Functions Degranulation ROS Production NETosis Activated_Neutrophil->Effector_Functions C5a_Generation C5a Generation Complement_Activation->C5a_Generation C5a_Generation->Priming_Signal Amplification Loop Vascular_Damage Endothelial Injury Necrotizing Vasculitis Effector_Functions->Vascular_Damage

Figure 1: Pathogenic Role of c-ANCA/PR3-ANCA in AAV

Methodologies for Measurement

Assessing the relationship between c-ANCA and disease activity requires robust and standardized methods for both antibody quantification and clinical evaluation.

Experimental Protocols for c-ANCA/PR3-ANCA Quantification

The two primary methodologies for ANCA detection are indirect immunofluorescence (IIF) and antigen-specific immunoassays like ELISA.[8][9] An international consensus recommends using high-quality antigen-specific assays for initial screening.[9]

ANCA_Testing_Workflow Figure 2: Experimental Workflow for ANCA Detection cluster_IIF Indirect Immunofluorescence (IIF) cluster_ELISA Antigen-Specific Immunoassay (e.g., ELISA) Patient_Sample Patient Serum Sample IIF_Substrate Ethanol-Fixed Neutrophil Substrate Patient_Sample->IIF_Substrate ELISA_Plate Microwell Plate Coated with Purified PR3 Antigen Patient_Sample->ELISA_Plate IIF_Incubation 1. Incubate with diluted serum 2. Wash IIF_Substrate->IIF_Incubation IIF_Secondary_Ab Add Fluorescent-labeled Anti-Human IgG IIF_Incubation->IIF_Secondary_Ab IIF_Microscopy Fluorescence Microscopy IIF_Secondary_Ab->IIF_Microscopy IIF_Result Result: c-ANCA Pattern (Titer) IIF_Microscopy->IIF_Result ELISA_Incubation 1. Incubate with diluted serum 2. Wash ELISA_Plate->ELISA_Incubation ELISA_Secondary_Ab Add Enzyme-conjugated Anti-Human IgG ELISA_Incubation->ELISA_Secondary_Ab ELISA_Substrate Add Chromogenic Substrate ELISA_Secondary_Ab->ELISA_Substrate ELISA_Readout Measure Absorbance ELISA_Substrate->ELISA_Readout ELISA_Result Result: Quantitative Value (e.g., U/mL) ELISA_Readout->ELISA_Result Logical_Relationship Figure 3: Factors Influencing the c-ANCA Titer-Relapse Relationship cluster_factors Modulating Factors Titer_Rise Rise in c-ANCA/PR3-ANCA Titer Relapse Clinical Relapse Titer_Rise->Relapse Modestly Predictive (Not Causative) Assay Assay Method (ELISA vs. ALBIA, Titration) Assay->Titer_Rise Influences Measurement Treatment Treatment Type (e.g., Rituximab) Treatment->Relapse Influences Risk Phenotype Clinical Phenotype (e.g., Renal, Pulmonary) Phenotype->Relapse Influences Risk Other_Biomarkers Other Biomarkers (CRP, Complement, etc.) Other_Biomarkers->Relapse May Correlate Better

References

Methodological & Application

Application Notes and Protocols: Detection of Cytoplasmic Anti-Neutrophil Cytoplasmic Antibodies (c-ANCA) by Indirect Immunofluorescence (IIF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anti-Neutrophil Cytoplasmic Antibodies (ANCA) are a group of autoantibodies that target antigens within the cytoplasm of neutrophils. The detection of ANCA is a crucial component in the diagnosis of certain autoimmune vasculitides, particularly ANCA-Associated Vasculitides (AAV), which include Granulomatosis with Polyangiitis (GPA), Microscopic Polyangiitis (MPA), and Eosinophilic Granulomatosis with Polyangiitis (EGPA). The indirect immunofluorescence (IIF) assay on ethanol-fixed neutrophils is a standard method for screening for ANCA. This application note provides a detailed protocol for the detection of the cytoplasmic ANCA (c-ANCA) pattern, which is highly specific for GPA and is typically associated with antibodies against Proteinase 3 (PR3).[1][2][3]

The c-ANCA pattern is characterized by a diffuse, granular fluorescence throughout the cytoplasm of the neutrophils, often with accentuation between the nuclear lobes.[2][4] While highly specific, international consensus recommends that positive IIF results be confirmed by antigen-specific immunoassays for PR3 and Myeloperoxidase (MPO) to enhance diagnostic accuracy.[5][6]

Principle of the Method

The indirect immunofluorescence (IIF) technique is a semi-quantitative method used to detect the presence of ANCA in patient serum. The assay involves the following key steps:

  • Substrate Incubation: Patient serum, diluted to an appropriate concentration, is incubated with a substrate of ethanol-fixed human neutrophils. If c-ANCA are present in the serum, they will bind to their target antigens within the neutrophil cytoplasm.

  • Washing: Unbound antibodies and other serum components are removed by washing.

  • Secondary Antibody Incubation: A fluorescein-conjugated anti-human IgG antibody is added. This secondary antibody binds to any patient ANCA that has attached to the neutrophils.

  • Final Wash: Excess-conjugated antibody is washed away.

  • Microscopy: The slide is examined using a fluorescence microscope. A positive result for c-ANCA is indicated by a characteristic granular cytoplasmic staining pattern.

Quantitative Data Summary

The diagnostic performance of c-ANCA detection by IIF for ANCA-associated vasculitis (AAV), particularly GPA, is summarized in the table below.

Performance MetricValuePatient Population/ConditionsSource
Sensitivity 75.2% (Pooled)ANCA-Associated Vasculitis (AAV)[7]
>98%Active Systemic Granulomatosis with Polyangiitis (GPA)[5]
60-70%Limited Disease or Atypical Presentation of GPA[5]
83%Biopsy-Confirmed GPA[5]
Specificity 98.4% (Pooled)ANCA-Associated Vasculitis (AAV)[7]
>98%Active Systemic Granulomatosis with Polyangiitis (GPA)[5]
Approaching 100%Active Disease[5]

Experimental Protocol

This protocol outlines the steps for the detection of c-ANCA using a commercially available IIF kit. It is essential to consult the manufacturer's specific instructions for the kit being used.

Materials and Reagents
  • ANCA substrate slides (ethanol-fixed human neutrophils)[2][8]

  • Patient serum samples

  • Positive c-ANCA and negative controls[2]

  • Phosphate Buffered Saline (PBS) for washing

  • Sample diluent

  • Fluorescein-conjugated anti-human IgG

  • Mounting medium

  • Coverslips

  • Humidified incubation chamber

  • Fluorescence microscope with appropriate filters for fluorescein

Specimen Collection and Handling
  • Collect whole blood via venipuncture into a serum separator tube.

  • Allow the blood to clot and then centrifuge to separate the serum.

  • Serum can be stored at 2-8°C for up to one week. For longer storage, freeze at -20°C or below.[2][9]

  • Avoid repeated freeze-thaw cycles.[2]

  • Grossly hemolyzed, lipemic, or bacterially contaminated samples should not be used.[5][10]

Assay Procedure
  • Sample Preparation:

    • Dilute patient sera, positive control, and negative control to the recommended screening dilution (e.g., 1:20) using the provided sample diluent.[2][11]

  • Incubation with Substrate:

    • Carefully apply the diluted samples and controls to the individual wells of the ANCA substrate slides.

    • Place the slides in a humidified chamber and incubate for 30 minutes at room temperature.[9][12]

  • Washing:

    • Gently rinse the slides with PBS.

    • Wash the slides twice with PBS for 5 minutes each.

  • Incubation with Conjugate:

    • Apply the fluorescein-conjugated anti-human IgG to each well, ensuring complete coverage.

    • Incubate the slides in a humidified chamber for 30 minutes at room temperature.[9]

  • Final Washing:

    • Repeat the washing steps as described in step 3.

  • Mounting:

    • Add a drop of mounting medium to each well.

    • Carefully place a coverslip over the wells, avoiding air bubbles.

  • Microscopic Examination:

    • Examine the slides using a fluorescence microscope at an appropriate magnification (e.g., 400x).

    • Observe the staining pattern of the neutrophils in the patient samples and compare them to the positive and negative controls.

Interpretation of Results
  • Positive c-ANCA: A granular, cytoplasmic fluorescence with central or interlobular accentuation is observed.[4][13]

  • Negative: No specific fluorescence or only faint, non-specific background staining is observed.

  • Atypical Patterns: Other staining patterns, such as perinuclear (p-ANCA) or atypical ANCA, may be observed and should be interpreted according to established guidelines.[3][13]

Quality Control
  • A positive c-ANCA control, a negative control, and a PBS control should be included in each assay run.[2]

  • The positive control should exhibit the expected bright, apple-green granular cytoplasmic fluorescence.[2]

  • The negative control should not show any specific fluorescence.

  • Adherence to internal and external quality control programs is crucial for ensuring the reliability of results.[14]

Experimental Workflow Diagram

c_ANCA_IIF_Workflow cluster_prep Sample & Reagent Preparation cluster_assay IIF Assay Procedure cluster_analysis Analysis & Interpretation serum Patient Serum dilution Dilute Serum & Controls (e.g., 1:20) serum->dilution controls Positive & Negative Controls controls->dilution diluent Sample Diluent diluent->dilution apply_sample Apply to Neutrophil Substrate Slide dilution->apply_sample incubate1 Incubate 30 min at RT apply_sample->incubate1 wash1 Wash with PBS incubate1->wash1 apply_conjugate Add Fluorescein-conjugated anti-human IgG wash1->apply_conjugate incubate2 Incubate 30 min at RT apply_conjugate->incubate2 wash2 Wash with PBS incubate2->wash2 mount Mount with Coverslip wash2->mount microscopy Examine under Fluorescence Microscope mount->microscopy interpretation Interpret Staining Pattern (c-ANCA, p-ANCA, Negative) microscopy->interpretation report Report Results interpretation->report

Caption: Workflow for c-ANCA detection by IIF.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship between the presence of c-ANCA in a patient's serum and the resulting fluorescent signal in the IIF assay.

Caption: Principle of c-ANCA IIF detection.

References

Application Notes and Protocols for ELISA-based Quantification of Anti-PR3 c-ANCA Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the quantitative determination of anti-Proteinase 3 (PR3) cytoplasmic Anti-Neutrophil Cytoplasmic Antibodies (c-ANCA) IgG levels in human serum and plasma using Enzyme-Linked Immunosorbent Assay (ELISA). This technology is a critical tool in the research and clinical evaluation of ANCA-associated vasculitides (AAV), such as Granulomatosis with Polyangiitis (GPA).

Introduction

Anti-Neutrophil Cytoplasmic Antibodies (ANCA) are a group of autoantibodies that target components within the cytoplasm of neutrophil granulocytes and monocytes.[1][2] The two primary patterns observed through indirect immunofluorescence (IIF) are cytoplasmic (c-ANCA) and perinuclear (p-ANCA).[1][3] The main antigenic target for c-ANCA is Proteinase 3 (PR3), a serine proteinase located in the azurophilic granules of neutrophils.[2]

The quantification of anti-PR3 IgG antibodies is a valuable serological marker for the diagnosis and monitoring of AAV, particularly GPA, where it demonstrates high clinical specificity (over 95%).[1][2] ELISA-based assays offer a quantitative and antigen-specific method that complements traditional IIF techniques, aiding in the differentiation of ANCA specificities, which is crucial as various other antibodies can produce a p-ANCA-like pattern.[1][4]

Principle of the Assay

The anti-PR3 c-ANCA ELISA is an indirect solid-phase enzyme immunoassay.[1] The fundamental principle involves the following steps:

  • Antigen Coating: Microplate wells are pre-coated with highly purified human PR3 antigen.[4] Some advanced assays utilize a capture technique where the PR3 molecule is immobilized in different orientations to enhance sensitivity.[2]

  • Antibody Binding: Patient serum or plasma, along with calibrators and controls, are diluted and added to the wells. If anti-PR3 antibodies are present in the sample, they will bind to the immobilized antigen.[1][2]

  • Washing: Unbound serum components are removed by washing the wells.[1]

  • Enzyme Conjugate Addition: An enzyme-conjugated anti-human IgG antibody (commonly horseradish peroxidase - HRP) is added. This conjugate specifically binds to the anti-PR3 antibodies captured on the plate.[1][2]

  • Second Washing: Excess, unbound enzyme conjugate is washed away.[1]

  • Substrate Reaction: A chromogenic substrate, such as TMB (3,3',5,5'-Tetramethylbenzidine), is introduced into the wells. The HRP enzyme catalyzes a reaction that converts the substrate into a colored product.[1][2][5] The intensity of the color developed is directly proportional to the concentration of anti-PR3 IgG antibodies in the sample.[1][6]

  • Stopping the Reaction: The enzymatic reaction is terminated by the addition of a stop solution (e.g., an acid), which typically changes the color of the product (e.g., from blue to yellow).[1]

  • Data Acquisition and Analysis: The optical density (OD) of each well is measured using a microplate reader at a specific wavelength. A calibration curve is generated using the OD values of the known calibrators, and the concentration of anti-PR3 IgG in the patient samples is determined from this curve.[1]

Experimental Workflow

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis BringReagents Bring all reagents to room temperature PrepareBuffers Prepare Wash & Sample Buffers BringReagents->PrepareBuffers AddSamples Add 100 µL of diluted Samples, Calibrators & Controls to wells PrepareBuffers->AddSamples Incubate1 Incubate for 60 minutes at room temperature AddSamples->Incubate1 Wash1 Wash wells 3 times with 1X Wash Buffer Incubate1->Wash1 AddConjugate Add 100 µL of HRP-conjugated anti-human IgG Wash1->AddConjugate Incubate2 Incubate for 30 minutes at room temperature AddConjugate->Incubate2 Wash2 Wash wells 3 times with 1X Wash Buffer Incubate2->Wash2 AddSubstrate Add 100 µL of TMB Substrate Wash2->AddSubstrate Incubate3 Incubate for 15 minutes in the dark AddSubstrate->Incubate3 AddStop Add 100 µL of Stop Solution Incubate3->AddStop ReadOD Read Optical Density (OD) at 450 nm AddStop->ReadOD PlotCurve Plot Calibration Curve (OD vs. Concentration) ReadOD->PlotCurve Calculate Calculate anti-PR3 c-ANCA concentration in samples PlotCurve->Calculate

Caption: General workflow for the anti-PR3 c-ANCA ELISA.

Quantitative Data Summary

The performance characteristics of commercially available anti-PR3 c-ANCA ELISA kits can vary. The following table summarizes key quantitative parameters from various sources. It is important to note that direct comparison between kits should be done with caution due to differences in methodology, calibrator standards, and reporting units.

ParameterKit/Source 1Kit/Source 2Kit/Source 3Kit/Source 4
Assay Type Indirect ELISACapture ELISAIndirect ELISAThird-Generation ELISA
Sample Type Serum, PlasmaSerum, Plasma (EDTA, citrate, heparin)Serum, PlasmaSerum
Calibration Range 0 - 100 U/mL1 - 100 IU/mL5 - 100 U/mLCalibrators provided
Analytical Sensitivity 0.5 U/mLNot specified0.5 U/mLNot specified
Cut-off for Positive > 5 U/mL> 3.0 IU/mL> 5 U/mL≥ 15 U/mL
Equivocal Range Not specified2.0 - 3.0 IU/mLNot specifiedNot specified
Specificity High~95% for GPAHigh99.4%
Sensitivity HighDependent on disease activityHigh24.0% in PSC at 15 U/mL cutoff
Intra-assay Precision Not specifiedNot specifiedNot specified5.5% (176 U/mL), 5.8% (6 U/mL)
Inter-assay Precision Not specifiedNot specifiedNot specified9.1% (126.9 U/mL), 13.1% (18.3 U/mL)

Note: The data presented is a compilation from various sources and should be used for informational purposes only.[2][4][7][8][9] Always refer to the specific kit insert for detailed performance characteristics.

Detailed Experimental Protocol

This protocol is a generalized procedure based on common anti-PR3 c-ANCA ELISA kits.[1] It is imperative to follow the manufacturer's instructions provided with the specific kit being used.

Materials and Reagents
  • Anti-PR3 c-ANCA ELISA kit containing:

    • PR3 antigen-coated microplate

    • Calibrators (e.g., 0, 5, 10, 20, 40, 100 U/mL)[4]

    • Positive and negative controls

    • Sample diluent/buffer

    • HRP-conjugated anti-human IgG

    • Wash buffer concentrate

    • TMB substrate

    • Stop solution

  • Microplate reader capable of measuring absorbance at 450 nm

  • Precision pipettes and tips

  • Distilled or deionized water

  • Absorbent paper

Sample Preparation and Handling
  • Sample Collection: Collect blood samples via peripheral venous draw.[7] Either serum or plasma (EDTA, heparin, or citrate) can typically be used.[2][4]

  • Storage: Samples can be refrigerated at 2-8°C for up to five days or stored frozen at -20°C for up to six months.[1] Avoid repeated freeze-thaw cycles.[1]

  • Sample Dilution: Dilute patient samples, calibrators, and controls according to the kit instructions. A common dilution is 1:101 (e.g., 10 µL of sample with 990 µL of sample diluent).[1]

Assay Procedure
  • Preparation: Bring all reagents and samples to room temperature before use. Prepare the required volume of 1X wash buffer by diluting the concentrate with distilled or deionized water.

  • Adding Samples: Pipette 100 µL of each diluted calibrator, control, and patient sample into the appropriate wells of the PR3-coated microplate.

  • First Incubation: Cover the plate and incubate for 60 minutes at room temperature.[1]

  • First Wash: Aspirate the contents of the wells and wash each well three times with 300 µL of 1X wash buffer. After the final wash, invert the plate and blot it firmly on absorbent paper to remove any remaining liquid.

  • Adding Conjugate: Add 100 µL of HRP-conjugated anti-human IgG to each well (except for a substrate blank if required).

  • Second Incubation: Cover the plate and incubate for 30 minutes at room temperature.[1]

  • Second Wash: Repeat the washing step as described in step 4.

  • Substrate Reaction: Add 100 µL of TMB substrate to each well.

  • Third Incubation: Incubate the plate for 15 minutes at room temperature in the dark. A blue color will develop in positive wells.[1]

  • Stopping the Reaction: Add 100 µL of stop solution to each well in the same order and at the same rate as the substrate was added. The color will change from blue to yellow.[1]

  • Reading: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.

Data Analysis and Interpretation
  • Construct a Calibration Curve: Plot the mean OD values for each calibrator on the y-axis against their corresponding concentrations on the x-axis.

  • Determine Sample Concentrations: Use the calibration curve to determine the concentration of anti-PR3 c-ANCA IgG in each patient sample.

  • Interpretation of Results:

    • Positive: A result above the established cut-off value is considered positive and is highly suggestive of an ANCA-associated vasculitis like GPA, especially when accompanied by relevant clinical symptoms.[6][7]

    • Equivocal: Results falling within the equivocal range should be interpreted with caution and may warrant retesting or further clinical evaluation.[7]

    • Negative: A negative result indicates the absence or a very low level of anti-PR3 c-ANCA, making a diagnosis of active GPA less likely.[7][10]

It is crucial to interpret the results in the context of the patient's clinical presentation and other laboratory findings.[10] Monitoring ANCA levels can also be useful in tracking disease activity and response to therapy.[6]

Logical Relationship of ANCA Testing

ANCA_Testing_Logic cluster_clinical Clinical Suspicion cluster_testing Laboratory Testing cluster_diagnosis Diagnosis ClinicalSuspicion Clinical Suspicion of ANCA-Associated Vasculitis (AAV) IIF_Test Indirect Immunofluorescence (IIF) ClinicalSuspicion->IIF_Test ELISA_Test Antigen-Specific ELISA (anti-PR3 and anti-MPO) ClinicalSuspicion->ELISA_Test cANCA c-ANCA Pattern IIF_Test->this compound Positive pANCA p-ANCA Pattern IIF_Test->pANCA Positive PR3_Positive Positive anti-PR3 ELISA_Test->PR3_Positive Positive MPO_Positive Positive anti-MPO ELISA_Test->MPO_Positive Positive This compound->PR3_Positive Typically correlates with pANCA->MPO_Positive Typically correlates with GPA Strongly suggests Granulomatosis with Polyangiitis (GPA) PR3_Positive->GPA MPA_EGPA Suggests Microscopic Polyangiitis (MPA) or Eosinophilic Granulomatosis with Polyangiitis (EGPA) MPO_Positive->MPA_EGPA

Caption: Relationship between ANCA testing methods and diagnosis.

References

Application Notes and Protocols: Neutrophil Fixation Techniques for Optimal c-ANCA Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anti-neutrophil cytoplasmic antibodies (ANCAs) are crucial biomarkers for the diagnosis and monitoring of certain autoimmune vasculitides, such as Granulomatosis with Polyangiitis (GPA). The most common target antigen for the cytoplasmic ANCA (c-ANCA) pattern is Proteinase 3 (PR3), a serine protease located in the azurophilic granules of neutrophils. The indirect immunofluorescence (IIF) assay on ethanol-fixed neutrophils is the standard method for detecting ANCA. However, the choice of fixative is critical as it can significantly impact the staining pattern, antigen preservation, and ultimately the diagnostic accuracy. These application notes provide a detailed overview and protocols for various neutrophil fixation techniques to achieve optimal and reproducible c-ANCA staining.

Principles of Neutrophil Fixation

Fixation aims to preserve cellular morphology and antigenicity by stopping autolysis and immobilizing cellular components. The two main categories of fixatives are:

  • Precipitating Fixatives: These include alcohols like ethanol and methanol, as well as acetone. They act by dehydrating the cells, which causes proteins to precipitate and become insoluble. This method is generally good for preserving the antigenicity of many proteins.

  • Cross-linking Fixatives: Aldehydes such as formaldehyde (formalin) and paraformaldehyde (PFA) fall into this category. They form covalent cross-links between proteins and other cellular components, creating a stable, interconnected network. This provides excellent morphological preservation but can sometimes mask antigenic epitopes.

Comparison of Fixation Methods for c-ANCA Staining

The choice of fixative has a profound effect on the localization of ANCA antigens and the resulting immunofluorescence pattern. The following table summarizes the key characteristics of commonly used fixatives for c-ANCA detection.

FixativePrinciplec-ANCA (PR3) Staining Patternp-ANCA (MPO) Staining PatternAntigen Preservation (PR3)Cellular MorphologyBackground Noise
Ethanol PrecipitatingGranular cytoplasmic staining.[1][2][3]Artefactual perinuclear staining due to MPO relocation.[1][4][5]Good, considered the standard for routine ANCA IIF.[2][6]Moderate preservation.Generally low.
Methanol PrecipitatingGranular cytoplasmic staining.Similar to ethanol, can cause perinuclear MPO staining.Can cause cellular damage and may denature some antigens.[7][8][9]Can lead to visible cellular damage.[7][8][9]Variable, can be higher than ethanol.
Formalin/ PFA Cross-linkingGranular cytoplasmic staining, preserving in-vivo localization.[1]Granular cytoplasmic staining.[1][10][11]Good, preserves antigen localization.[1][12]Excellent preservation.[12]Can cause autofluorescence.[9]
Acetone PrecipitatingGranular cytoplasmic staining.Perinuclear staining.Can decrease ANCA titers compared to ethanol.[4][6]Moderate preservation.Variable.

Experimental Protocols

Protocol 1: Isolation of Human Neutrophils from Whole Blood

This protocol describes the isolation of neutrophils from peripheral blood using density gradient centrifugation, a prerequisite for subsequent fixation and staining.

Materials:

  • Anticoagulated whole blood (EDTA, heparin, or citrate)

  • Density gradient medium (e.g., Ficoll-Paque™, Polymorphprep™)

  • Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+ free

  • Red Blood Cell (RBC) Lysis Buffer

  • Phosphate Buffered Saline (PBS)

  • Centrifuge

Procedure:

  • Bring all reagents to room temperature.

  • Carefully layer 5 mL of anticoagulated whole blood over 5 mL of density gradient medium in a centrifuge tube.[13]

  • Centrifuge at 500 x g for 30-35 minutes at room temperature with the brake off.[13]

  • After centrifugation, distinct layers will be visible. Carefully aspirate and discard the upper layers (plasma and mononuclear cells).

  • Collect the neutrophil layer and transfer it to a new centrifuge tube.

  • Wash the cells by adding 10 mL of HBSS and centrifuging at 350 x g for 10 minutes.[13]

  • Discard the supernatant. To lyse contaminating red blood cells, resuspend the pellet in 2 mL of RBC Lysis Buffer and vortex gently.[13]

  • Centrifuge at 250 x g for 5 minutes.[13]

  • Repeat the RBC lysis step if necessary.

  • Wash the neutrophil pellet with PBS and resuspend in the desired buffer for fixation.

Protocol 2: Ethanol Fixation

Ethanol fixation is the gold standard for routine ANCA IIF testing.

Materials:

  • Isolated neutrophils

  • 95-100% Ethanol, ice-cold

  • Glass microscope slides

  • Cytocentrifuge (optional)

Procedure:

  • Prepare a cell suspension of isolated neutrophils in PBS at a concentration of 1 x 10^6 cells/mL.

  • Spot 50-100 µL of the cell suspension onto a clean glass slide. Alternatively, use a cytocentrifuge to prepare the slides.

  • Air-dry the slides completely at room temperature.

  • Immerse the slides in ice-cold 95-100% ethanol for 5-10 minutes.

  • Remove the slides from the ethanol and allow them to air-dry completely.

  • The slides are now ready for immunofluorescence staining or can be stored at -20°C for future use.

Protocol 3: Formalin/Paraformaldehyde (PFA) Fixation

This method is used to preserve the in-vivo localization of antigens.

Materials:

  • Isolated neutrophils

  • 4% Paraformaldehyde (PFA) in PBS, pH 7.4

  • 0.1% Triton X-100 in PBS (for permeabilization)

  • Glass microscope slides

Procedure:

  • Prepare neutrophil slides as described in Protocol 2 (steps 1-3).

  • Fix the cells by incubating the slides with 4% PFA for 15-30 minutes at room temperature.[8][9]

  • Wash the slides three times with PBS for 5 minutes each.

  • For intracellular staining, permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash the slides three times with PBS for 5 minutes each.

  • The slides are now ready for immunofluorescence staining.

Protocol 4: Methanol Fixation

Methanol can be used as an alternative to ethanol, but caution is advised due to potential cellular damage.

Materials:

  • Isolated neutrophils

  • 100% Methanol, ice-cold (-20°C)

  • Glass microscope slides

Procedure:

  • Prepare neutrophil slides as described in Protocol 2 (steps 1-3).

  • Immerse the slides in ice-cold 100% methanol for 10 minutes at -20°C.[7][14]

  • Remove the slides and allow them to air-dry completely.

  • The slides are now ready for immunofluorescence staining. Note that methanol fixation can sometimes compromise cellular integrity.[7][8][9]

Visualizations

ANCA_Testing_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Blood_Collection Whole Blood Collection Neutrophil_Isolation Neutrophil Isolation Blood_Collection->Neutrophil_Isolation Fixation Neutrophil Fixation Neutrophil_Isolation->Fixation Staining Immunofluorescence Staining Fixation->Staining Microscopy Fluorescence Microscopy Staining->Microscopy Interpretation Pattern Interpretation (c-ANCA, p-ANCA) Microscopy->Interpretation Confirmation Confirmatory ELISA (anti-PR3, anti-MPO) Interpretation->Confirmation

Caption: General workflow for ANCA testing from sample collection to result interpretation.

Fixation_Decision_Tree Start Start: Research Question Q1 Routine ANCA screening? Start->Q1 Ethanol Use Ethanol Fixation Q1->Ethanol Yes Q2 Preserve in-vivo antigen localization? Q1->Q2 No Formalin Use Formalin/PFA Fixation Q2->Formalin Yes Other Consider alternative fixatives (e.g., Methanol) with caution Q2->Other No

Caption: Decision tree for selecting the appropriate neutrophil fixation method.

Antigen_Localization cluster_ethanol Ethanol Fixation cluster_formalin Formalin Fixation Ethanol_PR3 PR3 Cytoplasmic Granules Ethanol_MPO MPO Perinuclear Region Formalin_PR3 PR3 Cytoplasmic Granules Formalin_MPO MPO Cytoplasmic Granules Neutrophil Unfixed Neutrophil (PR3 & MPO in granules) Neutrophil->Ethanol_PR3 Neutrophil->Ethanol_MPO Neutrophil->Formalin_PR3 Neutrophil->Formalin_MPO

Caption: Effect of ethanol vs. formalin fixation on PR3 and MPO localization in neutrophils.

Troubleshooting

ProblemPossible CauseSolution
Weak or no c-ANCA staining Poor antigen preservationOptimize fixation time and temperature. Ensure fixative is fresh.
Low antibody titer in patient serumUse a lower dilution of the primary antibody.
High background staining Inadequate washingIncrease the number and duration of wash steps.
Non-specific antibody bindingInclude a blocking step with serum from the secondary antibody host species.
Autofluorescence from fixativeIf using formalin, consider treating with a quenching agent like sodium borohydride.
Atypical staining pattern Presence of other autoantibodies (e.g., ANA)Test for antinuclear antibodies (ANA) concurrently. Use formalin-fixed neutrophils to differentiate.[11][15]
Cell damage during preparationHandle cells gently during isolation and fixation. Check cell viability.
Poor cellular morphology Harsh fixationReduce fixation time or use a milder fixative. Ensure proper osmolarity of buffers.

Conclusion and Recommendations

For routine diagnostic screening for c-ANCA, ethanol fixation remains the recommended method as it reliably produces the characteristic granular cytoplasmic staining pattern for PR3-ANCA, which is essential for standard interpretation. However, for research applications where the precise in-vivo localization of PR3 is critical, or to differentiate between p-ANCA and ANA, formalin/PFA fixation is superior due to its cross-linking properties that prevent antigen redistribution. Methanol and acetone are less commonly used for routine ANCA testing due to their potential to cause cellular damage and alter antigenicity.

Ultimately, the optimal fixation strategy depends on the specific aims of the study. Researchers should carefully consider the advantages and disadvantages of each method to ensure the generation of reliable and reproducible c-ANCA staining results. It is also recommended to run positive and negative controls with each experiment to validate the fixation and staining procedure.

References

Application Notes and Protocols for Serum Sample Preparation in Longitudinal c-ANCA Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Anti-neutrophil cytoplasmic antibody (ANCA)-associated vasculitides (AAV) are a group of autoimmune diseases characterized by inflammation of small blood vessels. The detection and quantification of ANCA, particularly cytoplasmic ANCA (c-ANCA) which primarily targets proteinase 3 (PR3), are crucial for the diagnosis and monitoring of AAV, such as Granulomatosis with Polyangiitis (GPA). Longitudinal studies, which involve the analysis of samples collected from the same individuals over time, are essential for understanding disease progression, treatment response, and identifying biomarkers.[1][2] The integrity and consistency of serum sample preparation are paramount to the reliability of c-ANCA measurements in such studies.[3][4] Pre-analytical variability can significantly impact immunoassay results, potentially leading to erroneous conclusions.[5] This document provides detailed application notes and standardized protocols for the collection, processing, and storage of serum samples intended for longitudinal c-ANCA analysis.

Data Presentation: Quantitative Parameters for Serum Sample Handling

To ensure consistency and minimize pre-analytical variability in longitudinal c-ANCA studies, the following quantitative parameters for serum sample handling should be strictly adhered to.

ParameterRecommendationNotes
Blood Collection Volume 5-10 mLSufficient for baseline and repeat testing.
Clotting Time 15-60 minutesAllow blood to clot at room temperature.[6][7]
Time to Centrifugation Within 2 hours of collectionTo ensure serum quality.[8]
Centrifugation Speed 1,000 - 2,000 x gFor 10 minutes in a refrigerated centrifuge.[6][9]
Short-Term Storage 2-8°CFor up to 14 days.[8][9]
Long-Term Storage -80°CPreferred over -20°C for long-term stability.[10]
Freeze-Thaw Cycles Minimize, maximum of 3Repeated freezing and thawing can degrade antibodies.[8][10]
Aliquot Volume 0.5 - 1.0 mLTo avoid the need for thawing the entire sample for each analysis.[6]

Experimental Protocols

Protocol 1: Serum Collection and Processing

Objective: To obtain high-quality serum from whole blood for c-ANCA analysis.

Materials:

  • Serum separator tubes (SST) or red-top tubes.[8][11]

  • Centrifuge with a swinging bucket rotor.

  • Sterile polypropylene cryovials for aliquoting.

  • Pipettes and sterile tips.

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses.

Procedure:

  • Patient Preparation: While fasting is not typically required for ANCA testing, a consistent collection protocol regarding patient status (e.g., time of day, fasting state) is recommended for longitudinal studies to minimize physiological variability.[12]

  • Blood Collection:

    • Draw 5-10 mL of whole blood into an SST or red-top tube.[13]

    • Gently invert the tube 5-10 times to mix the clot activator if present. Do not shake.

  • Clotting:

    • Allow the blood to clot at room temperature for a minimum of 30 minutes and a maximum of 60 minutes.[6][13]

  • Centrifugation:

    • Centrifuge the collection tubes at 1,000-2,000 x g for 10 minutes in a refrigerated centrifuge (4°C).[6][9] This will separate the serum from the clotted blood cells.

  • Serum Aspiration:

    • Carefully aspirate the clear serum supernatant using a sterile pipette.[6]

    • Avoid disturbing the buffy coat (the layer of white blood cells and platelets) and the red blood cell pellet.

    • Transfer the serum to a clean, labeled polypropylene tube.[6]

  • Quality Control:

    • Visually inspect the serum for any signs of hemolysis (reddish tint), icterus (yellowish tint), or lipemia (cloudiness).[11][14] Note any such observations as they may interfere with the assay.

Protocol 2: Serum Aliquoting and Storage for Longitudinal Studies

Objective: To properly aliquot and store serum samples to maintain their integrity for future c-ANCA analysis in a longitudinal study.

Materials:

  • Processed serum from Protocol 1.

  • Sterile, labeled polypropylene cryovials (0.5 mL or 1.0 mL).

  • -80°C freezer.

  • Sample tracking system (e.g., LIMS or a detailed logbook).

Procedure:

  • Aliquoting:

    • Dispense the serum into pre-labeled cryovials in volumes of 0.5 mL to 1.0 mL.[6]

    • Aliquoting prevents the need for repeated freeze-thaw cycles of the entire sample.[10][15]

  • Labeling:

    • Each aliquot vial should be clearly labeled with a unique patient identifier, sample type (serum), and collection date.

  • Short-Term Storage:

    • If analysis is to be performed within 14 days, samples can be stored at 2-8°C.[8]

  • Long-Term Storage:

    • For storage longer than 14 days, immediately place the aliquots in a -80°C freezer.[10]

  • Sample Tracking:

    • Record the storage location of each aliquot in a sample management system. This is crucial for easy retrieval and to maintain a chain of custody.

  • Sample Thawing:

    • When a sample is needed for analysis, thaw it on ice or in a refrigerated setting to minimize protein degradation.[10]

    • Gently mix the thawed serum by inversion before use.

Mandatory Visualizations

Serum_Preparation_Workflow cluster_collection Blood Collection cluster_processing Serum Processing cluster_storage Aliquoting and Storage cluster_analysis Analysis start Start: Patient Sample Collection collection Collect 5-10 mL of whole blood in SST or Red-Top Tube start->collection clotting Allow to clot at room temperature (30-60 minutes) collection->clotting centrifugation Centrifuge at 1,000-2,000 x g for 10 minutes at 4°C clotting->centrifugation separation Aspirate serum supernatant centrifugation->separation aliquot Aliquot serum into cryovials (0.5-1.0 mL) separation->aliquot short_term Short-Term Storage (2-8°C, <14 days) aliquot->short_term If analyzed soon long_term Long-Term Storage (-80°C) aliquot->long_term For longitudinal study analyze c-ANCA Analysis short_term->analyze thaw Thaw on ice long_term->thaw thaw->analyze Longitudinal_Study_Logic cluster_timepoint Data Collection Timepoints cluster_protocol Standardized Protocol Application cluster_analysis Analysis Phase cluster_outcome Study Outcome tp1 Timepoint 1 (e.g., Baseline) tp2 Timepoint 2 (e.g., 3 months) sop Standard Operating Procedure (SOP) for Serum Preparation tp1->sop tp3 Timepoint 3 (e.g., 6 months) tp2->sop tp_n Timepoint 'n' tp3->sop tp_n->sop batch Batch Analysis of Stored Samples sop->batch data Longitudinal c-ANCA Data batch->data interpretation Reliable Interpretation of Disease Progression and Treatment Response data->interpretation

References

Application Note: Flow Cytometry for Identifying c-ANCA Positive Neutrophil Subsets

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anti-neutrophil cytoplasmic antibody (ANCA)-associated vasculitis (AAV) is a group of autoimmune diseases characterized by inflammation and necrosis of small blood vessels. The two primary forms of AAV are Granulomatosis with Polyangiitis (GPA) and Microscopic Polyangiitis (MPA). A hallmark of GPA is the presence of cytoplasmic ANCA (c-ANCA), which are autoantibodies primarily targeting proteinase 3 (PR3), a serine protease found in the azurophilic granules of neutrophils.

Under inflammatory conditions, neutrophils can become "primed," leading to the translocation of PR3 from the cytoplasm to the cell surface. These surface-expressed PR3 molecules can then be targeted by circulating c-ANCA, leading to neutrophil activation, degranulation, and the release of reactive oxygen species and pro-inflammatory cytokines, ultimately causing endothelial damage. Consequently, the identification and characterization of neutrophil subsets expressing surface PR3 are crucial for understanding AAV pathogenesis, monitoring disease activity, and developing targeted therapies. Flow cytometry is a powerful tool for the high-throughput, multi-parametric analysis of these neutrophil populations at a single-cell level.

This application note provides detailed protocols for the identification and quantification of c-ANCA antigen (PR3)-positive neutrophil subsets using flow cytometry, summarizes key quantitative data, and illustrates the relevant biological pathways and experimental workflows.

Data Presentation

Table 1: Membrane PR3 (mPR3) Expression on Neutrophils in AAV Patients vs. Healthy Controls
Patient GroupPercentage of mPR3+ Neutrophils (Mean ± SD)Key Findings & Reference
AAV Patients60 ± 27%Significantly higher compared to healthy blood donors.[1]
Healthy Blood Donors42 ± 22%Provides a baseline for mPR3 expression in a healthy population.[1]
Wegener's Granulomatosis (WG) Patients in RemissionIncreased percentage and elevated level of mPR3 expressionElevated mPR3 expression was significantly associated with an increased risk for relapse.[2]
Healthy ControlsLower mPR3 expression compared to WG patientsEstablishes a control for studies on relapse prediction.[2]
Table 2: PR3 and c-ANCA Prevalence in AAV Subtypes
AAV Subtypec-ANCA/PR3-ANCA PrevalenceMPO-ANCA PrevalenceReference
Granulomatosis with Polyangiitis (GPA)~80% (PR3-ANCA is most common, ~65% of patients)~15%[3]
Microscopic Polyangiitis (MPA)~35%~50%[3]
Eosinophilic Granulomatosis with Polyangiitis (EGPA)~35%~40%[3]
Renal-limited AAV~35%~50%[3]
Table 3: Characteristics of Low-Density Neutrophils (LDNs) in AAV
CharacteristicFinding in Active AAVImplicationReference
Population Size3-fold higher fraction of total granulocytes compared to remission and disease controls.Expansion of this neutrophil subset is linked to active disease.[4]
PhenotypeHeterogeneous population of mature and immature neutrophils with differential expression of CD16 and CD10.Suggests emergency granulopoiesis during active inflammation.[4]
Functional ResponseHyporesponsive to stimulation with monoclonal antibodies against MPO.May not be primary drivers of ANCA-mediated activation, but rather a response to inflammation.[4]

Experimental Protocols

Protocol 1: Identification of Surface PR3-Positive Neutrophils from Whole Blood

This protocol details the steps for staining surface markers on neutrophils directly in whole blood to minimize in vitro activation.

Materials:

  • Human whole blood collected in sodium heparin tubes

  • Phosphate-buffered saline (PBS)

  • FACS Lysing Solution (e.g., BD FACS™ Lysing Solution)

  • FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated monoclonal antibodies:

    • Anti-CD16 (e.g., FITC or APC)

    • Anti-CD66b (e.g., PE)

    • Anti-PR3 (specific for surface PR3, e.g., PE-Cy7)

    • Isotype control for anti-PR3

    • Viability dye (e.g., Zombie NIR™ or similar)

Procedure:

  • Blood Collection: Collect peripheral blood into sodium heparin-containing tubes.

  • Antibody Staining: a. In a 5 mL polystyrene FACS tube, add 100 µL of whole blood. b. Add the predetermined optimal concentrations of fluorochrome-conjugated antibodies (anti-CD16, anti-CD66b, anti-PR3, and viability dye). c. In a separate tube, add anti-CD16, anti-CD66b, the corresponding isotype control for anti-PR3, and the viability dye to serve as a negative control for PR3 staining. d. Vortex gently and incubate for 20-30 minutes at 4°C in the dark.

  • Red Blood Cell Lysis: a. Add 2 mL of 1X FACS Lysing Solution to each tube. b. Vortex immediately and incubate for 10 minutes at room temperature in the dark. c. Centrifuge at 300 x g for 5 minutes.

  • Washing: a. Decant the supernatant. b. Resuspend the cell pellet in 2 mL of FACS Buffer. c. Centrifuge at 300 x g for 5 minutes. d. Decant the supernatant and resuspend the cell pellet in 300-500 µL of FACS Buffer.

  • Flow Cytometry Analysis: a. Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., 50,000-100,000 total events) to ensure an adequate neutrophil population for analysis.

Gating Strategy:

  • Gate on singlets using FSC-A vs FSC-H.

  • Gate on live cells using the viability dye.

  • Identify the neutrophil population based on their characteristic forward scatter (FSC) and side scatter (SSC) properties (granulocyte gate).

  • From the granulocyte gate, confirm the neutrophil population by gating on CD16 and CD66b double-positive cells.

  • Within the confirmed neutrophil gate (Live/Singlets/Granulocytes/CD16+CD66b+), analyze the expression of surface PR3. Use the isotype control to set the gate for PR3 positivity.

Protocol 2: Analysis of Low-Density Neutrophils (LDNs)

LDNs are a subset of neutrophils that co-purify with peripheral blood mononuclear cells (PBMCs) during density gradient centrifugation.

Materials:

  • Human whole blood collected in sodium heparin tubes

  • Ficoll-Paque PLUS or similar density gradient medium

  • PBS

  • FACS Buffer

  • Fluorochrome-conjugated monoclonal antibodies (as in Protocol 1, with the addition of markers for immature neutrophils like anti-CD10).

Procedure:

  • PBMC and LDN Isolation: a. Dilute whole blood 1:1 with PBS. b. Carefully layer the diluted blood over Ficoll-Paque in a conical tube. c. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Cell Collection: a. After centrifugation, carefully collect the buffy coat layer containing PBMCs and LDNs. b. Wash the collected cells with PBS and centrifuge at 300 x g for 10 minutes.

  • Antibody Staining: a. Resuspend the cell pellet in FACS buffer and perform cell counting. b. Aliquot approximately 1x10^6 cells per tube. c. Proceed with antibody staining as described in Protocol 1, Step 2. The panel should include markers to distinguish LDNs from monocytes (e.g., CD14) and to assess their maturity (e.g., CD10).

  • Washing and Flow Cytometry Analysis: a. Wash the stained cells with FACS Buffer as described in Protocol 1, Step 4. b. Acquire samples on a flow cytometer.

Gating Strategy for LDNs:

  • Gate on singlets and live cells as previously described.

  • From the live singlet gate, identify the granulocyte population based on high SSC and CD15 or CD66b positivity. These are the LDNs.

  • Within the LDN gate, analyze the expression of surface PR3, CD16, and CD10 to characterize mature (CD10+) and immature (CD10-) subsets.

Visualizations

c-ANCA Signaling Pathway in Neutrophils

ANCA_Signaling cluster_priming Neutrophil Priming cluster_cell Neutrophil cluster_pathways Signaling Cascades cluster_activation Neutrophil Activation TNFa TNF-α PR3_granule PR3 in Granules TNFa->PR3_granule priming C5a C5a C5a->PR3_granule priming PR3_surface Surface PR3 PR3_granule->PR3_surface translocation p38MAPK p38 MAPK PR3_surface->p38MAPK ERK ERK PR3_surface->ERK PI3K PI3K PR3_surface->PI3K Fc_receptor Fcγ Receptor Fc_receptor->p38MAPK Fc_receptor->ERK Fc_receptor->PI3K ROS ROS Production p38MAPK->ROS Degranulation Degranulation p38MAPK->Degranulation NETosis NETosis p38MAPK->NETosis ERK->ROS ERK->Degranulation ERK->NETosis PI3K->ROS PI3K->Degranulation PI3K->NETosis Endothelial_Damage Endothelial Damage ROS->Endothelial_Damage Degranulation->Endothelial_Damage NETosis->Endothelial_Damage cANCA c-ANCA (anti-PR3) This compound->PR3_surface binds This compound->Fc_receptor binds

Caption: c-ANCA signaling pathway in neutrophils.

Experimental Workflow for Identifying PR3+ Neutrophil Subsets

Workflow cluster_gating Gating Strategy start Start: Collect Whole Blood (Sodium Heparin) stain Stain with Fluorochrome- conjugated Antibodies (Anti-CD16, CD66b, PR3, Viability Dye) start->stain lyse Lyse Red Blood Cells stain->lyse wash Wash and Resuspend Cells in FACS Buffer lyse->wash acquire Acquire on Flow Cytometer wash->acquire gate_singlets 1. Gate on Singlets (FSC-A vs FSC-H) acquire->gate_singlets Data Analysis gate_live 2. Gate on Live Cells (Viability Dye) gate_singlets->gate_live gate_neutrophils 3. Gate on Neutrophils (FSC vs SSC & CD16+/CD66b+) gate_live->gate_neutrophils gate_pr3 4. Analyze PR3 Expression (Isotype Control for Gating) gate_neutrophils->gate_pr3 end End: Quantify PR3+ Neutrophil Subsets gate_pr3->end

Caption: Experimental workflow for PR3+ neutrophil identification.

Conclusion

Flow cytometry provides a robust and sensitive method for the identification and quantification of c-ANCA antigen-positive neutrophil subsets. The protocols and data presented in this application note offer a framework for researchers to investigate the role of these cells in the pathogenesis of AAV. Characterizing neutrophil subsets based on surface PR3 expression can aid in understanding disease mechanisms, discovering biomarkers for disease activity and relapse, and evaluating the efficacy of novel therapeutic interventions targeting the ANCA-neutrophil axis. The provided workflows and diagrams serve as a guide for implementing these techniques in a research or drug development setting.

References

Developing a Murine Model for c-ANCA Associated Vasculitis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for establishing a murine model of anti-neutrophil cytoplasmic autoantibody (c-ANCA)-associated vasculitis (AAV), with a primary focus on myeloperoxidase (MPO)-ANCA vasculitis. These models are instrumental in dissecting disease pathogenesis and for the preclinical evaluation of novel therapeutic agents.

Introduction to Murine Models of c-ANCA Vasculitis

Murine models are indispensable tools for investigating the complex interplay between the innate and adaptive immune systems in AAV.[1] The most robust and widely utilized models replicate the key features of human MPO-ANCA vasculitis, including the development of necrotizing crescentic glomerulonephritis and pulmonary capillaritis.[2][3] These models can be broadly categorized into passive transfer and active immunization models, each offering unique advantages for studying different aspects of the disease.

Experimental Protocols

Passive Transfer Model of MPO-ANCA Vasculitis

This model is ideal for studying the direct pathogenic effects of anti-MPO antibodies and the downstream effector mechanisms.[4] It involves the transfer of pathogenic anti-MPO IgG into recipient mice, leading to rapid onset of disease.

Protocol: Induction of MPO-ANCA Vasculitis by Passive Antibody Transfer

  • Generation of Anti-MPO IgG:

    • Immunize MPO-deficient (Mpo-/-) mice with 10-20 µg of recombinant murine MPO emulsified in Complete Freund's Adjuvant (CFA) via intraperitoneal (i.p.) or subcutaneous injection.

    • Boost the immunization every 2-3 weeks with MPO in Incomplete Freund's Adjuvant.

    • After 3-4 boosts, collect serum and purify total IgG using a protein G affinity column.

    • Confirm the presence and titer of anti-MPO antibodies using an ELISA (see Protocol 2.4).

  • Induction of Vasculitis:

    • Administer a single intravenous (i.v.) or i.p. injection of purified anti-MPO IgG (typically 300-500 µg per mouse) into recipient C57BL/6 or Rag2-/- mice.[5]

    • To enhance disease severity, a priming agent such as lipopolysaccharide (LPS) (5-10 µg, i.p.) can be administered shortly before or after antibody transfer.[6]

  • Disease Monitoring and Endpoint Analysis:

    • Monitor mice daily for signs of distress, including weight loss and hematuria.

    • Collect urine for analysis of albuminuria and hematuria.

    • Euthanize mice at a predetermined endpoint (e.g., day 7-14 post-transfer) for tissue collection (kidneys, lungs) for histological and immunological analysis.[5]

Active Immunization Model of MPO-ANCA Vasculitis

This model is more suited for studying the breakdown of self-tolerance and the generation of the autoimmune response to MPO.

Protocol: Induction of MPO-ANCA Vasculitis by Active Immunization

  • Immunization:

    • Immunize wild-type C57BL/6 mice with 20-50 µg of human or murine MPO emulsified in CFA i.p. or subcutaneously.[4]

    • Administer booster injections of MPO in Incomplete Freund's Adjuvant every 2 weeks for a total of 4-6 weeks.[4]

  • Disease Trigger (Optional but Recommended):

    • To induce overt glomerulonephritis, a "trigger" is often required to localize neutrophils to the glomeruli. This can be achieved by injecting a sub-nephritogenic dose of sheep anti-mouse glomerular basement membrane (anti-GBM) globulin (typically 1-2 mg, i.v.) 4-6 weeks after the initial immunization.[7][8]

  • Monitoring and Analysis:

    • Monitor mice for the development of proteinuria and hematuria starting from week 4 post-immunization.

    • Collect serum periodically to measure anti-MPO antibody titers (Protocol 2.4).

    • Euthanize mice when signs of severe disease are present or at a pre-defined endpoint (e.g., 8-12 weeks) for tissue analysis.

Disease Activity Assessment

Consistent and quantitative assessment of disease activity is crucial for evaluating experimental outcomes.

Table 1: Disease Activity Scoring for Murine ANCA Vasculitis

ParameterScoring Criteria
Glomerular Necrosis & Crescents (Kidney Histology) 0: No necrosis/crescents1: 1-25% of glomeruli affected2: 26-50% of glomeruli affected3: 51-75% of glomeruli affected4: >75% of glomeruli affected
Lung Hemorrhage (Macroscopic) 0: No visible hemorrhage1: Petechial hemorrhages2: Focal areas of hemorrhage3: Diffuse hemorrhage in one lobe4: Diffuse hemorrhage in multiple lobes
Albuminuria (Urine Dipstick or ELISA) 0: <30 mg/dL1: 30-100 mg/dL2: 101-300 mg/dL3: >300 mg/dL
Hematuria (Urine Dipstick) 0: Negative1: Trace2: Small3: Moderate4: Large
Measurement of Anti-MPO Antibodies

Protocol: Anti-MPO Antibody ELISA

  • Plate Coating: Coat a 96-well ELISA plate with 1-2 µg/mL of recombinant murine MPO in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites with 1% BSA in PBS for 1-2 hours at room temperature.

  • Sample Incubation: Add diluted mouse serum samples (typically starting at 1:100) and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody: Add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG antibody and incubate for 1 hour at room temperature.[9][10][11]

  • Washing: Repeat the washing step.

  • Substrate Addition: Add TMB substrate and incubate in the dark for 15-30 minutes.[12]

  • Stop Reaction: Stop the reaction with 2N H2SO4.

  • Read Plate: Read the absorbance at 450 nm using a microplate reader.

Analysis of Neutrophil Infiltration and Activation

Protocol: Flow Cytometry for Neutrophil Analysis

  • Tissue Preparation:

    • For kidney analysis, perfuse mice with PBS to remove circulating blood. Mince the kidney and digest with collagenase D and DNase I for 30-45 minutes at 37°C. Pass the digest through a 70 µm cell strainer to obtain a single-cell suspension.

    • For peripheral blood, collect blood into EDTA-containing tubes and perform red blood cell lysis.

  • Staining:

    • Resuspend cells in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

    • Block Fc receptors with anti-CD16/32 antibody.

    • Stain with fluorescently-conjugated antibodies against neutrophil markers such as Ly6G and CD11b.[3][13]

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Gate on live, single cells and then identify neutrophils as Ly6G+CD11b+ cells.[3]

Key Signaling Pathways and Visualizations

The pathogenesis of c-ANCA vasculitis involves a complex interplay of cellular and molecular pathways. The following diagrams illustrate key processes.

ANCA-Induced Neutrophil Activation and Vascular Injury

ANCA binding to their target antigens on cytokine-primed neutrophils triggers a cascade of events leading to neutrophil activation, degranulation, and the release of reactive oxygen species (ROS) and neutrophil extracellular traps (NETs), ultimately causing endothelial damage.[14][15]

ANCA_Neutrophil_Activation cluster_priming Neutrophil Priming cluster_activation ANCA-Mediated Activation cluster_damage Vascular Damage Cytokines (TNF-α) Cytokines (TNF-α) Neutrophil Neutrophil Cytokines (TNF-α)->Neutrophil Prime MPO/PR3 Translocation MPO/PR3 Translocation Neutrophil->MPO/PR3 Translocation Induces Surface MPO/PR3 Surface MPO/PR3 MPO/PR3 Translocation->Surface MPO/PR3 c-ANCA c-ANCA c-ANCA->Surface MPO/PR3 Binds Fcγ Receptor Fcγ Receptor c-ANCA->Fcγ Receptor Binds Neutrophil Activation Neutrophil Activation Surface MPO/PR3->Neutrophil Activation Fcγ Receptor->Neutrophil Activation ROS Production ROS Production Neutrophil Activation->ROS Production Degranulation Degranulation Neutrophil Activation->Degranulation NETosis NETosis Neutrophil Activation->NETosis Endothelial Damage Endothelial Damage ROS Production->Endothelial Damage Degranulation->Endothelial Damage NETosis->Endothelial Damage

ANCA-induced neutrophil activation pathway.
Role of the Alternative Complement Pathway

The alternative complement pathway plays a critical role in amplifying the inflammatory response in ANCA vasculitis.[1][16] ANCA-activated neutrophils release factors that activate the alternative pathway, leading to the generation of the potent anaphylatoxin C5a, which further recruits and primes neutrophils, creating a vicious inflammatory loop.[2][16]

Complement_Amplification_Loop ANCA-Activated Neutrophil ANCA-Activated Neutrophil Factor B, Properdin Factor B, Properdin ANCA-Activated Neutrophil->Factor B, Properdin Releases Alternative Pathway Activation Alternative Pathway Activation Factor B, Properdin->Alternative Pathway Activation C3 Convertase C3 Convertase Alternative Pathway Activation->C3 Convertase C5 Convertase C5 Convertase C3 Convertase->C5 Convertase C5a C5a C5 Convertase->C5a Cleaves C5 Neutrophil Priming & Recruitment Neutrophil Priming & Recruitment C5a->Neutrophil Priming & Recruitment Neutrophil Priming & Recruitment->ANCA-Activated Neutrophil Amplifies

Alternative complement pathway amplification loop.
Experimental Workflow for Murine Model Development

The following diagram outlines the general workflow for establishing and analyzing a murine model of c-ANCA vasculitis.

Experimental_Workflow cluster_induction Model Induction cluster_monitoring Disease Monitoring cluster_analysis Endpoint Analysis Passive Transfer (Anti-MPO IgG) Passive Transfer (Anti-MPO IgG) Recipient Mice Recipient Mice Passive Transfer (Anti-MPO IgG)->Recipient Mice Active Immunization (MPO + Adjuvant) Active Immunization (MPO + Adjuvant) Active Immunization (MPO + Adjuvant)->Recipient Mice Urine Analysis (Albuminuria, Hematuria) Urine Analysis (Albuminuria, Hematuria) Recipient Mice->Urine Analysis (Albuminuria, Hematuria) Serum Collection (ANCA Titer) Serum Collection (ANCA Titer) Recipient Mice->Serum Collection (ANCA Titer) Clinical Scoring Clinical Scoring Recipient Mice->Clinical Scoring Tissue Collection (Kidney, Lung) Tissue Collection (Kidney, Lung) Urine Analysis (Albuminuria, Hematuria)->Tissue Collection (Kidney, Lung) Serum Collection (ANCA Titer)->Tissue Collection (Kidney, Lung) Clinical Scoring->Tissue Collection (Kidney, Lung) Histopathology Histopathology Tissue Collection (Kidney, Lung)->Histopathology Immunohistochemistry Immunohistochemistry Tissue Collection (Kidney, Lung)->Immunohistochemistry Flow Cytometry Flow Cytometry Tissue Collection (Kidney, Lung)->Flow Cytometry Gene Expression Analysis Gene Expression Analysis Tissue Collection (Kidney, Lung)->Gene Expression Analysis

Experimental workflow for murine ANCA vasculitis models.

Concluding Remarks

The murine models of c-ANCA vasculitis described herein provide powerful systems to investigate disease pathogenesis and to evaluate the efficacy of novel therapeutic interventions. The choice of model, whether passive transfer or active immunization, should be guided by the specific research question. Careful and standardized execution of these protocols, coupled with comprehensive endpoint analysis, will yield reproducible and translatable data to advance our understanding and treatment of this severe autoimmune disease.

References

Application Notes and Protocols: Utilizing c-ANCA as a Biomarker for Granulomatosis with Polyangiitis (GPA) Disease Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Granulomatosis with Polyangiitis (GPA) is a systemic necrotizing vasculitis predominantly affecting small- to medium-sized blood vessels. A hallmark of GPA is the presence of anti-neutrophil cytoplasmic antibodies (ANCA), particularly the cytoplasmic pattern (c-ANCA) which is highly specific for antibodies targeting proteinase 3 (PR3). These PR3-ANCAs are not only crucial for diagnosis but are also implicated in the pathogenesis of the disease. Monitoring c-ANCA/PR3-ANCA levels can be a valuable tool in managing GPA, although the direct correlation with disease activity is a subject of ongoing research. These application notes provide a comprehensive overview of the use of c-ANCA as a biomarker for GPA, including detailed experimental protocols and data on its clinical utility. While c-ANCA is a highly specific marker for GPA, its value in monitoring disease activity is complex, with some studies showing a modest correlation between titer changes and relapse risk[1][2].

Pathophysiology: The Role of c-ANCA in GPA

PR3-ANCAs are considered to play a direct pathogenic role in GPA. The proposed mechanism involves the binding of these autoantibodies to PR3 expressed on the surface of neutrophils. This engagement, often in conjunction with Fc gamma receptors, triggers neutrophil activation, leading to a cascade of inflammatory events including degranulation, production of reactive oxygen species (ROS), and the formation of neutrophil extracellular traps (NETs). This process results in damage to the vascular endothelium, a key feature of GPA[3][4]. Signaling pathways implicated in PR3-ANCA-mediated neutrophil activation include the phosphatidylinositol 3-kinase (PI3K) pathway and the alternative complement pathway, with key molecules like C5a amplifying the inflammatory response[5]. Recent proteomic studies have also highlighted the potential roles of STAT3 and TNF signaling pathways in PR3-ANCA positive vasculitis[3][6][7].

Data Presentation: c-ANCA in GPA Disease Monitoring

The clinical utility of serial c-ANCA/PR3-ANCA testing in monitoring GPA disease activity and predicting relapses is a topic of considerable discussion. While a definitive consensus is yet to be reached, several studies provide quantitative data on its performance. It is important to note that treatment decisions should be based on a comprehensive clinical evaluation rather than solely on ANCA levels[8].

ParameterAssay TypeSensitivitySpecificityPositive Predictive Value (PPV)Negative Predictive Value (NPV)Clinical Context/Reference
Diagnosis of GPA IIF (c-ANCA) + ELISA (PR3-ANCA)~90% (active systemic disease)>95%High in patients with clinical features of vasculitisHighA combination of IIF and antigen-specific immunoassays is recommended for optimal diagnostic accuracy[9][10].
Relapse Prediction Rising PR3-ANCA Titer79%68%--A study by Boomsma et al. showed that 26 out of 33 relapses were preceded by a rise in PR3-ANCA levels[11].
Relapse Prediction Persistent PR3-ANCA Positivity--Modest-A meta-analysis suggested that persistent ANCA during remission is only modestly predictive of future relapse[2].
Relapse Prediction Combined rise in CRP, anti-PR3 antibodies, and neutrophil count59%---This combination was found to be more strongly associated with relapse than any single biomarker[1].
Relapse in patients with renal involvement Rising ANCA TiterHigher risk of relapse---An increase in ANCA titers may confer a higher risk of relapse in patients with renal disease[12].

Experimental Protocols

Accurate and reproducible detection of c-ANCA/PR3-ANCA is critical for its clinical application. The two primary methods are Indirect Immunofluorescence (IIF) and Enzyme-Linked Immunosorbent Assay (ELISA). International consensus suggests using high-quality antigen-specific immunoassays for PR3-ANCA as the primary screening method[8].

Protocol 1: Detection of c-ANCA by Indirect Immunofluorescence (IIF)

Principle: This method detects ANCA in patient serum by their ability to bind to antigens present in ethanol-fixed human neutrophils. The binding is visualized using a fluorescently labeled secondary antibody.

Materials:

  • Ethanol-fixed neutrophil substrate slides

  • Patient serum

  • Positive and negative control sera

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescein isothiocyanate (FITC)-conjugated anti-human IgG

  • Mounting medium with anti-fading agent

  • Coverslips

  • Fluorescence microscope

Procedure:

  • Sample Preparation: Dilute patient serum and controls (e.g., 1:20 and 1:40) in PBS[11].

  • Incubation with Substrate: Apply 25-30 µL of diluted serum/control to each well of the neutrophil substrate slide. Incubate in a moist chamber at room temperature for 30 minutes.

  • Washing: Gently rinse the slides with PBS. Wash the slides by immersing them in a PBS bath for 5-10 minutes. Repeat the wash step.

  • Secondary Antibody Incubation: Apply 25-30 µL of FITC-conjugated anti-human IgG to each well. Incubate in a moist chamber at room temperature for 30 minutes in the dark.

  • Final Washing: Repeat the washing steps as described in step 3.

  • Mounting: Add a drop of mounting medium to each well and cover with a coverslip, avoiding air bubbles.

  • Visualization: Examine the slides under a fluorescence microscope. The c-ANCA pattern is characterized by diffuse, granular cytoplasmic fluorescence with accentuation in the space between the nuclear lobes[11].

Protocol 2: Quantification of PR3-ANCA by Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: This solid-phase immunoassay quantifies IgG antibodies to PR3 in human serum. Purified human PR3 is coated onto microplate wells. Patient antibodies that bind to the antigen are detected by an enzyme-conjugated secondary antibody.

Materials:

  • PR3-coated microplate

  • Patient serum

  • Calibrators and controls

  • Sample diluent

  • Wash buffer concentrate

  • Horseradish peroxidase (HRP)-conjugated anti-human IgG

  • TMB substrate solution

  • Stop solution (e.g., 0.5 M H₂SO₄)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Allow all components to reach room temperature. Dilute the wash buffer concentrate[13][14].

  • Sample Dilution: Dilute patient sera, calibrators, and controls 1:100 in the provided sample diluent[14].

  • Incubation: Pipette 100 µL of diluted samples, calibrators, and controls into the appropriate wells of the PR3-coated microplate. Incubate for 30-60 minutes at room temperature (or as specified by the kit)[13].

  • Washing: Aspirate the contents of the wells and wash each well three to five times with 300-350 µL of diluted wash buffer[14].

  • Conjugate Incubation: Add 100 µL of HRP-conjugated anti-human IgG to each well. Incubate for 30 minutes at room temperature[13].

  • Final Washing: Repeat the washing steps as described in step 4.

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark. A blue color will develop in positive wells[13].

  • Stopping the Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.

  • Measurement: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.

  • Calculation: Generate a standard curve from the calibrators and determine the concentration of PR3-ANCA in the patient samples.

Mandatory Visualizations

GPA_Pathogenesis_Signaling_Pathway cluster_Neutrophil Neutrophil cluster_Endothelium Endothelial Cell cluster_Complement Complement System PR3_ANCA PR3-ANCA PR3_mem Membrane PR3 PR3_ANCA->PR3_mem Fab binding FcR Fcγ Receptor PR3_ANCA->FcR Fc binding Integrin β2-Integrin (Mac-1) PR3_mem->Integrin PI3K PI3Kγ Activation FcR->PI3K Integrin->PI3K ROS ROS Production PI3K->ROS Degranulation Degranulation (Release of PR3, MPO) PI3K->Degranulation NETs NET Formation PI3K->NETs Endo_Damage Endothelial Damage & Vasculitis ROS->Endo_Damage Degranulation->Endo_Damage NETs->Endo_Damage C5a C5a C5aR C5a Receptor C5a->C5aR binding C5aR->PI3K amplifies activation

Caption: PR3-ANCA mediated neutrophil activation pathway in GPA.

Experimental_Workflow_ANCA_Testing cluster_IIF Indirect Immunofluorescence (IIF) cluster_ELISA Enzyme-Linked Immunosorbent Assay (ELISA) start Patient Serum Sample iif_prep Dilute Serum (e.g., 1:20) start->iif_prep elisa_prep Dilute Serum (e.g., 1:100) start->elisa_prep iif_incubate Incubate on Neutrophil Slide iif_prep->iif_incubate iif_wash1 Wash (PBS) iif_incubate->iif_wash1 iif_secondary Add FITC-conjugated anti-human IgG iif_wash1->iif_secondary iif_wash2 Wash (PBS) iif_secondary->iif_wash2 iif_read Read under Fluorescence Microscope iif_wash2->iif_read result_iif Qualitative Result iif_read->result_iif Pattern (c-ANCA/p-ANCA) elisa_incubate Incubate in PR3-coated Plate elisa_prep->elisa_incubate elisa_wash1 Wash elisa_incubate->elisa_wash1 elisa_conjugate Add HRP-conjugated anti-human IgG elisa_wash1->elisa_conjugate elisa_wash2 Wash elisa_conjugate->elisa_wash2 elisa_substrate Add TMB Substrate elisa_wash2->elisa_substrate elisa_stop Add Stop Solution elisa_substrate->elisa_stop elisa_read Read Absorbance at 450nm elisa_stop->elisa_read result_elisa Quantitative Result elisa_read->result_elisa Quantitative PR3-ANCA level

Caption: Workflow for c-ANCA/PR3-ANCA detection.

References

Application Note: A High-Yield Protocol for the Isolation of Functional Proteinase 3 from Human Neutrophils

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the study of neutrophil biology, autoimmune diseases such as Granulomatosis with Polyangiitis (GPA), and the development of targeted protease inhibitors.

Introduction: Proteinase 3 (PR3), also known as myeloblastin, is a neutral serine protease stored in the azurophilic granules of human neutrophils.[1] This 29-31 kDa enzyme plays a critical role in the innate immune response by degrading phagocytosed pathogens and extracellular matrix components at inflammatory sites.[1][2] PR3 is also the primary autoantigen for anti-neutrophil cytoplasmic antibodies (c-ANCA), which are hallmarks of GPA, a systemic vasculitis.[2][3] Furthermore, PR3 is implicated in various signaling pathways, including the processing of pro-inflammatory cytokines and the activation of protease-activated receptors (PARs).[1][4]

Given its importance in both physiological and pathological processes, access to highly purified and active PR3 is essential for research and drug discovery.[5] Traditional purification from neutrophils can be challenging, often resulting in low yields.[5] This document provides a detailed, high-yield protocol for the isolation of PR3 from human neutrophils, combining density gradient centrifugation, granule fractionation, and multi-step chromatography. The protocol is designed to yield PR3 with high purity and preserved enzymatic activity, suitable for a range of downstream applications including enzymatic assays, inhibitor screening, and structural studies.[5][6]

Experimental Protocols

This protocol is divided into four main stages:

  • Isolation of Neutrophils from Whole Blood

  • Isolation of Azurophilic Granules by Nitrogen Cavitation and Centrifugation

  • Extraction and Chromatographic Purification of PR3

  • Assessment of PR3 Purity and Activity

Protocol 1: Isolation of Neutrophils from Human Whole Blood

This procedure is based on a standard density gradient separation method to isolate neutrophils from whole blood, which has been shown to yield samples of >95% purity and >95% viability.[7][8]

Materials:

  • Human whole blood collected in EDTA, heparin, or citrate tubes.

  • Density gradient medium (e.g., a mixture of sodium metrizoate and Dextran 500).[9]

  • Hanks' Balanced Salt Solution (HBSS) without Ca²⁺/Mg²⁺.

  • Deionized water (for RBC lysis).

  • Phosphate Buffered Saline (PBS).

  • Centrifuge tubes (15 mL and 50 mL).

  • Serological pipettes.

  • Refrigerated centrifuge.

Methodology:

  • Preparation: Bring all reagents and the blood sample to room temperature.[9]

  • Layering: Carefully layer 5 mL of anticoagulated whole blood over 5 mL of the density gradient medium in a 15 mL centrifuge tube. To avoid mixing, perform this step slowly with the pipette tip close to the surface of the medium.[9][10]

  • Centrifugation (First Spin): Centrifuge the tubes at 500 x g for 35 minutes at 20-25°C with the brake off.[9][10]

  • Fraction Collection: After centrifugation, six distinct layers should be visible. From top to bottom: plasma, monocytes, separation media, a cloudy band of neutrophils, more separation media, and a red blood cell (RBC) pellet.[9][10] Carefully aspirate and discard the top three layers (plasma, monocytes, media).

  • Neutrophil Isolation: Using a clean pipette, carefully collect the neutrophil layer and the media layer beneath it. Transfer this solution to a new 50 mL centrifuge tube.

  • Washing: Dilute the collected neutrophil solution with HBSS without Ca²⁺/Mg²⁺ up to 10 mL. Invert gently to mix and centrifuge at 350 x g for 10 minutes. A pellet containing neutrophils and residual RBCs will form.[9]

  • RBC Lysis (Hypotonic Shock): Decant the supernatant. Resuspend the cell pellet in 9 mL of sterile, cold deionized water for 30 seconds to lyse the remaining RBCs. Immediately add 1 mL of 10X PBS to restore isotonicity.

  • Final Wash: Centrifuge the cell suspension at 250 x g for 5 minutes. Discard the supernatant and resuspend the neutrophil pellet in an appropriate buffer for downstream use or cell counting.

Protocol 2: Isolation of Azurophilic Granules

This stage involves the disruption of isolated neutrophils to release their granular contents, followed by separation of the azurophilic granules.

Materials:

  • Isolated neutrophil pellet.

  • Disruption buffer (e.g., 0.34 M sucrose solution with protease inhibitors).

  • Nitrogen cavitation bomb.

  • Percoll density gradient solutions.

  • Ultracentrifuge.

Methodology:

  • Cell Disruption: Resuspend the purified neutrophils in ice-cold disruption buffer. Place the cell suspension in a nitrogen cavitation bomb and pressurize to 350-400 psi for 15 minutes on ice. Release the pressure dropwise to disrupt the cells. This process, known as nitrogen bomb cavitation, effectively breaks open the cell membrane while leaving organelles intact.[2]

  • Nuclear Removal: Centrifuge the resulting cavitate at 400 x g for 10 minutes to pellet nuclei and intact cells. Collect the supernatant, which contains the cytoplasmic and granular contents.

  • Granule Fractionation: Layer the supernatant onto a discontinuous Percoll density gradient. Centrifuge at high speed (e.g., 81,000 x g) for 30 minutes.[11] The azurophilic granules, being dense, will form a distinct band that can be carefully collected.

Protocol 3: Extraction and Chromatographic Purification of PR3

This protocol purifies PR3 from the isolated azurophil granule fraction using sequential chromatography steps.[2][12]

Materials:

  • Isolated azurophilic granule fraction.

  • Extraction buffer (e.g., Tris buffer containing 1% Triton X-100).[2]

  • Anion exchange chromatography column (e.g., DEAE-Cellulose).[2]

  • Gel filtration (size exclusion) chromatography column.[2]

  • Chromatography system (e.g., FPLC).

  • Dialysis tubing.

Methodology:

  • Extraction: Resuspend the azurophilic granule pellet in extraction buffer. The detergent Triton X-100 solubilizes the granule membranes to release PR3.[2] Incubate on ice with gentle agitation. Centrifuge to pellet insoluble debris and collect the supernatant containing the crude PR3 extract.

  • Anion Exchange Chromatography: Equilibrate the anion exchange column. Load the crude extract onto the column. PR3 is a basic protein and will not bind to the anion exchange resin at neutral pH. Collect the flow-through fraction, which contains the majority of the PR3, while many other contaminating proteins are bound to the column.[2]

  • Gel Filtration Chromatography: Concentrate the unbound fraction from the previous step. Load the concentrated sample onto a gel filtration column to separate proteins based on their size. PR3, with a molecular mass of approximately 29 kDa, will elute in fractions corresponding to its size.[2]

  • Fraction Analysis: Collect fractions and analyze them by SDS-PAGE to identify those containing pure PR3. Pool the purest fractions.

  • Final Preparation: Dialyze the pooled fractions against a suitable storage buffer and store at -80°C.

Protocol 4: Assessment of PR3 Purity and Activity

Purity Assessment (SDS-PAGE):

  • Run samples from each stage of the purification process on a 4-20% gradient SDS-PAGE gel.[13]

  • Stain the gel with Coomassie blue.

  • PR3 should appear as one or more closely migrating bands at the 29-31 kDa position.[2]

  • Assess purity by densitometry. Overloading the gel (25-50 µg) can help visualize minor contaminants.[13]

Enzymatic Activity Assay (Fluorogenic Substrate): This assay uses a FRET peptide substrate to measure the enzymatic activity of the purified PR3.[5]

  • Reaction Buffer: 50 mM HEPES pH 7.4, 750 mM NaCl, 0.05% Igepal.

  • Enzyme Preparation: Dilute the purified PR3 to a working concentration of ~0.25 nM in the reaction buffer.

  • Substrate: Use a fluorogenic substrate such as MeOSuc-AAPV-AMC or a FRET peptide (Abz-VADnVADYQ-EDDnp) at a final concentration of 5 µM.[5]

  • Measurement: Incubate the enzyme with the buffer for 30 minutes at room temperature. Start the reaction by adding the substrate.

  • Detection: Measure the increase in fluorescence over time using a plate reader with appropriate excitation/emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).[5]

Data Presentation and Expected Results

The following tables summarize the expected outcomes from the PR3 isolation protocol.

Table 1: Neutrophil Isolation Yield and Purity

Parameter Expected Value Method of Verification
Purity > 95% Flow Cytometry / Wright-Giemsa Staining
Viability > 95% Trypan Blue Exclusion

| Yield | 10-15 x 10⁶ cells / 15 mL blood | Hemocytometer Counting |

Table 2: PR3 Purification Summary

Purification Step Purity (by SDS-PAGE) Key Contaminants Removed
Crude Granule Extract Low Cytosolic proteins, other granule proteins
Anion Exchange (Flow-through) Intermediate Acidic proteins (e.g., myeloperoxidase)

| Gel Filtration | >= 95%[14] | Proteins of different molecular weight |

Visualizations

Workflow for PR3 Isolation

PR3_Isolation_Workflow cluster_0 Step 1: Neutrophil Isolation cluster_1 Step 2: Granule Fractionation cluster_2 Step 3: PR3 Purification Blood Whole Blood Gradient Density Gradient Centrifugation Blood->Gradient Lysis RBC Lysis Gradient->Lysis Neutrophils >95% Pure Neutrophils Lysis->Neutrophils Disruption Nitrogen Cavitation Neutrophils->Disruption Centrifugation Percoll Gradient Ultracentrifugation Disruption->Centrifugation Granules Azurophil Granules Centrifugation->Granules Extraction Detergent Extraction Granules->Extraction AnionExchange Anion Exchange Chromatography Extraction->AnionExchange GelFiltration Gel Filtration Chromatography AnionExchange->GelFiltration PurePR3 >95% Pure Proteinase 3 GelFiltration->PurePR3

Caption: Overall workflow for the isolation and purification of Proteinase 3.

Proteinase 3 Signaling Pathway

PR3_Signaling cluster_cell Endothelial Cell PAR2 PAR-2 Receptor G_Protein G-Protein Signaling PAR2->G_Protein Ca_Signaling Calcium Signaling G_Protein->Ca_Signaling Cytoskeleton Cytoskeletal Rearrangement Ca_Signaling->Cytoskeleton Barrier Enhanced Barrier Function Cytoskeleton->Barrier PR3 Proteinase 3 (extracellular) PR3->PAR2 Cleavage & Activation

References

Application of Chemiluminescence Immunoassay for c-ANCA Detection: Advanced Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of Chemiluminescence Immunoassay (CLIA) for the detection of cytoplasmic Anti-Neutrophil Cytoplasmic Antibodies (c-ANCA), primarily targeting Proteinase 3 (PR3). These autoantibodies are critical biomarkers for the diagnosis and management of ANCA-Associated Vasculitides (AAV), particularly Granulomatosis with Polyangiitis (GPA).

Introduction

Anti-Neutrophil Cytoplasmic Antibodies (ANCA) are a group of autoantibodies directed against antigens present in the cytoplasm of neutrophils and monocytes.[1][2] The two major ANCA patterns are cytoplasmic (c-ANCA) and perinuclear (p-ANCA).[3][4] The c-ANCA pattern is strongly associated with antibodies against Proteinase 3 (PR3), while the p-ANCA pattern is typically associated with antibodies against Myeloperoxidase (MPO).[3][4] Accurate and sensitive detection of c-ANCA/anti-PR3 is crucial for the diagnosis of AAV.[5]

Chemiluminescence Immunoassay (CLIA) has emerged as a highly sensitive and automated method for ANCA detection, offering advantages over traditional methods like indirect immunofluorescence (IIF) and enzyme-linked immunosorbent assay (ELISA).[6][7][8] CLIA combines the specificity of immunoassays with the high sensitivity of chemiluminescent detection, allowing for the quantification of analytes at very low concentrations.[8][9]

Principle of Chemiluminescence Immunoassay (CLIA)

CLIA is a laboratory technique that utilizes a chemical reaction that produces light to measure the concentration of a specific analyte.[9][10] The core principle involves the specific binding of an antigen to an antibody, where one of the components is labeled with a chemiluminescent molecule.[10] When a substrate is added, the label undergoes a chemical reaction, emitting light. The intensity of the emitted light is directly proportional to the amount of analyte in the sample.[10][11]

For c-ANCA detection, the assay typically employs a "sandwich" or "capture" format. Purified PR3 antigen is coated onto a solid phase (e.g., magnetic microparticles). When the patient's serum is added, any anti-PR3 antibodies present will bind to the immobilized antigen. After a washing step to remove unbound components, an enzyme-conjugated secondary antibody (e.g., anti-human IgG) is added, which binds to the captured anti-PR3 antibodies. Finally, a chemiluminescent substrate is introduced. The enzyme catalyzes a reaction that produces light, which is measured by a luminometer.

Data Presentation: Performance of c-ANCA (anti-PR3) Detection Methods

The following tables summarize the performance characteristics of CLIA in comparison to other common methods for c-ANCA/anti-PR3 detection in patients with AAV.

Method Sensitivity for AAV Diagnosis Specificity for AAV Diagnosis Reference
Chemiluminescent Immunoassay (CLIA/CLEIA) 93%94%[12][13][14]
Enzyme-Linked Immunosorbent Assay (ELISA) 86%98%[12][13][14]
Indirect Immunofluorescence (IIF) for c-ANCA 95% (for overall ANCA)94% (for overall ANCA)[12][13][14]
Fluorescent Enzyme Immunoassay (FEIA) 92%96%[12][13][14]
Assay Comparison for PR3-ANCA Concordance (κ coefficient) Reference
CLIA vs. FEIA Moderate (κ = 0.59)[15]
CLIA vs. ELISA Moderate (κ = 0.54)[15]

Experimental Protocols

General Protocol for c-ANCA (anti-PR3) Detection by Automated CLIA

This protocol provides a general workflow for the detection of anti-PR3 antibodies using a fully automated CLIA analyzer. Specific parameters and reagents will vary depending on the manufacturer and instrument (e.g., QUANTA Flash®, BIO-FLASH®, Hurricane DX™).[16][17][18]

1. Materials and Reagents:

  • Automated CLIA Analyzer

  • Anti-PR3 CLIA reagent cartridge (containing PR3-coated magnetic microparticles, acridinium ester-conjugated anti-human IgG, and assay-specific buffers)

  • Wash Buffer

  • Trigger Solutions (e.g., pre-trigger and trigger solutions for light reaction)

  • Calibrators (low, medium, high)

  • Quality Control (QC) materials (positive and negative)

  • Patient serum samples

2. Sample Preparation:

  • Collect whole blood and separate serum by centrifugation at 3000 rpm for 5 minutes.[1][2]

  • Ensure samples are free of fibrin, red blood cells, or other particulate matter.

  • Samples can be stored at 2-8°C for short-term storage or frozen at -20°C or lower for long-term storage.

3. Assay Procedure (Automated):

  • System Preparation: Ensure the CLIA analyzer has sufficient quantities of wash buffer, trigger solutions, and system water. Perform daily maintenance as recommended by the manufacturer.

  • Reagent Loading: Load the anti-PR3 reagent cartridge, calibrators, and QC materials onto the analyzer. Reagent information is typically read via barcodes or RFID tags.[17]

  • Sample Loading: Place patient serum samples in the designated sample racks and load them onto the instrument.

  • Assay Execution:

    • The analyzer automatically pipettes a specific volume of patient serum, calibrator, or QC material into a reaction vessel.

    • PR3-coated magnetic microparticles are added, and the mixture is incubated to allow for the binding of anti-PR3 antibodies.

    • The microparticles are washed to remove unbound substances.

    • Acridinium ester-conjugated anti-human IgG is added and incubated to bind to the captured anti-PR3 antibodies.

    • A second wash step is performed to remove excess conjugate.

    • The reaction vessel is moved to the luminometer reading chamber.

    • Trigger solutions are injected to initiate the chemiluminescent reaction.

    • The emitted light is measured as Relative Light Units (RLUs).

  • Data Analysis: The analyzer's software calculates the concentration of anti-PR3 antibodies in the patient samples by comparing their RLU values to the calibration curve generated from the calibrators. Results are typically reported in arbitrary units per milliliter (AU/mL) or chemiluminescent units (CU).[1][2]

4. Quality Control:

  • Run positive and negative controls with each batch of samples to validate the assay run.

  • Ensure QC results fall within the manufacturer's specified ranges.

  • Participate in external quality assessment schemes to ensure long-term accuracy.

Mandatory Visualizations

Pathophysiological Pathway of c-ANCA Associated Vasculitis

ANCA_Vasculitis_Pathway cluster_priming Neutrophil Priming cluster_activation Neutrophil Activation & Amplification cluster_damage Vascular Damage Infection/Inflammation Infection/Inflammation Cytokines (TNF-α) Cytokines (TNF-α) Infection/Inflammation->Cytokines (TNF-α) Neutrophil Neutrophil Cytokines (TNF-α)->Neutrophil Priming PR3/MPO Translocation PR3/MPO Surface Expression Neutrophil->PR3/MPO Translocation ANCA Binding ANCA Binding to Surface PR3 PR3/MPO Translocation->ANCA Binding c-ANCA (anti-PR3) c-ANCA (anti-PR3) c-ANCA (anti-PR3)->ANCA Binding Neutrophil Activation Neutrophil Activation ANCA Binding->Neutrophil Activation Complement Activation (Alternative Pathway) Complement Activation (Alternative Pathway) Neutrophil Activation->Complement Activation (Alternative Pathway) Endothelial Cells Endothelial Cells Neutrophil Activation->Endothelial Cells Adhesion Degranulation (ROS, Enzymes) Release of ROS & Lytic Enzymes Neutrophil Activation->Degranulation (ROS, Enzymes) C5a Generation C5a Generation Complement Activation (Alternative Pathway)->C5a Generation C5a Generation->Neutrophil Further Priming & Chemoattraction Vascular Injury Necrotizing Vasculitis Endothelial Cells->Vascular Injury Degranulation (ROS, Enzymes)->Vascular Injury

Caption: Pathophysiological cascade in c-ANCA associated vasculitis.

Experimental Workflow for c-ANCA CLIA

CLIA_Workflow start Start: Patient Serum Sample sample_prep Sample Preparation (Centrifugation) start->sample_prep load_samples Load Patient Samples sample_prep->load_samples load_reagents Load Reagents, Calibrators & QCs on Automated Analyzer incubation1 Incubation 1: Sample + PR3-coated magnetic beads load_reagents->incubation1 load_samples->incubation1 wash1 Wash Step 1 incubation1->wash1 incubation2 Incubation 2: + Enzyme-conjugated secondary Ab wash1->incubation2 wash2 Wash Step 2 incubation2->wash2 detection Addition of Chemiluminescent Substrate & Trigger Solutions wash2->detection measurement Light Emission Measurement (RLU) by Luminometer detection->measurement analysis Data Analysis: Concentration Calculation vs. Calibrators measurement->analysis end End: Reportable Result analysis->end

Caption: Automated Chemiluminescence Immunoassay (CLIA) workflow for c-ANCA detection.

Concluding Remarks

The use of chemiluminescence immunoassay for the detection of c-ANCA (anti-PR3) offers significant advantages in terms of sensitivity, speed, and automation, making it a valuable tool in the diagnostic algorithm for ANCA-associated vasculitides.[18] While IIF remains a relevant screening tool in some contexts, high-quality immunoassays like CLIA are now recommended as a primary screening method for patients with a clinical suspicion of AAV.[7] The quantitative nature of CLIA also holds promise for monitoring disease activity, although its clinical utility for this purpose is still an area of ongoing research.[5] As technology continues to evolve, CLIA is expected to play an increasingly central role in the management of patients with AAV.

References

Application Notes and Protocols for Biopsy Techniques in the Confirmation of ANCA-Associated Vasculitis (AAV) Diagnosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for various biopsy techniques utilized in the diagnosis of Anti-Neutrophil Cytoplasmic Autoantibody (ANCA)-Associated Vasculitis (AAV), including Granulomatosis with Polyangiitis (GPA), Microscopic Polyangiitis (MPA), and Eosinophilic Granulomatosis with Polyangiitis (EGPA).

Introduction

ANCA-associated vasculitis is a group of autoimmune diseases characterized by inflammation and damage to small blood vessels.[1] While clinical presentation and ANCA serology are crucial for initial suspicion, a definitive diagnosis often relies on histopathological confirmation obtained through tissue biopsy.[2][3][4] Biopsy not only confirms the presence of vasculitis but also helps in differentiating between the subtypes of AAV and ruling out other conditions that can mimic its presentation.[2][5] The choice of biopsy site is guided by the pattern of organ involvement and the desire to maximize diagnostic yield while minimizing procedural risks.[4]

Biopsy Site Selection and Diagnostic Yield

The selection of a biopsy site in a patient with suspected AAV is a critical decision that depends on the clinical manifestations. Biopsies are most likely to be informative when taken from a clinically affected and accessible organ.[4]

Table 1: Comparison of Diagnostic Yields for Various Biopsy Techniques in AAV
Biopsy SiteAAV SubtypeDiagnostic Yield/SensitivityKey Considerations
Kidney GPA, MPAHigh (up to 91.5% in GPA)[6][7]Gold standard for assessing renal involvement and prognosis.[6][8] Indicated in patients with evidence of glomerulonephritis.[2]
Lung GPA, MPAHigh, especially in GPA (up to 100% in some studies)[9][10][11]Open lung biopsy has a higher yield than transbronchial biopsy.[12] Useful for diagnosing alveolar hemorrhage and granulomatous inflammation.[9]
Skin All AAV subtypesVariable, depends on the lesion typeBiopsy of palpable purpura is often performed.[13] Direct immunofluorescence can help differentiate from other vasculitides.[13]
Nerve (Sural) All AAV subtypesModerate (around 43-44%)[14][15]Useful in patients with peripheral neuropathy.[14] Diagnostic yield may be increased with longer biopsy samples.[14]
Muscle All AAV subtypesModerate (overall sensitivity of 58%)[14][16]Can be a safe and efficient alternative when other sites are contraindicated or inaccessible.[14][17]

Experimental Protocols

The following are detailed protocols for common biopsy procedures performed to diagnose AAV. These protocols are intended for informational purposes and should be performed by qualified medical professionals in a sterile environment.

Protocol 1: Percutaneous Renal Biopsy

Objective: To obtain a core tissue sample from the kidney for histopathological examination to diagnose and stage AAV-related glomerulonephritis.

Materials:

  • Ultrasound machine with a biopsy transducer

  • Sterile biopsy tray containing:

    • 18-gauge automated spring-loaded biopsy needle

    • Scalpel with a No. 11 blade

    • Lidocaine 1% for local anesthesia

    • Syringes and needles for anesthetic administration

    • Sterile drapes, gloves, and gown

    • Gauze and antiseptic solution

    • Specimen containers with formalin and Michel's medium (for immunofluorescence)

Procedure:

  • Patient Preparation:

    • Obtain informed consent.

    • Review coagulation studies and ensure the patient has discontinued any anticoagulants or antiplatelet agents as per institutional guidelines.

    • Position the patient in the prone position with a pillow under the abdomen to flex the spine.

  • Localization:

    • Using real-time ultrasound, identify the lower pole of the kidney. This is the preferred site to minimize the risk of puncturing large vessels.

  • Anesthesia:

    • Prepare a sterile field.

    • Infiltrate the skin and subcutaneous tissue down to the renal capsule with 1% lidocaine.

  • Biopsy:

    • Make a small incision in the skin with the scalpel.

    • Under continuous ultrasound guidance, advance the biopsy needle through the incision to the renal capsule.

    • Instruct the patient to hold their breath at the end of inspiration to immobilize the kidney.

    • Fire the automated biopsy device to obtain a core of tissue.

    • Withdraw the needle and apply firm pressure to the biopsy site.

    • Typically, two to three cores are obtained to ensure an adequate sample for light microscopy, immunofluorescence, and electron microscopy.

  • Sample Handling:

    • Place one core in formalin for light microscopy.

    • Place a second core in Michel's medium for immunofluorescence.

    • If a third core is obtained, it can be placed in glutaraldehyde for electron microscopy.

  • Post-Procedure Care:

    • Monitor the patient's vital signs and observe for signs of bleeding for at least 24 hours.[2]

    • Perform a post-biopsy ultrasound to rule out significant hematoma.

Protocol 2: Lung Biopsy (Video-Assisted Thoracoscopic Surgery - VATS)

Objective: To obtain a wedge of lung tissue for histopathological examination, particularly in cases of suspected GPA with pulmonary nodules or diffuse alveolar hemorrhage.

Materials:

  • Standard thoracoscopic surgical instruments

  • Endoscopic stapler

  • Chest tube drainage system

  • Specimen retrieval bag

  • General anesthesia equipment

Procedure:

  • Patient Preparation:

    • Obtain informed consent.

    • Perform preoperative assessments, including pulmonary function tests.

    • The patient is placed under general anesthesia with single-lung ventilation.

  • Surgical Procedure:

    • Make two to three small incisions in the chest wall for the insertion of the thoracoscope and surgical instruments.

    • Visualize the lung surface and identify the target lesion or an area of abnormal lung parenchyma.

    • Using an endoscopic stapler, resect a wedge of lung tissue.

    • Place the specimen in a retrieval bag and remove it through one of the incisions.

  • Closure:

    • Insert a chest tube to drain air and fluid and to help the lung re-expand.

    • Close the incisions in layers.

  • Sample Handling:

    • The tissue is sent to pathology for frozen section analysis (if required) and permanent sections. A portion may be sent for microbiological culture.

  • Post-Procedure Care:

    • Monitor the patient in a post-anesthesia care unit.

    • The chest tube is typically removed after 1-2 days when there is no air leak and drainage is minimal.

    • Hospitalization for at least 48 hours is common.[2]

Protocol 3: Skin Biopsy

Objective: To obtain a full-thickness skin sample from a lesion suspected to be a manifestation of cutaneous vasculitis.

Materials:

  • Punch biopsy tool (3-4 mm) or scalpel

  • Local anesthetic (e.g., 1% lidocaine with epinephrine)

  • Sutures or sterile adhesive strips

  • Sterile drapes, gloves, and gauze

  • Specimen containers with formalin and Michel's medium

Procedure:

  • Patient Preparation and Site Selection:

    • Obtain informed consent.

    • Select a representative, new lesion (ideally less than 24-48 hours old) for biopsy.[13][18] Palpable purpura is a common target.[13]

  • Anesthesia:

    • Prepare a sterile field.

    • Inject local anesthetic around the biopsy site.

  • Biopsy:

    • Punch Biopsy: Apply firm, downward pressure with the punch tool while rotating it to cut through the epidermis, dermis, and into the subcutaneous fat.

    • Excisional Biopsy: Use a scalpel to excise an ellipse of skin, ensuring it is deep enough to include the subcutis.[18]

    • Gently lift the tissue sample with forceps and excise it at the base.

  • Closure:

    • Close the wound with one or two sutures or sterile adhesive strips.

  • Sample Handling:

    • For routine histology, place the specimen in formalin.

    • If direct immunofluorescence is required, a separate sample should be taken from perilesional skin and placed in Michel's medium.[13]

  • Post-Procedure Care:

    • Provide wound care instructions to the patient.

    • Sutures are typically removed in 7-14 days.

Protocol 4: Sural Nerve Biopsy

Objective: To obtain a segment of the sural nerve for histopathological examination in patients with suspected vasculitic neuropathy.

Materials:

  • Standard minor surgical instrument set

  • Local anesthetic

  • Sutures

  • Sterile drapes, gloves, and gown

  • Specimen containers with appropriate fixatives

Procedure:

  • Patient Preparation and Localization:

    • Obtain informed consent.

    • The patient is placed in a lateral or prone position.

    • The sural nerve is located posterior to the lateral malleolus.

  • Anesthesia:

    • Administer local anesthesia along the planned incision line.

  • Biopsy:

    • Make a small incision and carefully dissect down to identify the sural nerve.

    • Isolate a segment of the nerve (typically 2-3 cm in length).[19]

    • Ligate or cauterize the proximal and distal ends of the nerve segment to be removed.

    • Excise the nerve segment.

    • A concomitant muscle biopsy (e.g., from the gastrocnemius muscle) may be performed through the same incision.[2]

  • Closure:

    • Close the incision in layers.

  • Sample Handling:

    • The nerve specimen is carefully handled to avoid crush artifact and is sent to pathology for processing, which may include teased fiber analysis, paraffin embedding, and resin embedding for electron microscopy.

  • Post-Procedure Care:

    • The patient will have a permanent area of sensory loss on the lateral aspect of the foot.[2]

    • Provide wound care instructions.

Protocol 5: Muscle Biopsy

Objective: To obtain a sample of muscle tissue to look for evidence of vasculitis, particularly when other sites are not accessible or have yielded negative results.

Materials:

  • Standard minor surgical instrument set

  • Local or general anesthesia

  • Sutures

  • Sterile drapes, gloves, and gown

  • Specimen containers with appropriate fixatives

Procedure:

  • Patient Preparation and Site Selection:

    • Obtain informed consent.

    • The quadriceps femoris is a commonly selected site.[16] The choice may be guided by symptoms of myalgia or findings on imaging studies like MRI.[20]

  • Anesthesia:

    • Administer local or general anesthesia as appropriate.

  • Biopsy:

    • Make an incision through the skin and fascia overlying the selected muscle.

    • Carefully dissect a small piece of muscle tissue, ensuring minimal trauma to the sample.

  • Closure:

    • Close the fascia and skin in layers.

  • Sample Handling:

    • The muscle specimen is sent to pathology for processing, which typically includes frozen sections for histochemistry and paraffin embedding for routine histology.

  • Post-Procedure Care:

    • Provide wound care instructions.

    • The patient may experience some localized pain and weakness, which usually resolves.

Visualizations

Diagnostic_Workflow_for_ANCA_Associated_Vasculitis cluster_0 Initial Assessment cluster_1 Biopsy Decision cluster_2 Biopsy Site Selection cluster_3 Confirmation and Diagnosis Clinical_Suspicion Clinical Suspicion of AAV (e.g., RPGN, pulmonary hemorrhage, mononeuritis multiplex) ANCA_Testing ANCA Serology (ELISA and IFA) Clinical_Suspicion->ANCA_Testing Biopsy_Decision Decision to Biopsy ANCA_Testing->Biopsy_Decision Organ_Involvement Assess Pattern of Organ Involvement Biopsy_Decision->Organ_Involvement Positive ANCA or High Clinical Suspicion Kidney_Involvement Renal Involvement (Hematuria, Proteinuria) Organ_Involvement->Kidney_Involvement Lung_Involvement Pulmonary Involvement (Nodules, Infiltrates, Hemorrhage) Organ_Involvement->Lung_Involvement Skin_Involvement Cutaneous Lesions (Palpable Purpura) Organ_Involvement->Skin_Involvement Nerve_Involvement Peripheral Neuropathy Organ_Involvement->Nerve_Involvement Muscle_Involvement Myalgia/Weakness Organ_Involvement->Muscle_Involvement Histopathology Histopathological Examination Kidney_Involvement->Histopathology Kidney Biopsy Lung_Involvement->Histopathology Lung Biopsy Skin_Involvement->Histopathology Skin Biopsy Nerve_Involvement->Histopathology Nerve Biopsy Muscle_Involvement->Histopathology Muscle Biopsy Diagnosis_Confirmation Confirmation of AAV Diagnosis Histopathology->Diagnosis_Confirmation

Caption: Diagnostic workflow for ANCA-associated vasculitis.

Biopsy_Site_Selection_Logic cluster_0 Clinical Presentation cluster_1 Recommended Biopsy Site Renal_Symptoms Hematuria, Proteinuria, Rising Creatinine Kidney_Biopsy Kidney Biopsy Renal_Symptoms->Kidney_Biopsy High Yield Pulmonary_Symptoms Cough, Hemoptysis, Abnormal Chest X-ray Pulmonary_Symptoms->Kidney_Biopsy Consider if renal signs present Lung_Biopsy Lung Biopsy Pulmonary_Symptoms->Lung_Biopsy High Yield, esp. in GPA Cutaneous_Symptoms Palpable Purpura, Skin Nodules Skin_Biopsy Skin Biopsy Cutaneous_Symptoms->Skin_Biopsy Readily Accessible Neurological_Symptoms Mononeuritis Multiplex, Sensory Deficits Nerve_Biopsy Nerve Biopsy Neurological_Symptoms->Nerve_Biopsy Confirms Neuropathy Muscle_Biopsy Muscle Biopsy Neurological_Symptoms->Muscle_Biopsy Consider concomitant biopsy Muscular_Symptoms Myalgia, Weakness Muscular_Symptoms->Muscle_Biopsy Alternative Site

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting False Positive Results in c-ANCA IIF Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cytoplasmic anti-neutrophil cytoplasmic antibody (c-ANCA) indirect immunofluorescence (IIF) assays.

Frequently Asked Questions (FAQs)

Q1: What is the typical false positive rate for c-ANCA IIF assays?

A1: The false positive rate for c-ANCA testing in clinical practice can be significant. Some studies have reported rates around 60.1%, meaning a positive result may not always indicate the presence of ANCA-associated vasculitis (AAV), such as Granulomatosis with Polyangiitis (GPA).[1] False positives can be attributed to various factors, including interference from other antibodies and the presence of other inflammatory or infectious conditions.[1][2][3]

Q2: What are the most common causes of false positive c-ANCA results?

A2: The most frequently cited cause of false positive ANCA results, particularly for the perinuclear pattern (p-ANCA) but also possible for c-ANCA, is interference from antinuclear antibodies (ANA).[4][5][6] Other contributing factors include certain infections (e.g., tuberculosis, HIV, infective endocarditis), autoimmune diseases (e.g., systemic lupus erythematosus, rheumatoid arthritis), inflammatory bowel disease, and some malignancies.[1][2]

Q3: How can I differentiate a true c-ANCA pattern from ANA interference?

A3: Differentiating a true c-ANCA pattern from ANA interference is a critical step in accurate diagnosis. A key strategy involves the use of formalin-fixed neutrophils in addition to the standard ethanol-fixed neutrophils. While ANA patterns can mimic ANCA patterns on ethanol-fixed slides, they are typically negative on formalin-fixed slides.[7][8][9][10] Concomitant testing for ANA on HEp-2 cells is also recommended to identify potential interference.[10][11] A positive result on ethanol-fixed neutrophils that is also positive on formalin-fixed neutrophils is more indicative of a true c-ANCA.[8][12]

Q4: What is the role of antigen-specific immunoassays in confirming c-ANCA IIF results?

A4: Antigen-specific immunoassays, such as enzyme-linked immunosorbent assay (ELISA) for antibodies against proteinase 3 (PR3), are essential for confirming the specificity of a c-ANCA pattern observed by IIF.[2][3] A positive c-ANCA pattern on IIF should be followed up with a PR3-ANCA ELISA. A positive result in both assays significantly increases the specificity and positive predictive value for the diagnosis of GPA.[1][13]

Q5: What is an "atypical" c-ANCA pattern and what might it indicate?

A5: An atypical c-ANCA pattern deviates from the classical granular cytoplasmic staining with central accentuation. It may appear as a more diffuse or homogeneous cytoplasmic fluorescence.[14] Atypical patterns are less specific for AAV and can be associated with a variety of other conditions, including inflammatory bowel disease, other autoimmune diseases, and infections.[14][15][16] These patterns often do not correspond to PR3-ANCA positivity upon confirmatory testing.[14]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues leading to potential false positive c-ANCA IIF results.

Observed Issue Potential Cause Recommended Action
Positive c-ANCA pattern on ethanol-fixed neutrophils, but the patient has a known history of other autoimmune diseases (e.g., SLE). Interference from Antinuclear Antibodies (ANA).1. Perform ANCA IIF on formalin-fixed neutrophil substrate. A negative result on formalin-fixed slides suggests ANA interference.[7][8][9] 2. Concurrently test the serum for ANA on HEp-2 substrate to confirm the presence and pattern of ANA.[10][11] 3. Perform a PR3-ANCA specific ELISA. A negative result further supports the likelihood of a false positive IIF finding.[2]
A "flat" or non-classical cytoplasmic staining pattern is observed on ethanol-fixed neutrophils. This may represent an "atypical" c-ANCA pattern, which is less specific for AAV.1. Carefully compare the staining pattern to a positive control with a classical c-ANCA pattern. 2. Perform a PR3-ANCA ELISA. Atypical patterns are often negative for PR3-ANCA.[14] 3. Consider other potential underlying conditions such as inflammatory bowel disease or other autoimmune disorders.[15]
Positive c-ANCA by IIF, but the confirmatory PR3-ANCA ELISA is negative. 1. The IIF result may be a false positive due to ANA or other interfering substances. 2. The antibodies may be directed against other cytoplasmic antigens not detected by the PR3-ELISA. 3. Variability in assay sensitivity and specificity between different kits and laboratories.[3]1. Re-evaluate the IIF pattern for any atypical features. 2. Perform ANCA IIF on formalin-fixed neutrophils to rule out ANA interference. 3. Consider the clinical context. If there is a high suspicion of vasculitis, further investigation may be warranted.[2]
High background fluorescence obscuring the specific staining pattern. 1. Inadequate washing steps. 2. Non-specific binding of secondary antibodies. 3. Issues with the patient serum (e.g., high levels of circulating immune complexes).1. Ensure all washing steps in the protocol are performed thoroughly. 2. Include a blocking step with normal serum from the same species as the secondary antibody. 3. Titrate the serum to a higher dilution to reduce non-specific background.

Data Presentation

Diagnostic Performance of c-ANCA Testing Methods for ANCA-Associated Vasculitis (AAV)
Testing Method Sensitivity (%) Specificity (%) Positive Predictive Value (PPV) (%) Negative Predictive Value (NPV) (%) Reference
c-ANCA by IIF75.298.411.8999.8[13][17]
PR3-ANCA by ELISA70.9 - 86.695.0 - 98.329.84-[17][18]
Combined IIF and ELISA--41.75-[13]

Note: Sensitivity, Specificity, PPV, and NPV can vary depending on the specific assay manufacturer, the population being tested, and the prevalence of the disease.

Experimental Protocols

Detailed Methodology for c-ANCA Indirect Immunofluorescence (IIF) Assay

This protocol provides a general framework. Specific incubation times, dilutions, and reagents may vary based on the commercial kit used.

  • Substrate Preparation: Use commercially available slides with ethanol-fixed and, for differentiation, formalin-fixed human neutrophils. Allow slides to equilibrate to room temperature before use.

  • Serum Dilution: Prepare serial dilutions of patient serum, positive control, and negative control sera using the provided diluent (a common starting dilution is 1:20).[19]

  • Incubation with Serum: Apply the diluted sera to the appropriate wells on the neutrophil slides. Incubate in a humidified chamber for 30 minutes at room temperature.

  • Washing: Gently rinse the slides with phosphate-buffered saline (PBS). Wash the slides by immersing them in a PBS bath for 5-10 minutes. Repeat the wash step twice with fresh PBS.

  • Incubation with Conjugate: Apply a fluorescein isothiocyanate (FITC)-conjugated anti-human IgG antibody to each well. Incubate in a humidified, dark chamber for 30 minutes at room temperature.

  • Final Washing: Repeat the washing steps as described in step 4.

  • Mounting: Add a drop of mounting medium to each well and cover with a coverslip.

  • Microscopy: Examine the slides using a fluorescence microscope with the appropriate filter set for FITC. Observe for the characteristic granular cytoplasmic staining pattern with central accentuation for c-ANCA.

Detailed Methodology for PR3-ANCA Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is a general guide. Always refer to the specific manufacturer's instructions provided with the ELISA kit.

  • Reagent Preparation: Prepare all reagents, including wash buffer, standards, and controls, according to the kit insert. Allow all components to reach room temperature before use.[20][21]

  • Sample Dilution: Dilute patient sera, positive, and negative controls to the dilution specified in the kit manual (e.g., 1:101).[21]

  • Coating and Incubation: Pipette the diluted samples, standards, and controls into the appropriate wells of the PR3-coated microplate. Incubate for the recommended time and temperature (e.g., 30-60 minutes at room temperature).[21][22]

  • Washing: Aspirate the contents of the wells and wash each well with the prepared wash buffer. Typically, this involves 3-4 wash cycles.[20][23]

  • Conjugate Incubation: Add the enzyme-conjugated anti-human IgG (e.g., horseradish peroxidase-conjugated) to each well. Incubate for the specified time and temperature (e.g., 30 minutes at room temperature).[21][22]

  • Substrate Incubation: After another wash step, add the substrate solution (e.g., TMB) to each well. Incubate in the dark for a specified period (e.g., 10-15 minutes) to allow for color development.[21][23]

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction. The color will typically change from blue to yellow.[21]

  • Reading the Plate: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Calculate the concentration of PR3-ANCA in the patient samples by comparing their absorbance values to the standard curve generated from the standards.

Visualizations

Troubleshooting_cANCA_False_Positives start Positive c-ANCA on Ethanol-Fixed Neutrophils check_ana Suspicion of ANA Interference? start->check_ana formalin_test Perform IIF on Formalin-Fixed Neutrophils check_ana->formalin_test Yes atypical_pattern Observe for Atypical Staining Pattern check_ana->atypical_pattern No ana_test Perform ANA Test (HEp-2) formalin_test->ana_test true_positive Likely True Positive c-ANCA (Confirm with ELISA) formalin_test->true_positive Positive false_positive Likely False Positive (ANA Interference) formalin_test->false_positive Negative elisa_test Perform PR3-ANCA ELISA ana_test->elisa_test elisa_positive Positive PR3-ANCA elisa_test->elisa_positive Positive elisa_negative Negative PR3-ANCA elisa_test->elisa_negative Negative investigate_other Investigate Other Underlying Conditions elisa_negative->investigate_other atypical_pattern->elisa_test Atypical atypical_pattern->true_positive Classical ANCA_Testing_Algorithm start Patient Serum Sample iif_screen c-ANCA IIF Screen (Ethanol-Fixed Neutrophils) start->iif_screen iif_result IIF Result iif_screen->iif_result negative_report Report as Negative iif_result->negative_report Negative positive_iif Positive c-ANCA Pattern iif_result->positive_iif Positive elisa_confirmation PR3-ANCA ELISA Confirmation positive_iif->elisa_confirmation elisa_result ELISA Result elisa_confirmation->elisa_result confirmed_positive Report as Confirmed Positive for c-ANCA (PR3) elisa_result->confirmed_positive Positive discrepant_result Report as IIF Positive, PR3-ANCA Negative elisa_result->discrepant_result Negative troubleshoot Further Investigation/ Troubleshooting discrepant_result->troubleshoot

References

Technical Support Center: Optimizing Antigen Coating for Anti-PR3 ELISA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the antigen coating process for anti-Proteinase 3 (PR3) ELISA plates.

Troubleshooting Guide

This guide addresses common issues encountered during the coating of anti-PR3 ELISA plates.

High Background Signal

Question: What are the common causes of high background signal after antigen coating and how can I resolve it?

Answer: High background can obscure specific signals, leading to inaccurate results. The primary causes and their solutions are outlined below:

  • Inadequate Blocking: Unoccupied sites on the microplate surface can non-specifically bind detection antibodies.

    • Solution: Ensure the blocking buffer is fresh and completely covers the well surface. Increase the blocking incubation time or try a different blocking agent (e.g., from a protein-based blocker to a non-protein blocker). Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and casein.[1][2]

  • Contaminated Reagents: Buffers or other reagents may be contaminated with immunoglobulins or other interfering substances.

    • Solution: Use fresh, high-purity reagents and sterile, filtered buffers.

  • Insufficient Washing: Residual unbound antigen or blocking agent can lead to non-specific binding of subsequent reagents.

    • Solution: Increase the number of wash steps (at least 3-5 times) and ensure complete aspiration of wash buffer between each step. Adding a detergent like Tween-20 to the wash buffer can also help.[3]

  • Excessive Antigen Concentration: Coating with too much antigen can lead to protein aggregation and non-specific binding.

    • Solution: Optimize the antigen coating concentration by performing a titration experiment. A typical starting range for PR3 antigen is 1-10 µg/mL.[4][5]

Low or No Signal

Question: I am observing a very weak or no signal in my anti-PR3 ELISA. What are the potential issues with my antigen coating?

Answer: A weak or absent signal can be due to several factors related to the antigen coating step:

  • Insufficient Antigen Coating: Not enough antigen may be bound to the plate to generate a detectable signal.

    • Solution: Increase the antigen concentration or extend the coating incubation time (e.g., overnight at 4°C).[4][6] Ensure the chosen microplate has a high protein-binding capacity.

  • Improper Coating Buffer pH: The pH of the coating buffer can affect the conformation and binding of the antigen to the plate.

    • Solution: The optimal pH depends on the isoelectric point of the antigen. For many proteins, a carbonate-bicarbonate buffer with a pH of 9.6 is effective for promoting hydrophobic interactions with the polystyrene plate.[7][8] However, for some antigens, a neutral pH buffer like PBS (pH 7.4) may be more suitable.[8][9] It is recommended to test both.

  • Antigen Degradation: The PR3 antigen may have lost its conformational epitopes recognized by the antibodies.

    • Solution: Use freshly prepared or properly stored (aliquoted and frozen) antigen. Avoid repeated freeze-thaw cycles.

  • Suboptimal Incubation Temperature: The temperature during coating can influence the efficiency of antigen adsorption.

    • Solution: While overnight incubation at 4°C is common, 1-3 hours at 37°C can also be effective.[6] The optimal condition should be determined empirically for your specific antigen and plate type.

Poor Reproducibility (High Coefficient of Variation - CV%)

Question: My results show high variability between wells. How can I improve the consistency of my antigen coating?

Answer: Inconsistent results are often due to variations in the coating process across the plate.

  • Uneven Antigen Coating: Inconsistent pipetting or evaporation can lead to different amounts of antigen being coated in each well.

    • Solution: Ensure accurate and consistent pipetting into all wells. Use a plate sealer during incubation to prevent evaporation, especially at higher temperatures.[10]

  • Inadequate Plate Washing: Inconsistent washing can leave varying amounts of residual reagents in the wells.

    • Solution: Use an automated plate washer if available for more consistent washing. If washing manually, ensure all wells are filled and aspirated uniformly.

  • Edge Effects: Wells at the edge of the plate can experience different temperature and evaporation rates, leading to variability.

    • Solution: Avoid using the outermost wells of the plate for critical samples or standards. Fill these wells with buffer or a blank sample to create a more uniform environment across the plate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal antigen concentration for coating an anti-PR3 ELISA plate?

A1: The optimal concentration should be determined empirically through a titration experiment. A typical starting range for purified PR3 antigen is 1-10 µg/mL.[4][5] The goal is to find the concentration that provides the best signal-to-noise ratio.

Q2: Which coating buffer should I use: Carbonate-Bicarbonate or PBS?

A2: The choice of coating buffer depends on the specific antigen. A carbonate-bicarbonate buffer (pH 9.6) is commonly used as the alkaline pH can enhance hydrophobic interactions between the protein and the polystyrene plate.[7][8] However, for some proteins, a neutral pH buffer like PBS (pH 7.4) may result in better preservation of the native antigen conformation and improved binding.[8][9] It is advisable to test both to determine the optimal buffer for your assay.

Q3: What are the recommended incubation time and temperature for antigen coating?

A3: Common incubation conditions include overnight (16-18 hours) at 4°C or for a shorter duration of 1-3 hours at 37°C.[5][6] Overnight incubation at 4°C often leads to more consistent and thorough coating.[5]

Q4: What is the difference between a direct and a capture ELISA for anti-PR3 detection?

A4: In a direct ELISA , the PR3 antigen is directly immobilized onto the microplate surface. In a capture ELISA , the plate is first coated with a monoclonal anti-PR3 antibody, which then "captures" the PR3 antigen from a solution. The capture format can offer advantages in terms of preserving the native conformation of the PR3 antigen and potentially increasing sensitivity.[11][12][13] However, direct ELISA may be a better screening tool in some cases.[14]

Q5: What type of blocking buffer is best for an anti-PR3 ELISA?

A5: The ideal blocking buffer effectively blocks all non-specific binding sites without interfering with the specific antibody-antigen interaction.[2] Commonly used blocking agents include 1-5% Bovine Serum Albumin (BSA) in PBS or TBS, non-fat dry milk, or casein.[1] The choice of blocking buffer may require optimization, and some commercial formulations are also available.[15]

Data Presentation

Table 1: Recommended Starting Conditions for PR3 Antigen Coating Optimization
ParameterCondition 1Condition 2Rationale
Antigen Concentration 1 µg/mL5 µg/mLA titration is necessary to find the optimal concentration for signal-to-noise ratio.[4][5]
Coating Buffer Carbonate-Bicarbonate (pH 9.6)PBS (pH 7.4)The optimal pH for antigen binding can vary; testing both is recommended.[8][16]
Incubation Time Overnight (16-18 hours)2 hoursLonger incubation at a lower temperature often provides more consistent coating.[5][6]
Incubation Temperature 4°C37°CTemperature affects the rate and efficiency of adsorption.[6]
Table 2: Comparison of Common Blocking Buffers
Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% in PBS/TBSInexpensive, readily available.[2]Potential for cross-reactivity with anti-BSA antibodies.
Non-fat Dry Milk 1-5% in PBS/TBSInexpensive, effective for many systems.[1]May contain phosphoproteins that can interfere with some assays.
Casein 1% in PBS/TBSA single purified protein, reducing variability.[15]Can sometimes mask certain epitopes.
Commercial Blockers VariesOptimized formulations, often protein-free options available.[15]Higher cost.

Experimental Protocols

Protocol 1: Direct Anti-PR3 ELISA Antigen Coating
  • Antigen Dilution: Dilute the purified PR3 antigen to the optimized concentration (e.g., 1-10 µg/mL) in the chosen coating buffer (e.g., 100 mM Carbonate-Bicarbonate buffer, pH 9.6).[4]

  • Coating: Add 100 µL of the diluted antigen to each well of a high-binding 96-well microplate.

  • Incubation: Cover the plate with an adhesive sealer and incubate overnight at 4°C.

  • Washing: Aspirate the coating solution from the wells. Wash the plate 3-5 times with 200-300 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well. After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual buffer.

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

  • Blocking Incubation: Cover the plate and incubate for 1-2 hours at room temperature or 37°C.[17]

  • Final Wash: Repeat the washing step as described in step 4. The plate is now coated and blocked, ready for the addition of samples.

Protocol 2: Capture Anti-PR3 ELISA Antigen Coating
  • Capture Antibody Dilution: Dilute the monoclonal anti-PR3 capture antibody to its optimal concentration (typically 1-10 µg/mL) in coating buffer.

  • Coating: Add 100 µL of the diluted capture antibody to each well of a high-binding 96-well microplate.

  • Incubation: Cover the plate and incubate overnight at 4°C.

  • Washing: Wash the plate as described in Protocol 1, step 4.

  • Blocking: Block the plate as described in Protocol 1, steps 5 and 6.

  • Antigen Capture: Dilute the PR3 antigen in a suitable buffer (e.g., the blocking buffer) and add 100 µL to each well.

  • Antigen Incubation: Cover the plate and incubate for 1-2 hours at room temperature to allow the capture antibody to bind the antigen.

  • Final Wash: Wash the plate as described in Protocol 1, step 4. The plate is now ready for the addition of samples.

Visualizations

ELISA_Workflow cluster_coating Antigen Coating cluster_blocking Blocking cluster_assay Assay Steps antigen_prep Prepare Antigen (1-10 µg/mL in Coating Buffer) coat_plate Add 100 µL to Plate antigen_prep->coat_plate incubate_coat Incubate (Overnight at 4°C) coat_plate->incubate_coat wash1 Wash (3-5x) incubate_coat->wash1 add_block Add 200 µL Blocking Buffer wash1->add_block incubate_block Incubate (1-2h at RT) add_block->incubate_block wash2 Wash (3-5x) incubate_block->wash2 add_sample Add Sample wash2->add_sample incubate_sample Incubate add_sample->incubate_sample wash3 Wash incubate_sample->wash3 add_detection_ab Add Detection Ab wash3->add_detection_ab incubate_detection Incubate add_detection_ab->incubate_detection wash4 Wash incubate_detection->wash4 add_substrate Add Substrate wash4->add_substrate read_plate Read Plate add_substrate->read_plate

Caption: Workflow for Direct Anti-PR3 ELISA Plate Preparation and Assay.

Troubleshooting_Tree start Problem with ELISA Results high_bg High Background? start->high_bg low_signal Low/No Signal? high_bg->low_signal No inadequate_blocking Inadequate Blocking? high_bg->inadequate_blocking Yes insufficient_coating Insufficient Coating? low_signal->insufficient_coating Yes insufficient_washing Insufficient Washing? inadequate_blocking->insufficient_washing No sol_blocking Optimize Blocking Buffer Increase Incubation Time inadequate_blocking->sol_blocking Yes excess_antigen Excessive Antigen Conc.? insufficient_washing->excess_antigen No sol_washing_bg Increase Wash Steps and Volume insufficient_washing->sol_washing_bg Yes sol_antigen_titration Titrate Antigen Concentration excess_antigen->sol_antigen_titration Yes wrong_buffer Incorrect Coating Buffer? insufficient_coating->wrong_buffer No sol_coating Increase Antigen Conc. Increase Incubation Time insufficient_coating->sol_coating Yes bad_antigen Antigen Degradation? wrong_buffer->bad_antigen No sol_buffer Test Different pH (e.g., PBS vs. Carbonate) wrong_buffer->sol_buffer Yes sol_antigen_quality Use Fresh/Properly Stored Antigen bad_antigen->sol_antigen_quality Yes

Caption: Troubleshooting Decision Tree for Anti-PR3 ELISA Coating Issues.

References

Differentiating c-ANCA from atypical ANCA staining patterns

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anti-Neutrophil Cytoplasmic Antibody (ANCA) testing. Our focus is to help you accurately differentiate classical c-ANCA from atypical ANCA staining patterns in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key visual differences between a classical c-ANCA and an atypical ANCA staining pattern in indirect immunofluorescence (IIF)?

A1: The primary distinction lies in the specific pattern of cytoplasmic fluorescence on ethanol-fixed neutrophils. A classical c-ANCA pattern is characterized by a diffuse, granular staining throughout the cytoplasm with a distinct central or interlobular accentuation.[1][2] In contrast, atypical ANCA encompasses a variety of other cytoplasmic staining patterns that lack this central accentuation.[1][2] This can include a more uniform or "flat" cytoplasmic fluorescence.[2]

Q2: What are the primary antigenic targets associated with c-ANCA and atypical ANCA?

A2: The classical c-ANCA pattern is strongly associated with autoantibodies targeting Proteinase 3 (PR3).[3] Atypical ANCA patterns can be associated with a broader range of antigens, including but not limited to bactericidal/permeability-increasing protein (BPI), elastase, cathepsin G, and lactoferrin.[1][4] In some instances of atypical patterns, the precise antigenic target may not be readily identifiable with standard clinical assays.

Q3: What is the clinical significance of differentiating between c-ANCA and atypical ANCA?

Q4: Can other antibodies interfere with ANCA pattern interpretation?

A4: Yes, Antinuclear Antibodies (ANA) are a common source of interference, particularly in distinguishing p-ANCA from atypical patterns. Some ANA patterns can produce a perinuclear staining on ethanol-fixed neutrophils that may mimic a p-ANCA pattern. This underscores the importance of parallel testing for ANA and the use of formalin-fixed neutrophils to resolve ambiguous patterns.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty distinguishing central accentuation in a cytoplasmic pattern. Insufficient microscope resolution or improper focus.Ensure the microscope is properly calibrated and use a high-power objective (e.g., 40x or 60x) to carefully examine the distribution of fluorescence between the nuclear lobes.
Observed cytoplasmic staining, but ELISA for PR3 is negative. The pattern may be an atypical c-ANCA with a different antigenic target.Consider the staining "atypical" and, if clinically relevant, investigate antibodies to other antigens like BPI or elastase. Also, review for potential technical errors in the ELISA.
Perinuclear staining is observed, but it is difficult to classify. Possible interference from ANA.Perform an ANA test on HEp-2 cells. Additionally, re-stain the sample on formalin-fixed neutrophils. A true p-ANCA (MPO-ANCA) will typically convert to a c-ANCA pattern on formalin fixation, whereas ANA-related patterns often disappear or remain nuclear/perinuclear.
High background fluorescence obscuring the specific staining pattern. Inadequate blocking, insufficient washing, or overly concentrated secondary antibody.Optimize the blocking step with an appropriate serum. Increase the number and duration of wash steps. Titrate the secondary antibody to its optimal concentration.
Weak or no fluorescence signal. Problem with primary or secondary antibody, or photobleaching.Verify the correct antibody concentrations and incubation times. Ensure the secondary antibody is specific to the primary antibody's host species. Minimize exposure of the slide to the light source.

Data Summary

Table 1: Characteristics of c-ANCA vs. Atypical ANCA

Featurec-ANCA (classical)Atypical ANCA
IIF Pattern (Ethanol-fixed) Granular cytoplasmic staining with central/interlobular accentuation[1][2]Various cytoplasmic patterns lacking central accentuation (e.g., "flat" or diffuse)[2]
Primary Antigen Target Proteinase 3 (PR3)[3]BPI, Elastase, Cathepsin G, Lactoferrin, others[1][4]
Primary Clinical Association ANCA-Associated Vasculitis (e.g., GPA)[3]Inflammatory Bowel Disease, Rheumatoid Arthritis, Infections[1][4]

Table 2: Comparison of ANCA Detection Methods

MethodPrinciplePrimary UseSensitivity for AAVSpecificity for AAV
Indirect Immunofluorescence (IIF) Visualization of antibody binding to neutrophil antigensScreening and pattern identificationHighModerate
Enzyme-Linked Immunosorbent Assay (ELISA) Detection of antibodies to specific antigens (e.g., PR3, MPO)Confirmation and quantificationModerate to HighHigh

Experimental Protocols

Indirect Immunofluorescence (IIF) for ANCA Detection

This protocol provides a general framework. Optimal conditions may vary based on specific reagents and equipment.

1. Preparation of Neutrophil Substrates:

  • Ethanol-Fixed Neutrophils:

    • Isolate neutrophils from fresh whole blood of a healthy donor using a density gradient centrifugation method.

    • Wash the isolated neutrophils in phosphate-buffered saline (PBS).

    • Resuspend the neutrophils to a concentration of 1-2 x 10^6 cells/mL in PBS.

    • Cytocentrifuge the cell suspension onto glass microscope slides.

    • Fix the slides in 95-100% ethanol for 10 minutes at 4°C.

    • Air-dry the slides and store them at -20°C or below until use.

  • Formalin-Fixed Neutrophils:

    • Follow steps 1-4 for ethanol-fixed neutrophils.

    • Fix the slides in 10% neutral buffered formalin for 5 minutes at room temperature.

    • Wash the slides gently in PBS.

    • Air-dry and store at -20°C or below.

2. Staining Procedure:

  • Bring the fixed neutrophil slides to room temperature.

  • Prepare serial dilutions of patient serum in PBS (a common starting dilution is 1:20).

  • Apply the diluted serum to the wells of the slides and incubate in a humidified chamber for 30 minutes at room temperature.

  • Gently wash the slides with PBS three times for 5 minutes each.

  • Apply a fluorescein isothiocyanate (FITC)-conjugated anti-human IgG secondary antibody at its optimal dilution.

  • Incubate in a humidified, dark chamber for 30 minutes at room temperature.

  • Wash the slides with PBS three times for 5 minutes each in the dark.

  • Mount the slides with a mounting medium containing an anti-fading agent and a coverslip.

3. Microscopic Examination:

  • Examine the slides using a fluorescence microscope equipped with the appropriate filters for FITC.

  • Observe the staining pattern at high magnification (e.g., 400x).

  • Compare the observed patterns to positive and negative controls.

Visual Logic and Workflows

Workflow for Differentiating Cytoplasmic ANCA Patterns

ANCA_Differentiation start Cytoplasmic Staining Observed on Ethanol-Fixed Neutrophils check_accentuation Is there granular staining with central/interlobular accentuation? start->check_accentuation c_anca Classical c-ANCA Pattern check_accentuation->c_anca Yes atypical_anca Atypical ANCA Pattern check_accentuation->atypical_anca No pr3_elisa Perform PR3-ANCA ELISA c_anca->pr3_elisa other_antigens Consider ELISA for other antigens (e.g., BPI, elastase) atypical_anca->other_antigens pr3_positive PR3-ANCA Positive: Highly suggestive of AAV pr3_elisa->pr3_positive Positive pr3_negative PR3-ANCA Negative: Consider other antigenic targets or alternative diagnoses pr3_elisa->pr3_negative Negative

Caption: A decision-making workflow for the differentiation of cytoplasmic ANCA staining patterns.

Investigative Pathway for Ambiguous Perinuclear/Atypical Patterns

Ambiguous_ANCA_Pathway start Ambiguous Perinuclear or Atypical Staining on Ethanol-Fixed Neutrophils parallel_testing Perform Parallel Testing start->parallel_testing ana_test ANA Test on HEp-2 Cells parallel_testing->ana_test formalin_fixation Re-stain on Formalin-Fixed Neutrophils parallel_testing->formalin_fixation mpo_elisa MPO-ANCA ELISA parallel_testing->mpo_elisa ana_positive ANA Positive: Consider interference ana_test->ana_positive c_anca_conversion Converts to c-ANCA: Suggests true p-ANCA (MPO) formalin_fixation->c_anca_conversion no_conversion Pattern Disappears or Remains Perinuclear: Suggests atypical ANCA or ANA formalin_fixation->no_conversion mpo_positive MPO-ANCA Positive: Confirms MPO specificity mpo_elisa->mpo_positive

Caption: An investigative workflow for resolving ambiguous ANCA staining patterns.

References

Improving the sensitivity and specificity of c-ANCA diagnostic tests

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with c-ANCA (cytoplasmic Anti-Neutrophil Cytoplasmic Antibody) diagnostic tests. Our goal is to help you improve the sensitivity and specificity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the current recommended methodology for c-ANCA testing?

A1: The 2017 international consensus on ANCA testing recommends using high-quality antigen-specific immunoassays, such as ELISA for PR3-ANCA, as the primary screening method for patients suspected of having ANCA-associated vasculitis (AAV).[1][2] While indirect immunofluorescence (IIF) has traditionally been used for screening, immunoassays are now considered superior in performance.[1] However, IIF can be a valuable supplementary tool, especially in cases with high clinical suspicion but negative immunoassay results.

Q2: What are the primary causes of false-positive c-ANCA results?

A2: False-positive c-ANCA results can arise from several factors, including:

  • Infectious diseases: Conditions such as tuberculosis and HIV infection have been associated with false-positive ANCA results.[3][4]

  • Other autoimmune diseases: Patients with conditions like inflammatory bowel disease or rheumatoid arthritis may also show ANCA reactivity.[4]

  • Antinuclear Antibody (ANA) interference: In IIF, ANAs can cause a perinuclear pattern that may be misinterpreted. Using formalin-fixed neutrophils in addition to ethanol-fixed neutrophils can help differentiate true p-ANCA from ANA interference.[5][6]

  • Low-titer antibodies: Low levels of ANCA may not be clinically significant and can lead to a higher rate of false positives.[7]

Q3: What can lead to false-negative PR3-ANCA ELISA results?

A3: False-negative results in a PR3-ANCA ELISA can be due to:

  • Competition for antigens: In capture ELISA formats, there is a potential for false negatives due to competition for the target antigen.[8]

  • Poorly exposed epitopes: The clinically relevant epitopes of PR3 may not be adequately exposed in the microtiter wells of some ELISA kits, leading to lower reported concentrations.[1]

  • Assay sensitivity: The analytical sensitivity of the specific ELISA kit being used can impact the detection of low levels of PR3-ANCA.[8]

Q4: How do I interpret discordant results between IIF and PR3-ANCA ELISA?

A4: Discordant results, such as a positive c-ANCA by IIF but a negative PR3-ANCA by ELISA, require careful interpretation. It is important to consider that only the pairing of a c-ANCA pattern with PR3-ANCA specificity has a high positive predictive value for small vessel vasculitis.[8] Mismatched results may warrant further investigation and correlation with clinical findings.[8]

Troubleshooting Guides

Indirect Immunofluorescence (IIF) for c-ANCA
Problem Possible Cause Recommended Solution
Weak or No Signal Inactive primary or secondary antibodies.Use a new batch of antibodies and ensure proper storage conditions.
Insufficient antibody concentration.Optimize the antibody dilution through titration.
Inadequate incubation time.Increase the incubation time, potentially overnight at 4°C.
High Background Staining Non-specific antibody binding.Increase the number and duration of wash steps. Consider using a different blocking agent.
High antibody concentration.Reduce the concentration of the primary or secondary antibody.
Atypical Staining Pattern Presence of other autoantibodies (e.g., ANA).Use both ethanol- and formalin-fixed neutrophil substrates to differentiate patterns.[9]
Improper fixation.Ensure the correct fixation method is used as per the protocol. The p-ANCA pattern is an artifact of ethanol fixation.[10]
PR3-ANCA ELISA
Problem Possible Cause Recommended Solution
Weak or No Color Development Reagents expired or stored improperly.Check expiration dates and storage conditions of all kit components.
Incorrect reagent preparation or addition.Carefully review the protocol and ensure all steps are followed correctly.
Insufficient incubation times.Adhere strictly to the incubation times specified in the protocol.
High Background Insufficient washing.Ensure adequate washing of wells between steps. Automated plate washers should be properly maintained.
High concentration of detection antibody.Use the recommended dilution for the detection antibody.
Poor Precision (High CV) Pipetting errors.Calibrate pipettes regularly and use fresh tips for each sample and reagent.
Inconsistent incubation conditions.Ensure the plate is incubated at a stable temperature and covered to prevent evaporation.

Quantitative Data Presentation

Table 1: Comparison of Diagnostic Performance of c-ANCA/PR3-ANCA Assays

Assay Type Method Sensitivity Specificity Reference
c-ANCAIIF44% - 84%Varies[11]
PR3-ANCADirect ELISA45% - 62.5%High[12]
PR3-ANCACapture ELISAUp to 85%90%[13]
PR3-ANCAHigh Sensitivity ELISAUp to 62.5%High[12]

Note: Sensitivity and specificity can vary significantly between different commercial kits and laboratory protocols.

Experimental Protocols

Detailed Methodology for c-ANCA Indirect Immunofluorescence (IIF)
  • Slide Preparation: Use commercially available or in-house prepared slides with ethanol-fixed and formalin-fixed human neutrophils.

  • Sample Dilution: Dilute patient serum, positive controls, and negative controls (e.g., 1:20) in phosphate-buffered saline (PBS).

  • Incubation: Apply the diluted samples to the wells of the slides and incubate in a humid chamber for 30-60 minutes at room temperature.

  • Washing: Gently wash the slides with PBS to remove unbound antibodies. Repeat the wash step twice.

  • Secondary Antibody Incubation: Apply a fluorescein-conjugated anti-human IgG secondary antibody to the wells and incubate in a dark, humid chamber for 30 minutes at room temperature.

  • Final Wash: Repeat the washing steps as described in step 4.

  • Mounting: Add a drop of mounting medium to each well and cover with a coverslip.

  • Microscopy: Examine the slides using a fluorescence microscope. A c-ANCA pattern will show diffuse granular staining of the neutrophil cytoplasm, often with central accentuation.[14]

Detailed Methodology for PR3-ANCA ELISA
  • Plate Preparation: Use a microtiter plate pre-coated with purified human proteinase 3 (PR3).

  • Sample and Standard Preparation: Prepare serial dilutions of the standard to generate a standard curve. Dilute patient samples, positive controls, and negative controls according to the kit instructions (e.g., 1:101).

  • Incubation: Add the prepared standards, controls, and samples to the appropriate wells and incubate for 60 minutes at room temperature.

  • Washing: Aspirate the contents of the wells and wash each well 3-5 times with the provided wash buffer.

  • Conjugate Addition: Add the enzyme-conjugated anti-human IgG to each well (except the blank) and incubate for 30 minutes at room temperature.

  • Final Wash: Repeat the washing step as described in step 4.

  • Substrate Incubation: Add the chromogenic substrate solution to each well and incubate in the dark for 15 minutes at room temperature.

  • Stopping the Reaction: Add the stop solution to each well to terminate the color development.

  • Reading: Read the absorbance of each well at 450 nm using a microplate reader.

  • Calculation: Calculate the concentration of PR3-ANCA in the samples by interpolating their absorbance values from the standard curve.

Visualizations

ANCA_Pathogenesis cluster_priming Neutrophil Priming cluster_activation Neutrophil Activation cluster_effector Effector Functions Inflammatory Stimuli Inflammatory Stimuli Cytokine Release Cytokine Release Inflammatory Stimuli->Cytokine Release Neutrophil Neutrophil Cytokine Release->Neutrophil Priming PR3/MPO Translocation PR3/MPO Translocation Neutrophil->PR3/MPO Translocation Surface Expression Primed Neutrophil Primed Neutrophil c-ANCA (Anti-PR3) c-ANCA (Anti-PR3) c-ANCA (Anti-PR3)->Primed Neutrophil Binding Fcγ Receptor Fcγ Receptor Primed Neutrophil->Fcγ Receptor Cross-linking Neutrophil Activation Neutrophil Activation Fcγ Receptor->Neutrophil Activation Activated Neutrophil Activated Neutrophil Degranulation Degranulation Activated Neutrophil->Degranulation ROS Production ROS Production Activated Neutrophil->ROS Production NETosis NETosis Activated Neutrophil->NETosis Vascular Endothelial Cell Vascular Endothelial Cell Degranulation->Vascular Endothelial Cell Damage ROS Production->Vascular Endothelial Cell Damage NETosis->Vascular Endothelial Cell Damage Endothelial Damage Endothelial Damage Vascular Endothelial Cell->Endothelial Damage

Caption: Pathogenesis of ANCA-Associated Vasculitis.

IIF_Workflow Start Start Dilute Serum Dilute Serum Start->Dilute Serum Incubate on Neutrophil Slide Incubate on Neutrophil Slide Dilute Serum->Incubate on Neutrophil Slide Wash Wash Incubate on Neutrophil Slide->Wash Add Secondary Ab Add Secondary Ab Wash->Add Secondary Ab Incubate (Dark) Incubate (Dark) Add Secondary Ab->Incubate (Dark) Final Wash Final Wash Incubate (Dark)->Final Wash Mount and Read Mount and Read Final Wash->Mount and Read Interpret Pattern Interpret Pattern Mount and Read->Interpret Pattern End End Interpret Pattern->End

Caption: c-ANCA Indirect Immunofluorescence (IIF) Workflow.

ELISA_Workflow Start Start Prepare Standards & Samples Prepare Standards & Samples Start->Prepare Standards & Samples Incubate in PR3-Coated Plate Incubate in PR3-Coated Plate Prepare Standards & Samples->Incubate in PR3-Coated Plate Wash Wash Incubate in PR3-Coated Plate->Wash Add Conjugate Add Conjugate Wash->Add Conjugate Incubate Incubate Add Conjugate->Incubate Final Wash Final Wash Incubate->Final Wash Add Substrate Add Substrate Final Wash->Add Substrate Incubate (Dark) Incubate (Dark) Add Substrate->Incubate (Dark) Add Stop Solution Add Stop Solution Incubate (Dark)->Add Stop Solution Read Absorbance Read Absorbance Add Stop Solution->Read Absorbance Calculate Results Calculate Results Read Absorbance->Calculate Results End End Calculate Results->End

Caption: PR3-ANCA ELISA Experimental Workflow.

References

Technical Support Center: c-ANCA Titer Correlation with Clinical Relapse

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals investigating ANCA-associated vasculitis (AAV). It provides answers to frequently asked questions and troubleshooting guidance for experiments related to the correlation of cytoplasmic Anti-Neutrophil Cytoplasmic Antibody (c-ANCA) titers with clinical relapse.

Frequently Asked Questions (FAQs)

Q1: Why don't c-ANCA/PR3-ANCA titers always correlate with clinical relapse in AAV?

A1: The correlation between c-ANCA (specifically anti-proteinase 3, PR3-ANCA) titers and clinical relapse in ANCA-Associated Vasculitis (AAV) is complex and not always direct. Several factors contribute to this discrepancy:

  • Patient-Specific Variability: The relationship between ANCA titers and disease activity can differ significantly among individual patients. In some, a rise in titer is closely followed by a relapse, while in others, there is no clear association.[1]

  • Disease Phenotype: The predictive value of a rising ANCA titer may depend on the specific organs involved. For instance, an increase in ANCA titers is a stronger predictor of relapse in patients with renal involvement compared to those without.[1][2][3]

  • Treatment Effects: Different therapies can have varying impacts on ANCA levels, independent of the clinical response. For example, rituximab therapy is more likely to lead to PR3-ANCA negativity than cyclophosphamide, even with similar clinical outcomes.[1]

  • Assay Variability: Different methods for ANCA testing (e.g., immunofluorescence vs. ELISA) and variations between commercial assay kits can lead to inconsistent results.[1]

  • "Smoldering" Disease vs. True Remission: Some patients may have persistent low-grade disease activity without a full clinical relapse, which can be associated with fluctuating or persistently positive ANCA titers.

  • Time Lag: An increase in ANCA levels may precede a clinical relapse by several months, making the immediate correlation unclear.[4] One study noted the median time from an ANCA level increase to relapse was 0.6 months.[5]

Q2: What is the predictive value of a rising c-ANCA titer for a future relapse?

A2: While not absolute, a significant rise in c-ANCA/PR3-ANCA titers does indicate an increased risk of relapse. However, the positive predictive value (PPV) can be modest, meaning many patients with a rising titer will not relapse.

A meta-analysis showed that a rise in ANCA levels often preceded a disease relapse within 6 to 12 months.[6][7] However, it's important to note that over half of the patients who experience an ANCA rise do not have a relapse within a year.[7] Another study found that an increase in c-ANCA titer preceded a clinical exacerbation of the disease in only 24% of patients in remission or with low-grade disease.[8]

For MPO-ANCA (often associated with a p-ANCA pattern), one study found a high positive predictive value for relapse with increasing titers: 83% in patients with Eosinophilic Granulomatosis with Polyangiitis (EGPA) and 79% in those with Microscopic Polyangiitis (MPA) or Granulomatosis with Polyangiitis (GPA).[4]

Q3: Can a patient relapse if their c-ANCA titer is negative or remains low?

A3: Yes, it is possible for a patient to experience a clinical relapse even with negative or low and stable c-ANCA titers. While ANCA is often present during a relapse, this is not always the case.[6] Conversely, persistent ANCA negativity is associated with a very low risk of relapse.[4]

Q4: How should I interpret a persistent positive c-ANCA titer in a patient who is in clinical remission?

A4: Persistent ANCA positivity during clinical remission can occur and does not automatically signify ongoing disease activity or an imminent relapse.[9] However, patients who remain ANCA positive may have a higher long-term risk of relapse compared to those who become ANCA negative.[10] Therefore, these patients may require closer monitoring.

Troubleshooting Experimental Discrepancies

Issue: My experimental data shows a significant rise in c-ANCA titers in my patient cohort, but this does not correlate with the recorded clinical relapse rates.

This is a common challenge. Here is a troubleshooting workflow to consider:

  • Review ANCA Testing Methodology:

    • Assay Consistency: Were the same ANCA detection methods (e.g., IIF, specific ELISA kits) used for all serial measurements?[1] Switching between assays can introduce variability.

    • Confirm with a Second Method: If using an antigen-specific immunoassay like ELISA, consider confirming with Indirect Immunofluorescence (IIF) to check for the c-ANCA pattern, or vice versa.[9]

  • Analyze Patient Cohort Characteristics:

    • Stratify by Organ Involvement: Analyze the correlation separately for patients with and without renal involvement.[1][2] The correlation may be stronger in the renal-dominant subgroup.

    • Stratify by Treatment Regimen: If your cohort includes patients on different treatments (e.g., rituximab vs. cyclophosphamide), analyze them as separate groups.[1]

  • Evaluate Clinical Data Collection:

    • Definition of Relapse: Was a standardized and validated tool used to define and capture disease activity and relapse?[1] Inconsistent relapse definitions can obscure a potential correlation.

    • Time Window: Have you considered a time lag between the titer rise and the clinical relapse? Analyze the data with different time windows (e.g., relapse within 6 or 12 months of titer rise).[6][7]

  • Consider Other Contributing Factors:

    • Infections: Infections can sometimes trigger a rise in ANCA titers and can also mimic or precipitate a vasculitis relapse.[12]

    • Drug-Induced ANCA: Certain medications can induce ANCA production.[12][13] Review the medication history of your cohort.

Quantitative Data Summary

The following table summarizes the predictive values of rising ANCA titers for clinical relapse from various studies. Note the differences based on ANCA type and patient cohort.

ANCA TypePatient GroupPositive Predictive Value (PPV) for RelapseNegative Predictive Value (NPV) for RelapseCitation
MPO-ANCAEGPA83%Not Reported[4]
MPO-ANCAMPA/GPA79%Not Reported[4]
c-ANCA/PR3-ANCAAAV (General)Variable, often modestHigh (persistent negativity indicates low relapse risk)[1][4][8]
ANCA (General)AAV with Renal InvolvementHigher risk of relapse (HR 11.09 with titer increase)Not Reported[2]
ANCA (General)AAV without Renal InvolvementLower risk of relapse (HR 2.79 with titer increase)Not Reported[2]

Experimental Protocols

1. Indirect Immunofluorescence (IIF) for ANCA Detection

This method detects the presence and pattern (c-ANCA or p-ANCA) of ANCA.

  • Principle: Patient serum is incubated with ethanol-fixed human neutrophils on a glass slide. If ANCA are present, they will bind to antigens within the neutrophils. A secondary, fluorescein-labeled antibody that binds to human IgG is then added. The slide is viewed under a fluorescence microscope.

  • Methodology:

    • Prepare slides with ethanol-fixed human neutrophils.

    • Dilute patient serum (e.g., starting at 1:20) and apply to the slides.

    • Incubate in a humid chamber, then wash to remove unbound antibodies.

    • Apply a fluorescein-conjugated anti-human IgG antibody.

    • Incubate again, then wash.

    • Mount a coverslip and examine under a fluorescence microscope.

    • Interpretation:

      • c-ANCA: Diffuse, granular fluorescence throughout the cytoplasm.[8]

      • p-ANCA: Perinuclear fluorescence, appearing as a ring around the nucleus.[8]

2. Enzyme-Linked Immunosorbent Assay (ELISA) for PR3-ANCA

This method quantifies the level of antibodies specific to the PR3 antigen.

  • Principle: Microtiter wells are coated with purified PR3 antigen. Patient serum is added, and any PR3-specific antibodies bind to the antigen. An enzyme-conjugated secondary antibody is added, which binds to the patient's antibodies. A substrate is then added, which is converted by the enzyme to produce a colored product. The intensity of the color, measured by a spectrophotometer, is proportional to the amount of PR3-ANCA in the serum.[14]

  • Methodology:

    • Coat microtiter plate wells with purified human PR3.

    • Block non-specific binding sites.

    • Add diluted patient serum and standards to the wells and incubate.

    • Wash the wells to remove unbound antibodies.

    • Add an enzyme-conjugated anti-human IgG secondary antibody and incubate.

    • Wash the wells again.

    • Add the enzyme substrate and incubate for color development.

    • Stop the reaction and read the absorbance at the appropriate wavelength.

    • Calculate the concentration of PR3-ANCA in the patient samples based on the standard curve.

Visualizations

DiscordanceFactors Title Factors Contributing to c-ANCA Titer and Clinical Relapse Discordance Titer c-ANCA Titer Change Relapse Clinical Relapse Titer->Relapse Imperfect Correlation Patient Patient-Specific Variability Patient->Titer Phenotype Disease Phenotype (e.g., Renal Involvement) Phenotype->Titer Treatment Therapeutic Intervention Treatment->Titer Assay Assay Method & Variability Assay->Titer Lag Time Lag Lag->Titer

Caption: Factors contributing to the discordance between c-ANCA titers and clinical relapse.

TroubleshootingWorkflow Start Start: Discrepancy Observed (c-ANCA Titer vs. Clinical Status) Step1 Step 1: Review Assay Methodology - Consistent method used? - Standardized definition of 'rise'? Start->Step1 Step2 Step 2: Stratify Patient Cohort - By organ involvement (renal vs. non-renal) - By treatment regimen Step1->Step2 Step3 Step 3: Analyze Clinical Data - Standardized relapse definition? - Account for time lag between  titer rise and relapse? Step2->Step3 Step4 Step 4: Investigate Confounding Factors - Screen for infections - Review medication history for  drug-induced ANCA Step3->Step4 End Conclusion: Refined Interpretation of Correlation Step4->End

Caption: Troubleshooting workflow for discordant c-ANCA titer and clinical data.

References

Minimizing batch-to-batch variability in c-ANCA immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize batch-to-batch variability in cytoplasmic antineutrophil cytoplasmic antibody (c-ANCA) immunoassays.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of batch-to-batch variability in c-ANCA immunoassays?

Batch-to-batch variability in c-ANCA immunoassays can stem from several factors, including:

  • Reagent Quality and Consistency: Variations in the quality of critical raw materials like antigens (Proteinase 3 for c-ANCA), antibodies, and conjugates can significantly impact assay performance.[1] Lot-to-lot differences in these reagents are a primary contributor to variability.

  • Manufacturing Processes: Deviations in the manufacturing of assay kits can lead to inconsistencies between batches.[1]

  • Storage and Handling: Improper storage and handling of reagents, such as temperature fluctuations or repeated freeze-thaw cycles of serum samples, can degrade components and affect results.[2]

  • Procedural Deviations: Inconsistent execution of the assay protocol, including variations in incubation times, temperatures, and washing steps, can introduce significant variability.[1][3]

  • Operator-Dependent Differences: Variations in pipetting techniques and other manual steps between different operators can contribute to inter-assay variability.

  • Equipment Performance: Poorly maintained or uncalibrated equipment, such as microplate readers and washers, can be a source of error.[3]

Q2: What are acceptable levels of intra- and inter-assay variability?

Acceptable variability, often measured by the coefficient of variation (CV), can differ between assay types and laboratories. However, some general guidelines have been reported. For ANCA assays, an intra-run CV of approximately 10% and an inter-run CV of about 15% are often cited.[4] Chemiluminescent immunoassays (CLIA) may exhibit lower CVs compared to enzyme-linked immunosorbent assays (ELISA).[4] It is crucial for each laboratory to establish its own acceptable ranges based on assay validation and performance data.[5]

Q3: How can I best control for variability when using commercial c-ANCA immunoassay kits?

To control for variability when using commercial kits:

  • Lot-to-Lot Validation: When receiving a new kit lot, perform a validation study to ensure it meets your laboratory's performance standards and that results are comparable to the previous lot.

  • Adherence to Manufacturer's Instructions: Strictly follow the manufacturer's protocol for reagent preparation, sample dilution, incubation times, and washing procedures.[2][3]

  • Consistent Storage: Ensure all kit components are stored at the recommended temperatures and that their expiration dates are monitored.[2][3]

  • Use of Controls: Always include the manufacturer-provided positive and negative controls in every run to monitor assay performance.[2] Additionally, consider using third-party or in-house prepared controls at different concentrations to assess performance across the assay range.

  • Standard Operating Procedures (SOPs): Develop and maintain detailed SOPs for the assay to ensure consistent execution by all laboratory personnel.

Q4: What is the recommended testing algorithm for c-ANCA?

International consensus has evolved regarding the optimal testing strategy. While historically, indirect immunofluorescence (IIF) was the primary screening method followed by an antigen-specific immunoassay, recent recommendations suggest that high-quality antigen-specific immunoassays for both PR3-ANCA (the primary target of c-ANCA) and MPO-ANCA can be used as the primary screening method.[4][6][7] If the initial immunoassay is negative but clinical suspicion remains high, a second, different immunoassay or IIF may be considered to increase sensitivity.[4][7]

Troubleshooting Guides

Issue 1: High Inter-Assay (Batch-to-Batch) Coefficient of Variation (CV)
Potential Cause Recommended Action
Reagent Lot Variation Perform parallel testing of new and old reagent lots before implementing the new lot. If significant differences are observed, contact the manufacturer. Consider purchasing larger batches of a single lot to minimize lot changes.[4]
Inconsistent Reagent Preparation Ensure all reagents are brought to room temperature before use.[2] Mix all reagents thoroughly but gently to avoid foaming. Prepare working solutions fresh for each run according to the protocol.
Variable Incubation Conditions Use a calibrated incubator and thermometer to ensure consistent temperature. Precisely time all incubation steps using a calibrated timer.
Inconsistent Washing Technique If using an automated plate washer, ensure it is properly maintained and that the dispensing and aspiration heads are clean and functioning correctly. For manual washing, ensure a consistent and vigorous but controlled technique is used for all wells and all plates.
Changes in Water Quality Use high-purity, distilled, or deionized water for reagent preparation as specified by the manufacturer. Monitor water quality regularly.
Operator Variability Ensure all operators are thoroughly trained on the assay protocol and pipetting techniques. Implement standardized procedures for all manual steps.
Issue 2: Inconsistent or Unexpected Control Values
Potential Cause Recommended Action
Improper Control Storage or Handling Aliquot controls upon receipt to avoid repeated freeze-thaw cycles. Ensure controls are stored at the correct temperature and are not used past their expiration date.
Control Degradation If controls consistently perform outside of the acceptable range, they may have degraded. Use a new vial of controls to confirm. If the issue persists, contact the manufacturer.
Pipetting Errors Ensure accurate and consistent pipetting of controls. Use calibrated pipettes and proper technique.
Reagent Contamination Use fresh pipette tips for each reagent and sample to avoid cross-contamination.[3] Ensure reagents are not exposed to contaminants.
Incorrect Assay Procedure Review the assay protocol to ensure all steps were performed correctly, including the order of reagent addition and incubation times.
Issue 3: High Background or Non-Specific Binding
Potential Cause Recommended Action
Insufficient Washing Increase the number of wash cycles or the soaking time during washing steps. Ensure the plate washer is functioning optimally or that manual washing is performed thoroughly.
Contaminated Wash Buffer Prepare fresh wash buffer for each assay. Ensure the water used is of high purity.
Cross-Contamination Be meticulous with pipetting to avoid splashing between wells. Use fresh pipette tips for every sample and reagent.
Poor Sample Quality Use freshly collected serum samples whenever possible. Avoid using samples that are lipemic, hemolyzed, or have bacterial contamination.[3][6]
Expired or Improperly Stored Conjugate Check the expiration date of the conjugate. Ensure it has been stored according to the manufacturer's instructions.

Quantitative Data Summary

Table 1: Representative Coefficients of Variation (CVs) for ANCA Immunoassays

Assay ParameterAcceptable RangeNotes
Intra-Assay CV ~10%[4]Varies by assay type (e.g., ELISA, CLIA) and analyte concentration.
Inter-Assay CV ~15%[4]Can be higher than intra-assay CV due to additional variables between runs.

Note: These are general guidelines. Each laboratory should establish its own acceptance criteria based on specific assay performance.

Experimental Protocols

Detailed Methodology for a Generic c-ANCA (Anti-PR3) ELISA

This protocol is a generalized example. Always refer to the specific manufacturer's instructions for the kit you are using.

1. Reagent and Sample Preparation: a. Allow all kit reagents, controls, and patient samples to equilibrate to room temperature (22-28°C) for at least 30 minutes before use.[2] b. Prepare the wash buffer by diluting the concentrated solution with distilled or deionized water as specified in the kit insert. c. Dilute patient sera, positive controls, and negative controls at the recommended dilution (e.g., 1:101) using the provided sample diluent.[2] Mix gently but thoroughly.

2. Assay Procedure: a. Pipette 100 µL of the diluted calibrators, controls, and patient samples into the appropriate wells of the microplate coated with purified human proteinase 3 (PR3). b. Cover the plate and incubate for the time and temperature specified in the protocol (e.g., 30 minutes at room temperature). c. After incubation, wash the wells 3-5 times with the prepared wash buffer. Ensure complete aspiration of liquid from the wells after the final wash. d. Add 100 µL of the enzyme-conjugated anti-human IgG to each well. e. Cover the plate and incubate for the specified time and temperature (e.g., 30 minutes at room temperature). f. Repeat the washing step as described in 2c. g. Add 100 µL of the TMB substrate solution to each well. h. Incubate the plate in the dark for the specified time (e.g., 15 minutes at room temperature). i. Stop the reaction by adding 100 µL of the stop solution to each well. The color in the wells will change from blue to yellow.

3. Data Analysis: a. Read the optical density (OD) of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution. b. Generate a standard curve by plotting the OD values of the calibrators against their known concentrations. c. Determine the concentration of c-ANCA (anti-PR3) in the patient samples and controls by interpolating their OD values from the standard curve. d. Validate the assay run by ensuring the control values fall within the manufacturer's specified ranges.

Visualizations

Troubleshooting_High_InterAssay_CV Start High Inter-Assay (Batch-to-Batch) CV CheckReagents Review Reagent Handling and Preparation Start->CheckReagents CheckProcedure Review Assay Procedure Start->CheckProcedure CheckEquipment Review Equipment Performance Start->CheckEquipment ReagentLot New Reagent Lot? CheckReagents->ReagentLot ReagentPrep Consistent Preparation? CheckReagents->ReagentPrep ReagentStorage Proper Storage? CheckReagents->ReagentStorage Incubation Consistent Incubation (Time & Temp)? CheckProcedure->Incubation Washing Consistent Washing? CheckProcedure->Washing Pipetting Consistent Pipetting? CheckProcedure->Pipetting PlateReader Plate Reader Calibrated? CheckEquipment->PlateReader PlateWasher Plate Washer Maintained? CheckEquipment->PlateWasher Solution1 Perform Lot-to-Lot Validation ReagentLot->Solution1 Yes Solution2 Ensure Reagents at RT and Mixed Well ReagentPrep->Solution2 No Solution3 Verify Storage Temps and Expiry Dates ReagentStorage->Solution3 No Solution4 Use Calibrated Timers and Incubators Incubation->Solution4 No Solution5 Standardize Washing Protocol Washing->Solution5 No Solution6 Retrain Operators on Pipetting Pipetting->Solution6 No Solution7 Calibrate Plate Reader PlateReader->Solution7 No Solution8 Perform Washer Maintenance PlateWasher->Solution8 No

Caption: Troubleshooting workflow for high inter-assay CV.

ANCA_Testing_Workflow Start Patient with Clinical Suspicion of AAV Screening Primary Screening: High-Quality PR3 & MPO Immunoassay Start->Screening Result Result? Screening->Result Positive Positive Result (PR3 or MPO) Result->Positive Positive Negative Negative Result (PR3 and MPO) Result->Negative Negative EndPositive Correlate with Clinical Findings Positive->EndPositive ClinicalSuspicion High Clinical Suspicion Remains? Negative->ClinicalSuspicion SecondTest Consider Second Immunoassay or IIF to Increase Sensitivity ClinicalSuspicion->SecondTest Yes EndNegative AAV Less Likely ClinicalSuspicion->EndNegative No SecondTest->EndPositive

Caption: Recommended c-ANCA testing algorithm.

References

Technical Support Center: Best Practices for Long-Term Storage of c-ANCA Positive Serum

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with best practices for the long-term storage of c-ANCA (cytoplasmic Anti-Neutrophil Cytoplasmic Antibody) positive serum. It includes frequently asked questions, a troubleshooting guide, and detailed experimental protocols to ensure sample integrity and reproducibility of results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of c-ANCA positive serum?

For long-term storage, it is highly recommended to store serum aliquots at -80°C or in liquid nitrogen vapor. While -20°C is acceptable for shorter periods (up to 30 days), studies on various serum analytes show greater stability and less degradation at -80°C over extended periods.[1][2] Some laboratory guidelines suggest frozen storage for periods longer than 7-14 days.[3][4]

Q2: How many times can I freeze and thaw my c-ANCA positive serum samples?

It is a critical best practice to minimize freeze-thaw cycles. Each cycle can lead to protein degradation and aggregation, potentially affecting antibody activity. Ideally, serum should be aliquoted into single-use volumes before initial freezing. While some studies have shown that ANCA can be reliably analyzed after up to five freeze-thaw cycles, it is strongly advised to avoid repeated cycling to maintain sample integrity.[2]

Q3: Should I add a preservative to my serum samples for long-term storage?

The addition of preservatives like sodium azide is generally not recommended, especially if the samples will be used in assays with enzyme-based detection systems. Sodium azide is a known inhibitor of horseradish peroxidase (HRP), a common enzyme conjugate in ELISA tests.[5][6][7][8][9] If bacterial contamination is a concern, it is better to ensure aseptic collection and handling techniques. For applications not involving enzymatic reactions, the utility and compatibility of any preservative should be validated.

Q4: What is the recommended procedure for preparing serum for long-term storage?

After blood collection in a serum separator tube (SST) or red top tube, allow the blood to clot at room temperature for 30-60 minutes.[3] Centrifuge the sample to separate the serum from the clot. Immediately after centrifugation, carefully aspirate the serum and divide it into small, single-use aliquots in sterile, polypropylene cryovials. This practice of aliquoting is crucial to prevent the damaging effects of repeated freeze-thaw cycles. Label each aliquot clearly and transfer to -80°C for long-term storage.

Q5: How long can I expect c-ANCA to be stable under optimal storage conditions?

While specific long-term quantitative data for c-ANCA is limited, general principles of antibody stability suggest that at -80°C, c-ANCA should remain stable for several years with minimal loss of activity, provided freeze-thaw cycles are avoided. For many serum analytes, storage in liquid nitrogen vapor has shown stability for over 6 years.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Reduced or no c-ANCA signal in a known positive sample after storage. 1. Antibody Degradation: The sample may have undergone multiple freeze-thaw cycles.[2] 2. Improper Storage Temperature: Storage at -20°C for an extended period may lead to faster degradation than at -80°C.[1] 3. Protein Aggregation: Repeated temperature fluctuations can cause antibody aggregates, reducing the amount of active antibody available to bind to the antigen.1. Use a fresh aliquot that has not been previously thawed. 2. Review storage records to confirm the sample has been consistently stored at -80°C. 3. Before use, briefly centrifuge the thawed aliquot to pellet any aggregates and test the supernatant.
High background or non-specific binding in immunoassay. 1. Poor Sample Quality: The original sample may have been hemolyzed, lipemic, or bacterially contaminated.[4][10] 2. Degraded Serum Components: Long-term storage can lead to the breakdown of other serum proteins, which may interfere with the assay.1. Visually inspect the thawed aliquot for signs of hemolysis (pink/red color) or lipemia (cloudiness). Consider using a sample from a different bleed if quality is poor. 2. Centrifuge the thawed sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet debris before use.
Inconsistent results between different aliquots of the same sample. 1. Incomplete Mixing: The serum may not have been mixed properly after thawing. 2. Gradient in Freezing: If a large volume was frozen slowly, a concentration gradient of proteins might have formed. 3. Contamination of some aliquots. 1. After thawing, gently vortex the aliquot before pipetting. 2. When initially processing the serum, ensure it is well-mixed before aliquoting. 3. Always use aseptic techniques when handling and aliquoting serum.
No signal in an HRP-based ELISA. Enzyme Inhibition: The serum sample or one of the buffers may contain sodium azide.[5][6][7][8]1. Check the composition of all buffers and reagents used. 2. If the original serum sample contains sodium azide, it must be removed (e.g., by dialysis or using a desalting column) before use in an HRP-based ELISA.[9]

Data Presentation

Table 1: Summary of Recommended Storage Conditions and Stability for c-ANCA Positive Serum

ParameterRecommendationRationale and Expected Stability
Initial Processing Allow blood to clot for 30-60 min at room temp, then centrifuge.Ensures complete separation of serum from cellular components.
Aliquoting Aliquot into single-use volumes before first freeze.Crucial to avoid repeated freeze-thaw cycles which degrade antibodies.[2]
Short-Term Storage 2-8°C (Refrigerated)Stable for up to 7 days.[3] Some studies show stability up to 14-21 days for ANCA.
Long-Term Storage -80°C or colder (Liquid Nitrogen) Optimal for preserving antibody integrity. Expected to be stable for many years. Storage at -20°C is acceptable for up to 30 days but is less ideal for longer periods.[1][4]
Freeze-Thaw Cycles Avoid (0-1 cycle recommended)ANCA may be stable for up to 5 cycles, but each cycle increases the risk of degradation and aggregation.[2] It is a strong recommendation to avoid more than 3 cycles.[4]
Use of Preservatives Not Recommended (especially Sodium Azide)Sodium azide inhibits HRP-based detection methods (ELISA) and is toxic to cells.[5][7][8] Aseptic technique is the preferred method to prevent contamination.

Note: The stability of individual antibodies can vary. It is recommended to perform in-house validation for critical samples stored for very long durations.

Experimental Protocols

Protocol for Assessing c-ANCA (Anti-PR3) Stability in Long-Term Stored Serum using ELISA

This protocol describes a method to quantify the relative activity of c-ANCA (specifically anti-proteinase 3, PR3) in serum samples after long-term storage, comparing them to a baseline measurement.

Materials:

  • High-binding 96-well ELISA plates

  • Purified human proteinase 3 (PR3) antigen

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 1% BSA and 0.05% Tween-20)

  • Sample Diluent (e.g., Blocking Buffer)

  • HRP-conjugated anti-human IgG secondary antibody

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate

  • Stop Solution (e.g., 2 M H₂SO₄)

  • c-ANCA positive serum aliquots (baseline/pre-storage and post-storage)

  • c-ANCA positive and negative control sera

  • Microplate reader (450 nm)

Methodology:

  • Antigen Coating:

    • Dilute purified human PR3 to 1-2 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted antigen to each well of a 96-well ELISA plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate 3 times with 300 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 2 hours at room temperature.

  • Sample Incubation:

    • Thaw the baseline (T=0) and long-term stored (T=x) aliquots of the c-ANCA positive serum, along with positive and negative controls. Gently mix.

    • Prepare serial dilutions of all serum samples (e.g., starting at 1:100) in Sample Diluent.

    • Wash the plate 3 times with Wash Buffer.

    • Add 100 µL of the diluted serum samples and controls to the appropriate wells.

    • Incubate for 1 hour at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate 3 times with Wash Buffer.

    • Dilute the HRP-conjugated anti-human IgG secondary antibody according to the manufacturer’s instructions in Sample Diluent.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature, protected from light.

  • Detection and Measurement:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of TMB Substrate to each well.

    • Incubate for 15-30 minutes at room temperature in the dark, or until sufficient color development is observed.

    • Add 50 µL of Stop Solution to each well to stop the reaction.

    • Read the absorbance at 450 nm on a microplate reader within 30 minutes.

  • Data Analysis:

    • Subtract the average absorbance of blank wells from all other readings.

    • Plot the absorbance values against the serum dilutions for both the baseline and the stored samples.

    • Compare the titration curves. A significant downward shift in the curve for the stored sample indicates a loss of c-ANCA activity.

    • The titer can be defined as the reciprocal of the dilution that gives a signal above a pre-defined cut-off (e.g., 3 standard deviations above the mean of the negative control). Calculate the percentage change in titer between the baseline and stored samples.

Mandatory Visualization

G cluster_0 Sample Collection & Processing cluster_1 Aliquoting & Storage cluster_2 Sample Retrieval & Use cluster_3 Key Best Practice Collect 1. Collect Blood (Red Top or SST) Clot 2. Allow to Clot (30-60 min at RT) Collect->Clot Centrifuge 3. Centrifuge (Separate Serum) Clot->Centrifuge Aspirate 4. Aspirate Serum Centrifuge->Aspirate Aliquot 5. Aliquot into Single-Use Vials Aspirate->Aliquot Store 6. Long-Term Storage (-80°C or colder) Aliquot->Store AvoidFT AVOID Freeze-Thaw Cycles Retrieve 7. Retrieve ONE Aliquot Store->Retrieve Months to Years Thaw 8. Thaw Sample Retrieve->Thaw Assay 9. Perform Assay (e.g., ELISA, IFA) Thaw->Assay Discard 10. Discard Unused Portion Thaw->Discard Do NOT re-freeze Assay->Discard

References

Technical Support Center: Interpretation of Equivocal c-ANCA Test Results

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter equivocal cytoplasmic Anti-Neutrophil Cytoplasmic Antibody (c-ANCA) test results during their experiments.

Frequently Asked Questions (FAQs)
Q1: What does an equivocal c-ANCA test result signify in a research context?

An equivocal c-ANCA test result indicates that the level of the antibody detected is in a "gray zone," neither definitively negative nor positive.[1] This means the measured antibody level falls within a predefined range between the cut-off for negative and positive results.[2][3] For instance, some assays define an equivocal range for anti-Proteinase 3 (PR3) antibodies, the primary target of c-ANCA, as 2.0-3.0 IU/mL or 20-25 AU/mL.[2][3] Such results are inconclusive and require further investigation to determine their significance.[4]

Q2: What are the potential causes of an equivocal or inconsistent c-ANCA result?

Equivocal or inconsistent results can arise from a variety of factors, including:

  • Low Antibody Titer: The sample may contain a low level of c-ANCA/anti-PR3 antibodies that is close to the detection limit of the assay.[1]

  • Assay Variability: There can be inter-assay variability, especially with direct ELISA, where there is often a trade-off between analytical sensitivity and specificity.[4] Chemiluminescent immunoassays (CLIA) may perform better than traditional ELISAs in some cases.[1]

  • Interfering Substances: The presence of other antibodies, such as anti-nuclear antibodies (ANA), can interfere with ANCA testing by indirect immunofluorescence (IIF), potentially leading to false positive or atypical patterns.[5][6]

  • Non-Specific Binding: The antibodies in the sample may be binding to antigens other than PR3, causing a positive IIF pattern without being specific for ANCA-associated vasculitis (AAV).[7]

  • Sample Quality: Issues such as lipemia, gross hemolysis, or bacterial contamination can invalidate test results.[2]

  • Drug-Induced ANCA: Certain medications can induce the production of ANCAs, which may present with atypical patterns or reactivities.[3][8] Drugs like hydralazine, propylthiouracil, and levamisole (often found as an adulterant in cocaine) are known to be associated with drug-induced AAV.[3][8]

  • Infections or Other Diseases: False positive or equivocal results can be seen in various other conditions, including infections (like HIV or infective endocarditis), other autoimmune diseases (such as IBD, SLE, or rheumatoid arthritis), and some malignancies.[2][5][9][10]

Q3: What are the recommended next steps after obtaining an equivocal c-ANCA result?

When an equivocal result is obtained, a systematic approach is necessary to clarify the finding.

  • Confirm with an Alternative Assay: The international consensus recommends a two-step approach, typically using both indirect immunofluorescence (IIF) and an antigen-specific immunoassay like ELISA.[2][3][11] If the initial equivocal result came from an ELISA, performing an IIF test can help confirm the staining pattern (c-ANCA or p-ANCA).[3][11] Conversely, if IIF was equivocal, a high-quality antigen-specific assay for PR3 and MPO is essential.[1][12]

  • Repeat Testing: Repeating the test on a new sample can help rule out issues related to sample handling or transient factors. However, repeat testing should not be done more frequently than every four weeks unless specific circumstances like plasmapheresis apply.[5]

  • Test for Other Autoantibodies: If interference is suspected, testing for ANA may be warranted, as a positive ANA can interfere with the IIF assay for ANCA.[5][6]

  • Review Clinical and Experimental Context: ANCA results should never be interpreted in isolation.[2][13] They must be correlated with other experimental data, and in a clinical setting, with the patient's symptoms and histological findings.[2][12] A positive c-ANCA is strongly associated with granulomatosis with polyangiitis (GPA), but a definitive diagnosis often requires a tissue biopsy.[2]

Q4: How can experimental techniques be optimized to reduce the likelihood of equivocal results?
  • Adhere to Specimen Requirements: Use a red top tube for serum collection and ensure the sample is properly handled to avoid lipemia, hemolysis, or contamination.[2]

  • Use High-Quality Assays: Employ modern, high-quality immunoassays (e.g., capture ELISA, CLIA) which may offer improved specificity and sensitivity over older, direct ELISA methods.[1][4]

  • Follow a Dual-Testing Algorithm: As recommended by international consensus, use both IIF and antigen-specific immunoassays (ELISA for PR3 and MPO) to ensure the best diagnostic specificity.[2][12] Discrepancies between IIF and ELISA results, particularly a positive IIF with a negative ELISA, make a diagnosis of AAV highly unlikely.[14]

  • Be Aware of Fixation Methods: The appearance of ANCA patterns in IIF is dependent on the neutrophil fixation method. Ethanol fixation is standard, but formalin fixation can help distinguish between certain patterns. For example, MPO antibodies that show a p-ANCA pattern on ethanol-fixed neutrophils will show a c-ANCA pattern on formalin-fixed cells.[4]

Data Presentation

Table 1: Representative Reference Ranges for ANCA Immunoassays

This table summarizes typical quantitative ranges for PR3-ANCA and MPO-ANCA immunoassays. Note that these ranges can vary between different assay manufacturers and laboratories.

AnalyteStatusRepresentative Range (AU/mL)[2]Representative Range (IU/mL)[3]
Serine Protease 3 (PR3) Antibody (c-ANCA) Negative≤ 19< 2.0
Equivocal 20-25 2.0-3.0
Positive≥ 26> 3.0
Myeloperoxidase (MPO) Antibody (p-ANCA) Negative≤ 19< 3.5
Equivocal 20-25 3.5-5.0
Positive≥ 26> 5.0
Experimental Protocols
Methodology 1: ANCA Detection by Indirect Immunofluorescence (IIF)

This protocol outlines the general steps for detecting ANCA using the IIF method, which is used to identify the staining pattern (e.g., c-ANCA, p-ANCA).[3][11]

  • Substrate Preparation: Human neutrophils are isolated and fixed onto a glass microscope slide, typically using ethanol.[3] Ethanol fixation permeabilizes the granule membranes, allowing antibodies to access intracellular antigens like PR3 and MPO.[6]

  • Sample Incubation: The researcher's serum sample (diluted) is overlaid onto the neutrophil-coated slide. If ANCA are present in the serum, they will bind to their target antigens within the neutrophils.[3][11]

  • Washing: The slide is washed to remove any unbound antibodies from the serum.

  • Secondary Antibody Incubation: A fluorochrome-conjugated secondary antibody (e.g., FITC-labeled anti-human IgG) is added to the slide. This secondary antibody binds to any human ANCA that attached to the neutrophils in the previous step.[3]

  • Final Wash: The slide is washed again to remove any unbound fluorescent antibody.

  • Microscopy: The slide is examined using a fluorescence microscope. The pattern of fluorescence is observed and classified.[3][11]

    • c-ANCA: Diffuse, granular staining throughout the cytoplasm.[2] This pattern is most commonly associated with anti-PR3 antibodies.[13]

    • p-ANCA: Perinuclear staining, where fluorescence is concentrated around the nucleus. This is often due to anti-MPO antibodies.[2]

Methodology 2: ANCA Detection by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes the general principle of an antigen-specific ELISA for detecting anti-PR3 or anti-MPO antibodies.[11]

  • Antigen Coating: A microtiter plate is coated with highly purified PR3 or MPO antigen.

  • Blocking: The plate is treated with a blocking buffer (e.g., BSA or non-fat milk) to prevent non-specific binding of antibodies to the plate surface.

  • Sample Incubation: The researcher's serum sample is added to the wells of the plate. If anti-PR3 or anti-MPO antibodies are present, they will bind to the antigen coated on the plate.[11]

  • Washing: The plate is washed to remove unbound components of the serum.

  • Enzyme-Conjugated Secondary Antibody: An enzyme-linked secondary antibody (e.g., HRP-conjugated anti-human IgG) is added. This antibody binds to the ANCA captured on the plate.

  • Washing: The plate is washed again to remove the unbound enzyme-conjugated antibody.

  • Substrate Addition: A chromogenic substrate is added to the wells. The enzyme on the secondary antibody will convert the substrate into a colored product.

  • Detection: The absorbance of the wells is read using a spectrophotometer. The intensity of the color is proportional to the amount of specific ANCA present in the sample. The results are quantified against a standard curve.

Visualizations

Workflow for Interpreting Equivocal c-ANCA Results

G start Equivocal c-ANCA Result (e.g., by ELISA) check_sample Step 1: Verify Sample Integrity - Check for hemolysis, lipemia - Review collection/storage protocols start->check_sample repeat_test Step 2: Repeat Assay - Use the same sample aliquot - Run with new controls check_sample->repeat_test still_equivocal Result Still Equivocal? repeat_test->still_equivocal confirm_method Step 3: Confirm with Orthogonal Method (IIF) still_equivocal->confirm_method Yes resolve_issue Result Resolved (Negative or Positive) still_equivocal->resolve_issue No iif_positive IIF Positive (c-ANCA pattern)? confirm_method->iif_positive iif_negative IIF Negative or Atypical Pattern iif_positive->iif_negative No conclude_low_positive Conclusion: Likely Low Positive - Correlate with other experimental data - Consider serial monitoring iif_positive->conclude_low_positive Yes consider_other Step 4: Investigate Other Causes - Test for ANA interference - Review for drug induction - Consider infection/other diseases iif_negative->consider_other conclude_non_specific Conclusion: Likely Non-Specific or False Positive - Result is not specific for PR3-ANCA - AAV diagnosis is unlikely consider_other->conclude_non_specific

Caption: Troubleshooting workflow for equivocal c-ANCA test results.

Factors Contributing to Equivocal/False Positive c-ANCA

G cluster_analytical Analytical Factors cluster_interfering Interfering Substances cluster_clinical Non-AAV Conditions equivocal_result Equivocal or False Positive c-ANCA Result low_titer Low Antibody Titer low_titer->equivocal_result assay_limit Assay Detection Limits assay_limit->equivocal_result non_specific Non-Specific Binding non_specific->equivocal_result ana Anti-Nuclear Antibodies (ANA) ana->equivocal_result other_autoab Other Autoantibodies other_autoab->equivocal_result drug Drug-Induced ANCA (e.g., Propylthiouracil) drug->equivocal_result infection Infections (e.g., Endocarditis, HIV) infection->equivocal_result ibd Inflammatory Bowel Disease ibd->equivocal_result malignancy Malignancy malignancy->equivocal_result

Caption: Potential causes of equivocal or false positive c-ANCA results.

References

Validation & Comparative

A Comparative Analysis of a Novel Biomarker, Anti-Plasminogen Antibody, and c-ANCA for the Diagnosis of ANCA-Associated Vasculitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of a promising novel biomarker, anti-plasminogen antibodies, against the current gold standard, cytoplasmic Anti-Neutrophil Cytoplasmic Antibodies (c-ANCA), for the diagnosis of ANCA-Associated Vasculitis (AAV). The information presented is based on available experimental data to facilitate an objective evaluation of their respective diagnostic utilities.

Introduction to AAV and Diagnostic Challenges

ANCA-Associated Vasculitis is a group of systemic autoimmune diseases characterized by the inflammation and destruction of small blood vessels. The timely and accurate diagnosis of AAV is crucial for initiating appropriate treatment and preventing severe organ damage. For decades, the detection of ANCA, particularly c-ANCA with specificity for proteinase 3 (PR3), has been the cornerstone of AAV diagnosis. However, the quest for novel biomarkers with improved or complementary diagnostic value is ongoing, aiming to enhance diagnostic accuracy and patient stratification. Anti-plasminogen antibodies have emerged as a potential new player in the AAV diagnostic landscape.

Quantitative Comparison of Diagnostic Performance

The diagnostic performance of a biomarker is paramount to its clinical utility. The following table summarizes the available data on the sensitivity and specificity of anti-plasminogen antibodies compared to the well-established performance of c-ANCA/PR3-ANCA. It is important to note that while data for c-ANCA/PR3-ANCA is derived from large meta-analyses, the data for anti-plasminogen antibodies is based on initial studies and requires further validation in larger, prospective cohorts.

BiomarkerSensitivitySpecificityPositive Predictive Value (PPV)Negative Predictive Value (NPV)
c-ANCA (IIF) 75.2%[1]98.4%[1]HighModerate
PR3-ANCA (Immunoassay) 79.8% - 86.6%[1]96.8% - 98.3%[1]HighHigh
Anti-Plasminogen Antibody ~24-26% (Prevalence in AAV)[2]~98-100% (Prevalence in Healthy Controls)[2]HighLow-Moderate

Note: The sensitivity of the anti-plasminogen antibody is estimated from its prevalence in AAV cohorts, and its specificity is estimated from its low to absent prevalence in healthy control groups[2]. PPV and NPV are dependent on disease prevalence in the tested population.

Experimental Methodologies

Accurate and reproducible detection methods are critical for the validation and clinical implementation of any biomarker. Below are the detailed experimental protocols for the detection of both anti-plasminogen antibodies and c-ANCA/PR3-ANCA.

Anti-Plasminogen Antibody Detection (ELISA Protocol)

This protocol is adapted from an optimized Enzyme-Linked Immunosorbent Assay (ELISA) for the detection of anti-plasminogen antibodies[2].

  • Coating: High-binding microtiter plates are coated with 3 µg/ml of purified lysine-plasminogen in a carbonate buffer (pH 9.6) and incubated overnight at room temperature.

  • Blocking: The plates are washed with a wash buffer (PBS-Tween) and then blocked with 1% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS) for 60 minutes at room temperature to prevent non-specific binding.

  • Sample Incubation: Patient serum samples, diluted 1:100 in a sample diluent, are added to the wells in duplicate and incubated for 60 minutes at 37°C.

  • Detection Antibody: After washing, a goat anti-human IgG antibody conjugated to alkaline phosphatase is added at a 1:5000 dilution and incubated for 30 minutes at 37°C.

  • Substrate and Measurement: The plates are washed again, and a p-nitrophenylphosphate (pNPP) substrate solution is added. The optical density is measured at 405 nm. A cut-off for positivity is established based on the 97.5th percentile of a healthy control cohort.

c-ANCA/PR3-ANCA Detection

The detection of c-ANCA/PR3-ANCA is typically a two-step process involving an initial screening by indirect immunofluorescence (IIF) followed by a specific immunoassay for PR3-ANCA.

1. Indirect Immunofluorescence (IIF) for c-ANCA:

  • Substrate Preparation: Ethanol-fixed human neutrophils are used as the substrate on glass slides.

  • Sample Incubation: Patient serum is diluted and incubated on the slides.

  • Washing: The slides are washed to remove unbound antibodies.

  • Detection: A fluorescein-conjugated anti-human IgG antibody is added.

  • Microscopy: The slides are examined under a fluorescence microscope. A cytoplasmic staining pattern (c-ANCA) is indicative of a positive result.

2. Enzyme-Linked Immunosorbent Assay (ELISA) for PR3-ANCA:

  • Coating: Microtiter plates are pre-coated with purified human proteinase 3 (PR3).

  • Sample Incubation: Diluted patient serum is added to the wells and incubated.

  • Washing: Unbound antibodies are washed away.

  • Detection: An enzyme-conjugated anti-human IgG antibody is added.

  • Substrate and Measurement: A chromogenic substrate is added, and the resulting color change is measured spectrophotometrically. The concentration of PR3-ANCA is determined by comparison to a standard curve.

Visualizing the Validation Workflow and Pathogenic Context

To elucidate the process of biomarker validation and the potential role of anti-plasminogen antibodies in AAV pathogenesis, the following diagrams are provided.

G cluster_0 Patient Cohort Selection cluster_1 Biomarker Testing cluster_2 Data Analysis cluster_3 Comparison and Validation AAV AAV Patients (Confirmed Diagnosis) Test_Novel Test for Novel Biomarker (Anti-Plasminogen Ab) AAV->Test_Novel Test_Gold Test for Gold Standard (c-ANCA/PR3-ANCA) AAV->Test_Gold HC Healthy Controls HC->Test_Novel HC->Test_Gold DC Disease Controls (e.g., other autoimmune diseases) DC->Test_Novel DC->Test_Gold Stats Calculate Diagnostic Performance: - Sensitivity - Specificity - PPV - NPV Test_Novel->Stats Test_Gold->Stats Compare Head-to-Head Comparison of Performance Metrics Stats->Compare

Biomarker Validation Workflow

G cluster_0 AAV Pathogenesis cluster_1 Potential Role of Anti-Plasminogen Antibodies ANCA ANCA Production Neutrophil Neutrophil Priming and Activation ANCA->Neutrophil Binds to PR3/MPO Endothelium Endothelial Cell Damage Neutrophil->Endothelium Release of ROS, enzymes Vasculitis Vasculitis Endothelium->Vasculitis AntiPlg Anti-Plasminogen Antibody Plasminogen Plasminogen AntiPlg->Plasminogen Binds and Inhibits Fibrinolysis Fibrinolysis AntiPlg->Fibrinolysis Inhibits Plasmin Plasmin Plasminogen->Plasmin Activation Plasmin->Fibrinolysis Promotes Fibrin Fibrin Deposition Fibrinolysis->Fibrin Degrades Fibrin->Vasculitis Contributes to inflammation & damage

AAV Pathogenesis and Anti-Plasminogen Antibody

Discussion and Future Perspectives

The established high specificity of c-ANCA/PR3-ANCA makes it an invaluable tool for the diagnosis of AAV. However, its sensitivity is not absolute, leaving a diagnostic gap for ANCA-negative AAV patients.

Anti-plasminogen antibodies are present in a significant subset of AAV patients, particularly those with severe renal involvement[2]. Their high specificity in healthy controls is promising. However, their lower prevalence in the overall AAV population compared to c-ANCA suggests they may not be a standalone screening tool. Instead, anti-plasminogen antibodies could serve as a valuable second-line test in ANCA-negative patients with a high clinical suspicion of AAV, or as a prognostic marker to identify patients at higher risk for severe renal disease and thrombotic events.

Further research is required to:

  • Conduct large-scale, prospective studies to definitively determine the sensitivity, specificity, PPV, and NPV of anti-plasminogen antibodies in diverse patient populations.

  • Investigate the utility of anti-plasminogen antibodies in monitoring disease activity and predicting relapse.

  • Explore the potential of a combined biomarker panel, including both ANCA and anti-plasminogen antibodies, to improve overall diagnostic accuracy for AAV.

References

Comparing the clinical utility of c-ANCA vs p-ANCA in vasculitis

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of c-ANCA and p-ANCA in the Clinical Diagnosis of Vasculitis

Introduction

Anti-neutrophil cytoplasmic antibodies (ANCAs) are crucial serological markers for the diagnosis of a group of autoimmune diseases known as ANCA-associated vasculitides (AAV). These conditions are characterized by the inflammation and destruction of small blood vessels. The two major types of ANCA, cytoplasmic ANCA (c-ANCA) and perinuclear ANCA (p-ANCA), are distinguished by their staining patterns on indirect immunofluorescence (IIF) and their target antigens. This guide provides a detailed comparison of the clinical utility of c-ANCA and p-ANCA in the context of vasculitis, with supporting data and experimental protocols for researchers, scientists, and drug development professionals.

Data on Diagnostic Accuracy

The diagnostic performance of ANCA testing is paramount in the clinical setting. The sensitivity and specificity of c-ANCA/PR3-ANCA and p-ANCA/MPO-ANCA vary across the different types of AAV, namely Granulomatosis with Polyangiitis (GPA), Microscopic Polyangiitis (MPA), and Eosinophilic Granulomatosis with Polyangiitis (EGPA).

Table 1: Sensitivity of c-ANCA/PR3-ANCA and p-ANCA/MPO-ANCA in ANCA-Associated Vasculitides

ANCA TypeTarget AntigenGranulomatosis with Polyangiitis (GPA)Microscopic Polyangiitis (MPA)Eosinophilic Granulomatosis with Polyangiitis (EGPA)
c-ANCA Proteinase 3 (PR3)80-90%[1][2]2-27%[3]<5%
p-ANCA Myeloperoxidase (MPO)~16%[3]75-97%[3]30-40%[4]

Table 2: Specificity of c-ANCA/PR3-ANCA and p-ANCA/MPO-ANCA for ANCA-Associated Vasculitides

ANCA TypeTarget AntigenSpecificity for AAV
c-ANCA Proteinase 3 (PR3)>95%
p-ANCA Myeloperoxidase (MPO)Variable, can be present in other autoimmune and inflammatory conditions

Experimental Protocols

Accurate and reproducible ANCA testing is fundamental for its clinical utility. The two primary methods employed are Indirect Immunofluorescence (IIF) and Enzyme-Linked Immunosorbent Assay (ELISA).

Indirect Immunofluorescence (IIF) for ANCA Detection

IIF is a cell-based assay that visualizes the binding of autoantibodies to neutrophils.

Principle: Patient serum is incubated with ethanol-fixed neutrophils. If ANCAs are present, they will bind to their target antigens within the neutrophils. A secondary fluorescently-labeled antibody against human IgG is then added, which binds to the patient's ANCAs. The resulting fluorescence pattern is observed under a microscope.

Detailed Methodology:

  • Substrate Preparation: Human neutrophils are isolated from healthy donors and fixed onto glass microscope slides using ethanol. Ethanol fixation is crucial for visualizing the distinct c-ANCA and p-ANCA patterns.

  • Serum Incubation: Patient serum is diluted (typically starting at 1:20) and incubated with the fixed neutrophils on the slide.

  • Washing: The slides are washed to remove unbound serum components.

  • Secondary Antibody Incubation: A fluorescein isothiocyanate (FITC)-conjugated anti-human IgG antibody is applied to the slides and incubated.

  • Washing: A second washing step is performed to remove unbound secondary antibody.

  • Mounting and Visualization: A mounting medium and coverslip are applied, and the slide is examined using a fluorescence microscope.

Interpretation of Patterns:

  • c-ANCA (cytoplasmic): Diffuse, granular staining throughout the cytoplasm of the neutrophils. This pattern is highly specific for antibodies targeting PR3.

  • p-ANCA (perinuclear): Fluorescence localized around the nucleus of the neutrophils. This pattern is most commonly associated with antibodies to MPO.

Enzyme-Linked Immunosorbent Assay (ELISA) for PR3-ANCA and MPO-ANCA

ELISA is a solid-phase immunoassay that provides a quantitative measure of specific ANCA subtypes.

Principle: Purified PR3 or MPO antigen is coated onto the wells of a microtiter plate. Patient serum is added, and if PR3-ANCA or MPO-ANCA are present, they will bind to the immobilized antigen. A secondary enzyme-conjugated antibody against human IgG is then added, followed by a substrate that produces a colored product. The intensity of the color is proportional to the amount of specific ANCA in the serum.

Detailed Methodology:

  • Antigen Coating: High-purity recombinant or native PR3 or MPO is coated onto the wells of a 96-well ELISA plate.

  • Blocking: The remaining protein-binding sites in the wells are blocked to prevent non-specific binding.

  • Sample Incubation: Diluted patient serum and controls are added to the wells and incubated.

  • Washing: The wells are washed to remove unbound antibodies and other serum components.

  • Conjugate Incubation: An enzyme-conjugated (e.g., horseradish peroxidase) anti-human IgG antibody is added to the wells and incubated.

  • Washing: A second washing step is performed to remove unbound conjugate.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added to the wells. The enzyme on the conjugate catalyzes a color change.

  • Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., sulfuric acid).

  • Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength. The concentration of ANCA is determined by comparing the sample absorbance to a standard curve.

Visualizing Clinical Utility

Diagnostic Workflow for ANCA-Associated Vasculitis

The following diagram illustrates a typical workflow for the diagnosis of AAV, incorporating both IIF and ELISA testing.

DiagnosticWorkflow ClinicalSuspicion Clinical Suspicion of AAV (e.g., glomerulonephritis, pulmonary hemorrhage) ANCATesting ANCA Testing ClinicalSuspicion->ANCATesting IIF Indirect Immunofluorescence (IIF) ANCATesting->IIF ELISA Antigen-Specific ELISA (PR3-ANCA & MPO-ANCA) ANCATesting->ELISA cANCA c-ANCA Pattern IIF->this compound pANCA p-ANCA Pattern IIF->pANCA NegativeIIF Negative IIF IIF->NegativeIIF PR3_pos PR3-ANCA Positive ELISA->PR3_pos MPO_pos MPO-ANCA Positive ELISA->MPO_pos ANCA_neg ANCA Negative ELISA->ANCA_neg This compound->PR3_pos pANCA->MPO_pos Other Consider Other Diagnoses NegativeIIF->Other GPA Diagnosis: GPA PR3_pos->GPA MPA Diagnosis: MPA MPO_pos->MPA EGPA Diagnosis: EGPA (often MPO-ANCA positive) MPO_pos->EGPA ANCA_neg->Other

Caption: Diagnostic algorithm for ANCA-associated vasculitis.

Association of ANCA Type with Vasculitis Subtypes

This diagram illustrates the primary associations between c-ANCA/p-ANCA and the different forms of AAV.

ANCA_Vasculitis_Association cluster_ANCA ANCA Types cluster_Vasculitis ANCA-Associated Vasculitides This compound c-ANCA / PR3-ANCA GPA Granulomatosis with Polyangiitis (GPA) This compound->GPA Strong Association MPA Microscopic Polyangiitis (MPA) This compound->MPA Weak Association pANCA p-ANCA / MPO-ANCA pANCA->MPA Strong Association EGPA Eosinophilic Granulomatosis with Polyangiitis (EGPA) pANCA->EGPA Moderate Association

Caption: Association between ANCA serotypes and vasculitis subtypes.

Conclusion

The distinction between c-ANCA/PR3-ANCA and p-ANCA/MPO-ANCA is of paramount importance in the differential diagnosis of ANCA-associated vasculitides. c-ANCA, with its high specificity for PR3, is a strong indicator of Granulomatosis with Polyangiitis. Conversely, p-ANCA, primarily targeting MPO, is strongly associated with Microscopic Polyangiitis and, to a lesser extent, Eosinophilic Granulomatosis with Polyangiitis. The combined use of indirect immunofluorescence and antigen-specific ELISAs provides the most robust diagnostic information. As research continues to unravel the pathogenic roles of these autoantibodies, their clinical utility in diagnosis, prognosis, and therapeutic monitoring will undoubtedly expand.

References

Cross-Reactivity of c-ANCA with Microbial Antigens: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 7, 2025 – In the intricate landscape of autoimmune diseases, the link between microbial infections and the development of autoantibodies remains a critical area of investigation. This guide provides a comprehensive comparison of the cross-reactivity of cytoplasmic anti-neutrophil cytoplasmic antibodies (c-ANCA), primarily targeting proteinase 3 (PR3), with various microbial antigens. This document is intended for researchers, scientists, and drug development professionals engaged in the study of ANCA-associated vasculitis (AAV) and related autoimmune disorders.

The prevailing hypothesis for the association between infections and AAV is molecular mimicry, where similarities between microbial and host proteins lead to an autoimmune response.[1][2][3] This guide synthesizes available data on this phenomenon, presenting it in a clear, comparative format to facilitate further research and therapeutic development.

Quantitative Comparison of c-ANCA Binding: Human PR3 vs. Microbial Homologues

While direct quantitative comparisons of c-ANCA binding affinities to human PR3 versus microbial antigens in patient sera are not extensively documented in large-scale studies, in-silico analyses and animal model studies have identified several potential cross-reactive microbial proteins. The following table summarizes the sequence identity of various bacterial serine proteases with human PR3, as identified in a prominent in-silico study. This data provides a foundation for selecting candidate microbial antigens for experimental validation.

Microbial SpeciesHomologous ProteinSequence Identity with Human PR3 (%)Reference
Staphylococcus aureusStaphylococcal serine protease-like proteinNot explicitly quantified in comparative binding studies, but implicated in molecular mimicry.[2]
Pseudomonas aeruginosaElastase LasBStructural homology identified.[1]
Klebsiella pneumoniaeSerine ProteaseStructural homology identified.[1]
Acinetobacter baumanniiSerine ProteaseStructural homology identified.[1]
Escherichia coliSerine ProteaseStructural homology identified.[1]

Note: This table is based on in-silico predictions and highlights the need for further quantitative experimental validation.

One animal study demonstrated that immunization of mice with a trypsin-like serine protease from Saccharomonospora viridis, which has greater than 30% identity with human PR3, induced the production of autoantibodies to mouse PR3. This provides experimental support for the molecular mimicry hypothesis.

Experimental Protocols for Cross-Reactivity Studies

Accurate assessment of c-ANCA cross-reactivity requires robust and well-defined experimental protocols. Below are methodologies for key experiments that can be adapted for comparing c-ANCA binding to human PR3 and microbial antigens.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity

This protocol is designed to quantify and compare the binding of c-ANCA in patient sera to purified human PR3 and candidate microbial proteins.

1. Antigen Coating:

  • Coat separate wells of a 96-well microtiter plate with 1-2 µg/mL of purified human PR3 and an equivalent molar concentration of the purified microbial antigen in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
  • Incubate overnight at 4°C.
  • Wash plates three times with phosphate-buffered saline containing 0.05% Tween 20 (PBS-T).

2. Blocking:

  • Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS-T) to each well.
  • Incubate for 1-2 hours at room temperature.
  • Wash plates three times with PBS-T.

3. Serum Incubation:

  • Dilute patient sera containing c-ANCA and control sera (from healthy donors and patients with other autoimmune diseases) in blocking buffer (typically a starting dilution of 1:100).
  • Add 100 µL of diluted sera to the antigen-coated wells.
  • Incubate for 1-2 hours at room temperature.
  • Wash plates five times with PBS-T.

4. Detection:

  • Add 100 µL of a horseradish peroxidase (HRP)-conjugated anti-human IgG antibody, diluted in blocking buffer, to each well.
  • Incubate for 1 hour at room temperature.
  • Wash plates five times with PBS-T.

5. Substrate Reaction and Measurement:

  • Add 100 µL of TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well.
  • Incubate in the dark for 15-30 minutes.
  • Stop the reaction by adding 50 µL of 2N H₂SO₄.
  • Read the optical density (OD) at 450 nm using a microplate reader.

Competition ELISA: To confirm specificity, a competition assay can be performed by pre-incubating the patient sera with varying concentrations of soluble human PR3 or the microbial antigen before adding the mixture to the antigen-coated wells. A significant reduction in signal in the presence of the soluble antigen indicates specific binding.

Western Blotting for Cross-Reactivity

This technique can be used to identify the specific microbial proteins that are recognized by c-ANCA.

1. Protein Separation:

  • Separate whole-cell lysates or purified protein fractions from the microbial species of interest by SDS-PAGE.
  • Include purified human PR3 as a positive control.

2. Protein Transfer:

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

3. Blocking:

  • Block the membrane with 5% non-fat milk or 3% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

4. Primary Antibody Incubation:

  • Incubate the membrane with diluted c-ANCA positive patient serum (typically 1:100 to 1:1000 in blocking buffer) overnight at 4°C.
  • Use serum from healthy donors as a negative control.

5. Washing and Secondary Antibody Incubation:

  • Wash the membrane three times with TBST.
  • Incubate with an HRP-conjugated anti-human IgG secondary antibody for 1 hour at room temperature.

6. Detection:

  • Wash the membrane three times with TBST.
  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Signaling Pathways and Experimental Workflows

The interaction of c-ANCA with neutrophils, potentially triggered by cross-reactive microbial antigens, can lead to neutrophil activation and subsequent endothelial damage. The following diagrams illustrate a proposed signaling pathway and a typical experimental workflow for studying this cross-reactivity.

G cluster_trigger Initiating Trigger cluster_immune Immune Response cluster_pathogenesis Pathogenesis Microbe Microbial Infection (e.g., S. aureus) Antigen Microbial Antigen (Homologous to PR3) Microbe->Antigen Presents APC Antigen Presenting Cell Antigen->APC Uptake & Processing T_Cell T-Helper Cell Activation APC->T_Cell Presents Antigen B_Cell B-Cell Activation & Antibody Production T_Cell->B_Cell Stimulates cANCA c-ANCA (Anti-PR3) B_Cell->this compound Produces PR3_exp Surface PR3 Expression This compound->PR3_exp Binds to Neutrophil Neutrophil Neutrophil->PR3_exp Priming by Inflammatory Signals Activation Neutrophil Activation (Degranulation, NETosis) PR3_exp->Activation Triggers Damage Endothelial Damage & Vasculitis Activation->Damage Induces

Caption: Proposed signaling pathway for c-ANCA-mediated vasculitis initiated by microbial antigens.

G cluster_setup Experimental Setup cluster_assays Immunoassays cluster_analysis Data Analysis & Interpretation Patient_Sera Collect c-ANCA+ Patient Sera ELISA ELISA/ Competition ELISA Patient_Sera->ELISA WB Western Blot Patient_Sera->WB Antigens Purify Human PR3 & Microbial Homologue Antigens->ELISA Antigens->WB Binding_Data Quantify & Compare Binding Affinity ELISA->Binding_Data Specificity Determine Specificity of Cross-Reactivity WB->Specificity Conclusion Draw Conclusions on Molecular Mimicry Binding_Data->Conclusion Specificity->Conclusion

Caption: Experimental workflow for investigating c-ANCA cross-reactivity with microbial antigens.

Future Directions

While the theory of molecular mimicry is well-supported by circumstantial and in-silico evidence, there is a clear need for more direct quantitative data from human studies. Future research should focus on:

  • Identifying specific microbial protein sequences that are recognized by patient-derived c-ANCA.

  • Performing large-scale screening of c-ANCA positive sera against a panel of purified microbial antigens.

  • Elucidating the precise signaling pathways activated in neutrophils upon binding of cross-reactive c-ANCA.

A deeper understanding of the cross-reactivity between c-ANCA and microbial antigens will be instrumental in developing targeted therapies and potentially preventative strategies for ANCA-associated vasculitis.

References

Correlation Analysis of c-ANCA Levels with Inflammatory Markers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the correlation between cytoplasmic Anti-Neutrophil Cytoplasmic Antibody (c-ANCA) levels, primarily targeting Proteinase 3 (PR3), and various inflammatory markers. It is designed for researchers, scientists, and drug development professionals investigating the pathogenesis and treatment of ANCA-associated vasculitis (AAV), particularly Granulomatosis with Polyangiitis (GPA).

Data Presentation: Correlation Coefficients

The following table summarizes the quantitative correlation between c-ANCA/PR3-ANCA levels and key inflammatory markers from various studies. It is important to note that the correlation can be influenced by disease activity, treatment, and the specific patient cohort.

Inflammatory MarkerCorrelation with c-ANCA/PR3-ANCA LevelsCorrelation Coefficient (r)p-valueReference
Erythrocyte Sedimentation Rate (ESR) Positive0.37< 0.05[1]
C-Reactive Protein (CRP) No significant correlation0.22> 0.05[1]
Birmingham Vasculitis Activity Score (BVAS) Positive0.43< 0.01[1]
CXCL13 Positive association with disease activityNot always specified< 0.05[2]
Interleukin-6 (IL-6) Positive association with disease activityNot always specified< 0.05[2]
Interleukin-8 (IL-8) Positive association with disease activityNot always specified< 0.05[2]
Interleukin-15 (IL-15) Positive association with disease activityNot always specified< 0.05[2]
IL-18 Binding Protein (IL-18BP) Positive association with disease activityNot always specified< 0.05[2]
Matrix Metalloproteinase-3 (MMP-3) Positive association with disease activityNot always specified< 0.05[2]

Note: The Birmingham Vasculitis Activity Score (BVAS) is a clinical index used to assess the activity of vasculitis and often correlates with underlying inflammation. While not a direct measure of a single inflammatory molecule, its correlation is included due to its relevance in disease activity assessment.

Experimental Protocols

Detailed methodologies for the key experiments cited in the correlation analysis are provided below.

c-ANCA (Anti-PR3) Level Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the general steps for the quantitative determination of c-ANCA (anti-PR3) antibodies in human serum.

Principle: The assay is based on the sandwich ELISA principle. Microtiter wells are coated with purified human proteinase 3 (PR3). When patient serum is added, specific anti-PR3 antibodies bind to the antigen. The bound antibodies are then detected by a horseradish peroxidase (HRP)-conjugated anti-human IgG antibody. A substrate solution is added, which develops a color in the presence of the enzyme complex. The intensity of the color is proportional to the concentration of anti-PR3 antibodies in the sample.[3][4]

Materials:

  • Microtiter plate coated with purified PR3 antigen

  • Patient serum samples

  • Calibrators and controls

  • Sample diluent

  • Wash buffer (e.g., PBS with Tween-20)

  • HRP-conjugated anti-human IgG

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., sulfuric acid)

  • Microplate reader

Procedure:

  • Preparation: Bring all reagents and patient samples to room temperature. Dilute patient sera and controls with sample diluent as recommended by the kit manufacturer (e.g., 1:101).

  • Incubation with Antigen: Pipette 100 µL of diluted samples, calibrators, and controls into the respective wells of the PR3-coated microplate. Incubate for 30-60 minutes at room temperature.

  • Washing: Aspirate the contents of the wells and wash each well 3-4 times with 300 µL of wash buffer. Ensure complete removal of the liquid after the last wash by inverting the plate and tapping it on absorbent paper.

  • Incubation with Conjugate: Add 100 µL of HRP-conjugated anti-human IgG to each well. Incubate for 30 minutes at room temperature.

  • Washing: Repeat the washing step as described in step 3.

  • Substrate Reaction: Add 100 µL of substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.

  • Reading: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.

  • Calculation: Construct a standard curve using the calibrators. Determine the concentration of anti-PR3 antibodies in the patient samples by interpolating their absorbance values from the standard curve.

C-Reactive Protein (CRP) Measurement by Latex Agglutination

This protocol describes a semi-quantitative method for determining CRP concentration in serum.

Principle: The test is based on the principle of latex agglutination. Latex particles are coated with antibodies specific to human CRP. When a serum sample containing CRP is mixed with the latex reagent, the CRP binds to the antibodies, causing the latex particles to agglutinate. The degree of agglutination is proportional to the CRP concentration.[5][6][7]

Materials:

  • CRP latex reagent

  • Patient serum samples

  • Positive and negative controls

  • Glycine-saline buffer

  • Glass slide with reaction circles

  • Mixing sticks

  • Pipettes

Procedure:

  • Qualitative Screening:

    • Bring all reagents and samples to room temperature.

    • Place one drop of patient serum, one drop of positive control, and one drop of negative control onto separate reaction circles on the glass slide.

    • Add one drop of CRP latex reagent to each circle.

    • Mix the serum and reagent in each circle using a separate mixing stick, spreading it over the entire area of the circle.

    • Gently tilt and rotate the slide for 2 minutes and observe for agglutination.

    • The presence of agglutination indicates a CRP level above the detection limit of the assay (e.g., >6 mg/L).

  • Semi-Quantitative Titration (for positive samples):

    • Prepare serial dilutions of the patient serum (e.g., 1:2, 1:4, 1:8, 1:16) using glycine-saline buffer.

    • Test each dilution as described in the qualitative screening.

    • The highest dilution showing a positive agglutination reaction is reported as the CRP titer. The approximate CRP concentration can be calculated by multiplying the detection limit by the titer.

Erythrocyte Sedimentation Rate (ESR) Measurement by the Westergren Method

This protocol details the standard Westergren method for measuring ESR.

Principle: When anticoagulated whole blood is allowed to stand in a vertical tube, red blood cells will settle out from the plasma over time due to gravity. The rate at which they settle is the ESR. In the presence of inflammation, certain plasma proteins (e.g., fibrinogen, immunoglobulins) increase, causing red blood cells to aggregate and settle faster, thus increasing the ESR.[8][9][10][11]

Materials:

  • Westergren pipette (300 mm long, 2.55 mm internal diameter, graduated from 0 to 200 mm)

  • Westergren rack

  • Anticoagulant (3.8% sodium citrate)

  • Whole blood sample

Procedure:

  • Blood Collection and Mixing: Collect venous blood and mix it with the sodium citrate anticoagulant in a 4:1 ratio (4 parts blood to 1 part citrate). The test should be performed within 2 hours of blood collection.

  • Filling the Pipette: Thoroughly mix the anticoagulated blood sample. Draw the blood up into the Westergren pipette to the 0 mm mark, ensuring there are no air bubbles.

  • Sedimentation: Place the filled pipette vertically in the Westergren rack at room temperature (18-25°C), away from direct sunlight and vibrations.

  • Reading: After exactly 60 minutes, read the distance in millimeters from the bottom of the plasma meniscus to the top of the sedimented red blood cell column.

  • Reporting: The result is reported as ESR in mm/hour.

Mandatory Visualization

Signaling Pathway

The following diagram illustrates the proposed signaling pathway initiated by c-ANCA (PR3-ANCA) leading to an inflammatory response.

c_ANCA_Signaling_Pathway cluster_neutrophil Neutrophil cluster_endothelium Endothelial Cell c-ANCA c-ANCA PR3 PR3 c-ANCA->PR3 Binds to Neutrophil_Activation Neutrophil_Activation PR3->Neutrophil_Activation Triggers Cytokine_Release Cytokine_Release Neutrophil_Activation->Cytokine_Release Induces Endothelial_Damage Endothelial_Damage Neutrophil_Activation->Endothelial_Damage Causes IL-8 IL-8 Cytokine_Release->IL-8 IL-6 IL-6 Cytokine_Release->IL-6 GM-CSF GM-CSF Cytokine_Release->GM-CSF IL-8->Neutrophil_Activation Further activates Experimental_Workflow cluster_assays Laboratory Assays Patient_Cohort Select Patient Cohort (e.g., AAV patients) Blood_Sampling Blood Sample Collection (Serum and Whole Blood) Patient_Cohort->Blood_Sampling Sample_Processing Sample Processing and Storage (-80°C) Blood_Sampling->Sample_Processing c-ANCA_Assay c-ANCA Level Measurement (ELISA) Sample_Processing->c-ANCA_Assay Inflammatory_Marker_Assays Inflammatory Marker Measurement (e.g., ESR, CRP, Cytokine Array) Sample_Processing->Inflammatory_Marker_Assays Data_Analysis Data Analysis (Correlation Statistics) c-ANCA_Assay->Data_Analysis Inflammatory_Marker_Assays->Data_Analysis Results_Interpretation Results Interpretation and Publication Data_Analysis->Results_Interpretation

References

A Comparative Analysis of Indirect Immunofluorescence (IIF) and Enzyme-Linked Immunosorbent Assay (ELISA) for the Detection of Cytoplasmic Anti-Neutrophil Cytoplasmic Antibodies (c-ANCA)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the performance, protocols, and workflows of the two primary methods for c-ANCA detection.

The detection of anti-neutrophil cytoplasmic antibodies (ANCA) is a cornerstone in the diagnosis and management of ANCA-associated vasculitides (AAV), such as Granulomatosis with Polyangiitis (GPA). Cytoplasmic ANCA (c-ANCA), primarily targeting proteinase 3 (PR3), is a key serological marker for GPA.[1] The two most widely employed techniques for c-ANCA detection are indirect immunofluorescence (IIF) and enzyme-linked immunosorbent assay (ELISA). This guide provides a detailed comparative study of these two methodologies, presenting experimental data, protocols, and workflow diagrams to aid researchers and clinicians in selecting the appropriate assay for their needs.

Performance Characteristics: IIF vs. ELISA

The choice between IIF and ELISA for c-ANCA detection often depends on the specific clinical or research question, with each method offering distinct advantages in terms of sensitivity and specificity. IIF is traditionally considered a screening test, while ELISA is used for confirmation and specific antigen identification.[2]

A study comparing the two methods found that while there was a substantial agreement between them, ELISA demonstrated higher specificity.[3][4] In one evaluation, with IIF as the reference method, ELISA showed a sensitivity of 60.6% and a specificity of 98.7%.[5][6] Another study reported the sensitivity and specificity for AAV diagnosis to be 95% and 94% for IIF, and 86% and 98% for ELISA, respectively.[7][8][9] This highlights ELISA's strength in confirming the presence of autoantibodies against a specific antigen, thereby reducing false-positive results. However, the lower sensitivity of ELISA compared to IIF in some studies suggests that relying solely on ELISA for screening could potentially miss some positive cases.[5][6]

Performance MetricIndirect Immunofluorescence (IIF)Enzyme-Linked Immunosorbent Assay (ELISA)Reference
Sensitivity 88% - 95%60.6% - 86%[3][7][8][9]
Specificity 90% - 94%97% - 99%[3][4][7][8][9]
Positive Predictive Value 50%73% - 90.9%[3][5][6]
Negative Predictive Value 97%92.2%[3][5][6]
Diagnostic Accuracy ~94%~96%[4][7][8][9]

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for both IIF and ELISA for c-ANCA detection.

Indirect Immunofluorescence (IIF) Protocol for c-ANCA

This protocol is a generalized procedure and may require optimization based on the specific reagents and equipment used.

  • Slide Preparation: Use commercially available slides pre-coated with ethanol-fixed human neutrophils.

  • Serum Dilution: Dilute patient serum, positive control, and negative control at 1:20 in phosphate-buffered saline (PBS). Further serial dilutions can be prepared to determine the antibody titer.

  • Incubation with Serum: Apply 25-30 µL of the diluted serum and controls to the wells of the neutrophil slide. Incubate in a moist chamber for 30 minutes at room temperature.

  • Washing: Gently rinse the slides with PBS. Wash the slides twice with PBS for 5 minutes each.

  • Incubation with Conjugate: Apply one drop of fluorescein isothiocyanate (FITC)-conjugated anti-human IgG to each well. Incubate in a moist chamber for 30 minutes at room temperature.

  • Final Washing: Repeat the washing step as described in step 4.

  • Mounting: Add a drop of mounting medium to each well and cover with a coverslip.

  • Microscopy: Examine the slides using a fluorescence microscope. A c-ANCA pattern is characterized by diffuse, granular staining of the neutrophil cytoplasm, often with accentuation between the nuclear lobes.[1]

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for c-ANCA (Anti-PR3)

This protocol is based on a typical indirect solid-phase ELISA for the quantitative measurement of IgG autoantibodies against PR3.

  • Well Preparation: Use a microplate pre-coated with purified human proteinase 3 (PR3).

  • Sample and Control Addition: Add 100 µL of diluted patient samples, calibrators, and positive/negative controls to the respective wells.

  • First Incubation: Incubate the plate for 60 minutes at room temperature.

  • Washing: Wash the wells three times with the provided wash buffer to remove unbound components.

  • Conjugate Addition: Add 100 µL of horseradish peroxidase (HRP)-conjugated anti-human IgG to each well.

  • Second Incubation: Incubate the plate for 30 minutes at room temperature.

  • Final Washing: Repeat the washing step as described in step 4.

  • Substrate Addition: Add 100 µL of a chromogenic substrate solution (e.g., TMB) to each well.

  • Color Development: Incubate the plate for 15 minutes in the dark at room temperature.

  • Stopping the Reaction: Add 100 µL of stop solution to each well.

  • Reading: Measure the optical density (OD) of each well at 450 nm using a microplate reader. The concentration of anti-PR3 antibodies is determined by comparing the sample OD to a standard curve generated from the calibrators.

Experimental and Logical Workflows

The diagnostic algorithm for ANCA testing often involves a two-step process, starting with a sensitive screening assay followed by a specific confirmatory test.

ANCA_Testing_Workflow cluster_screening Screening Phase cluster_confirmation Confirmation Phase cluster_results Results PatientSample Patient Serum Sample IIF_Screen Indirect Immunofluorescence (IIF) PatientSample->IIF_Screen ELISA_Confirm Antigen-Specific ELISA (e.g., anti-PR3) IIF_Screen->ELISA_Confirm Positive c-ANCA pattern Negative_Result c-ANCA Negative IIF_Screen->Negative_Result Negative Positive_Result c-ANCA Positive (High Specificity for GPA) ELISA_Confirm->Positive_Result Positive Inconclusive_Result Inconclusive/ Further Testing ELISA_Confirm->Inconclusive_Result Negative Logical_Relationship Start Clinical Suspicion of AAV IIF IIF Screening Start->IIF ELISA ELISA Confirmation (anti-PR3) IIF->ELISA c-ANCA Pattern Observed NoAAV AAV Less Likely IIF->NoAAV Negative Result Diagnosis Diagnosis of GPA ELISA->Diagnosis Positive Result ELISA->NoAAV Negative Result

References

Head-to-Head Comparison of Commercial c-ANCA Test Kits: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of commercially available test kits for the detection of cytoplasmic anti-neutrophil cytoplasmic antibodies (c-ANCA), specifically targeting proteinase 3 (PR3), a key biomarker for Granulomatosis with Polyangiitis (GPA). This guide provides a detailed comparison of performance data, experimental protocols, and key features of leading commercial kits to aid researchers, scientists, and drug development professionals in selecting the most appropriate assay for their needs.

The detection of c-ANCA is crucial for the diagnosis and monitoring of ANCA-associated vasculitides, particularly GPA. A variety of commercial kits utilizing different technologies are available, each with its own performance characteristics. This guide aims to provide a clear and objective comparison of these kits based on publicly available data.

Performance Data Summary

The following table summarizes the key performance characteristics of several commercially available c-ANCA (PR3-ANCA) test kits. Data has been compiled from instruction for use (IFU) documents and peer-reviewed publications. It is important to note that performance characteristics can vary depending on the patient cohort and reference standards used.

Manufacturer/KitAssay PrincipleAntigenSensitivitySpecificityIntra-Assay Precision (CV%)Inter-Assay Precision (CV%)Analytical Measurement Range
EUROIMMUN Anti-PR3-hn-hr ELISA (IgG)ELISAHuman native and recombinant PR394% - 100%[1][2]61.0% - 99%[1][2]2.2% - 7.1%4.1% - 7.9%4 RU/ml to 197 RU/ml[1]
INOVA Diagnostics QUANTA Lite® PR3 ELISAELISAPurified human PR381.4%[2]81.4%[2]Not specifiedNot specifiedNot specified
INOVA Diagnostics QUANTA Flash® PR3Chemiluminescence (CIA)Purified human PR369.5%[2]69.5%[2]Not specifiedNot specifiedNot specified
Bio-Rad BioPlex® 2200 Vasculitis KitMultiplex Flow ImmunoassayRecombinant PR3Good positive agreement with EIA[3]Good negative agreement with EIA[3]2.2% - 7.1%[4]0.0% - 6.1%[4]Semi-quantitative
ORGENTEC Diagnostika Anti-PR3 hs (high sensitive) ELISAELISAProteinase 3 (PR3)96%[5][6]99%[5][6]Not specifiedNot specified0 - 200 U/ml[6]
ZEUS Scientific ELISA Proteinase-3 Test SystemELISAProteinase 3 (PR3)Not specifiedNot specifiedNot specifiedNot specifiedQualitative/Semi-quantitative

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. Below are generalized experimental protocols for the common assay types used in the compared c-ANCA test kits. For specific details, always refer to the manufacturer's most recent instruction for use.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol (General)
  • Sample Preparation: Dilute patient serum or plasma (typically 1:101) in the provided sample buffer.

  • Incubation with Antigen: Pipette 100 µL of diluted samples, calibrators, and controls into the PR3-coated microplate wells. Incubate for 30-60 minutes at room temperature.

  • Washing: Aspirate the contents of the wells and wash each well 3-5 times with 300-450 µL of diluted wash buffer.

  • Enzyme Conjugate Incubation: Add 100 µL of horseradish peroxidase (HRP)-labeled anti-human IgG conjugate to each well. Incubate for 30 minutes at room temperature.

  • Washing: Repeat the washing step as described in step 3.

  • Substrate Incubation: Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well. Incubate for 15-30 minutes at room temperature, protected from light.

  • Stopping Reaction: Add 50-100 µL of stop solution (e.g., 1 M H₂SO₄) to each well.

  • Data Acquisition: Read the optical density (OD) at 450 nm using a microplate reader within 30 minutes of adding the stop solution.

  • Data Analysis: Calculate results based on a standard curve generated from the calibrators.

Chemiluminescence Immunoassay (CIA) Protocol (General Principle)
  • Sample Incubation: Patient serum is incubated with paramagnetic particles coated with PR3 antigen.

  • Washing: Unbound components are removed by washing.

  • Conjugate Incubation: An acridinium-ester-labeled anti-human IgG conjugate is added and incubated.

  • Washing: A final wash step removes unbound conjugate.

  • Signal Generation: Trigger solutions are added to initiate a chemiluminescent reaction.

  • Detection: The light emission is measured by a luminometer, and the intensity is proportional to the amount of c-ANCA in the sample.

Multiplex Flow Immunoassay Protocol (General Principle - e.g., BioPlex® 2200)
  • Sample and Bead Incubation: Patient sample, sample diluent, and a mixture of beads coated with different antigens (including PR3) are combined in a reaction vessel and incubated.

  • Washing: Unbound serum components are washed away.

  • Conjugate Incubation: A phycoerythrin (PE)-conjugated anti-human IgG is added and incubated.

  • Washing: Excess conjugate is removed by washing.

  • Detection: The beads are passed through a flow cytometer with two lasers to identify the bead type (and thus the antigen) and quantify the amount of bound antibody based on the PE fluorescence intensity.

Mandatory Visualizations

c-ANCA/PR3 Signaling Pathway in Vasculitis

The following diagram illustrates the proposed pathogenic mechanism of c-ANCA in ANCA-associated vasculitis.

c_ANCA_Signaling_Pathway cluster_Neutrophil Neutrophil cluster_Vessel Blood Vessel Priming Priming Stimuli (e.g., TNF-α, LPS) PR3_translocation PR3 Translocation to Cell Surface Priming->PR3_translocation Neutrophil_Activation Neutrophil Activation PR3_translocation->Neutrophil_Activation Binding of c-ANCA (Fab and FcγR) Degranulation Degranulation (Release of ROS, Proteases) Neutrophil_Activation->Degranulation NETosis NETosis (Release of NETs) Neutrophil_Activation->NETosis Adhesion Adhesion to Endothelium Neutrophil_Activation->Adhesion Vascular_Damage Endothelial Damage & Vasculitis Degranulation->Vascular_Damage NETosis->Vascular_Damage Endothelial_Cell Endothelial Cell Adhesion->Endothelial_Cell Endothelial_Cell->Vascular_Damage Neutrophil-mediated injury c_ANCA c-ANCA (IgG)

Caption: Pathogenic cascade initiated by c-ANCA binding to surface-expressed PR3 on primed neutrophils.

Experimental Workflow for c-ANCA Test Kit Comparison

The diagram below outlines a typical workflow for a head-to-head comparison of different commercial c-ANCA test kits.

Kit_Comparison_Workflow start Start: Define Study Objectives sample_collection Sample Collection (Well-characterized patient cohorts and control groups) start->sample_collection sample_processing Sample Processing and Aliquoting sample_collection->sample_processing assay_performance Perform Assays According to Manufacturer's Instructions sample_processing->assay_performance kit_selection Selection of Commercial c-ANCA Test Kits kit_selection->assay_performance data_acquisition Data Acquisition (e.g., OD, RLU, FI) assay_performance->data_acquisition data_analysis Statistical Analysis (Sensitivity, Specificity, Precision, Correlation, etc.) data_acquisition->data_analysis comparison Head-to-Head Comparison of Performance Data data_analysis->comparison conclusion Conclusion and Kit Selection Based on Study Objectives comparison->conclusion

Caption: A structured workflow for the comparative evaluation of commercial c-ANCA test kits.

References

Validating c-ANCA as a Surrogate Endpoint in Clinical Trials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of surrogate endpoints in clinical trials is a critical strategy for accelerating drug development, particularly in rare diseases like ANCA-associated vasculitis (AAV). Among the candidate biomarkers for AAV, cytoplasmic anti-neutrophil cytoplasmic antibody (c-ANCA), primarily targeting proteinase 3 (PR3), has been extensively studied. This guide provides a comprehensive comparison of c-ANCA with other potential surrogate endpoints, supported by data from key clinical trials, detailed experimental protocols, and visualizations of the underlying biological pathways.

c-ANCA as a Surrogate Endpoint: Evidence from Clinical Trials

The central question regarding the validity of c-ANCA as a surrogate endpoint is its ability to reliably predict clinical outcomes, such as disease relapse. Several landmark clinical trials in AAV have provided valuable data on the dynamics of c-ANCA levels in response to treatment and their correlation with clinical endpoints.

Summary of Quantitative Data from Key Clinical Trials
Clinical TrialTreatment ArmsKey Findings on c-ANCA (PR3-ANCA) and Clinical Outcomes
RAVE [1]Rituximab vs. CyclophosphamideAt 6 months, a significantly higher percentage of patients in the rituximab group became ANCA-negative compared to the cyclophosphamide group (51% vs. 17%, p < 0.001) in the PR3-ANCA positive cohort.[1] Rituximab was found to be superior to cyclophosphamide in patients presenting with a severe disease relapse.[1]
RITUXVAS [2][3]Rituximab + Cyclophosphamide vs. Cyclophosphamide aloneAt 24 months, there was no significant difference in relapse rates between the two groups (21% in the rituximab group vs. 18% in the control group).[3] However, all relapses in the rituximab group occurred after B-cell return, and ANCA return was associated with a higher risk of relapse (Relative Risk: 4.23).[2]
MAINRITSAN [4][5][6]Rituximab vs. Azathioprine (for maintenance)At 60 months, major relapse-free survival was significantly higher in the rituximab group (71.9%) compared to the azathioprine group (49.4%; p=0.003).[4] Monitoring of ANCA levels was suggested to guide the duration of treatment.[4]
MAINRITSAN2 [5][7]Individually tailored vs. Fixed-schedule RituximabNo significant difference in relapse rates was observed at month 28 between the tailored-infusion group (17.3%) and the fixed-schedule group (9.9%; p=0.22). The tailored regimen was based on trimestrial testing of CD19+ B lymphocytes and ANCA reappearance or a marked rise in ANCA titre.[7]

Comparison with Alternative Surrogate Endpoints

While c-ANCA is a prominent biomarker, other candidates are being investigated for their potential to predict disease activity and relapse in AAV. The following table compares c-ANCA with two such alternatives: urinary soluble CD163 (sCD163) and urinary monocyte chemoattractant protein-1 (uMCP-1).

BiomarkerBiological RationalePerformance in Predicting Relapse/Disease ActivityAdvantagesLimitations
c-ANCA (PR3-ANCA) Autoantibodies central to the pathogenesis of GPA, a major form of AAV. Titers are thought to reflect the underlying autoimmune activity.Persistent positivity and rising titers are associated with an increased risk of relapse, particularly in PR3-ANCA positive patients.[8][9][10][11] However, the predictive value is debated due to discordance with clinical activity in some cases.[8]Well-established assay, widely available, and directly related to disease pathogenesis.Not all relapses are preceded by a rise in ANCA, and some patients remain ANCA-positive during remission.[8]
Urinary soluble CD163 (sCD163) A marker of macrophage activation, which is a key feature of glomerular inflammation in AAV.Studies have shown that urinary sCD163 levels are elevated in active renal vasculitis and can distinguish it from remission and non-renal disease.[12]Non-invasive (urine sample), reflects local inflammation in the kidney.May not be specific for AAV and could be elevated in other proteinuric kidney diseases.[12]
Urinary Monocyte Chemoattractant Protein-1 (uMCP-1) A chemokine that recruits monocytes to sites of inflammation, reflecting the inflammatory infiltrate in the kidneys.Elevated levels of uMCP-1 have been found in patients with active or persistent renal vasculitis.[8]Non-invasive (urine sample), reflects a key aspect of the inflammatory process.Not specific to AAV and can be elevated in other inflammatory kidney diseases.

Experimental Protocols

Accurate and reproducible measurement of biomarkers is crucial for their validation as surrogate endpoints. Below are representative protocols for the key assays discussed.

Protocol for PR3-ANCA Detection by Capture ELISA

This protocol is based on the principles of a commercially available capture ELISA kit, a method often employed in clinical trials for its enhanced sensitivity and specificity.[13][14][15]

Principle: In a capture ELISA, a monoclonal antibody specific for PR3 is coated onto the microplate wells. This captures the PR3 antigen from a solution in its native conformation. Patient serum is then added, and any PR3-ANCA present will bind to the captured antigen. A secondary, enzyme-labeled anti-human IgG antibody is used for detection.

Materials:

  • Microplate pre-coated with monoclonal anti-PR3 antibody

  • PR3 antigen solution

  • Patient serum samples, positive and negative controls, and calibrators

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Enzyme-conjugated anti-human IgG (e.g., HRP-conjugated)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 1M H₂SO₄)

  • Microplate reader

Procedure:

  • Antigen Coating: Add the PR3 antigen solution to each well of the anti-PR3 coated microplate. Incubate for 1 hour at room temperature.

  • Washing: Wash the wells three times with wash buffer to remove unbound antigen.

  • Sample Incubation: Add diluted patient sera, controls, and calibrators to the wells. Incubate for 1 hour at room temperature.

  • Washing: Wash the wells three times with wash buffer to remove unbound antibodies.

  • Conjugate Incubation: Add the enzyme-conjugated anti-human IgG to each well. Incubate for 30 minutes at room temperature.

  • Washing: Wash the wells three times with wash buffer to remove unbound conjugate.

  • Substrate Reaction: Add the substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add the stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

  • Quantification: Calculate the concentration of PR3-ANCA in the patient samples by comparing their absorbance to the standard curve generated from the calibrators.

Mandatory Visualizations

Signaling Pathway of ANCA-Mediated Neutrophil Activation

This diagram illustrates the key signaling events that occur when ANCA binds to neutrophils, leading to their activation and subsequent endothelial damage, a central process in the pathogenesis of AAV.

ANCA_Neutrophil_Activation cluster_priming Neutrophil Priming cluster_activation ANCA-Mediated Activation cluster_effector Effector Functions Inflammatory Cytokines Inflammatory Cytokines Primed Neutrophil Primed Neutrophil Inflammatory Cytokines->Primed Neutrophil e.g., TNF-α PR3/MPO Translocation PR3/MPO Translocation Primed Neutrophil->PR3/MPO Translocation ANCA Binding ANCA Binding Primed Neutrophil->ANCA Binding c-ANCA c-ANCA c-ANCA->ANCA Binding Binds to surface PR3/MPO Fcγ Receptor Fcγ Receptor ANCA Binding->Fcγ Receptor Cross-linking Intracellular Signaling Intracellular Signaling Fcγ Receptor->Intracellular Signaling PI3K/Akt, MAPK pathways ROS Production ROS Production Intracellular Signaling->ROS Production Degranulation Degranulation Intracellular Signaling->Degranulation NETosis NETosis Intracellular Signaling->NETosis Endothelial Damage Endothelial Damage ROS Production->Endothelial Damage Degranulation->Endothelial Damage NETosis->Endothelial Damage

Caption: ANCA-mediated neutrophil activation pathway.

Experimental Workflow for Validating a Surrogate Endpoint

This diagram outlines a logical workflow for the validation of a biomarker, such as c-ANCA, as a surrogate endpoint in a clinical trial setting.

Surrogate_Endpoint_Validation Clinical Trial Design Clinical Trial Design Patient Cohort Patient Cohort Clinical Trial Design->Patient Cohort Treatment Intervention Treatment Intervention Patient Cohort->Treatment Intervention Biomarker Measurement Biomarker Measurement Treatment Intervention->Biomarker Measurement Clinical Endpoint Assessment Clinical Endpoint Assessment Treatment Intervention->Clinical Endpoint Assessment Statistical Analysis Statistical Analysis Biomarker Measurement->Statistical Analysis Clinical Endpoint Assessment->Statistical Analysis Validation Decision Validation Decision Statistical Analysis->Validation Decision

Caption: Workflow for surrogate endpoint validation.

Conclusion

The validation of c-ANCA as a surrogate endpoint in clinical trials for AAV is an ongoing area of research. While there is substantial evidence supporting a strong association between c-ANCA levels and disease activity, particularly in PR3-ANCA positive patients, its utility as a standalone predictor of relapse remains a subject of debate. The data from key clinical trials highlight that while a decrease or negativization of c-ANCA is often associated with remission, relapses can occur in the absence of a significant rise in ANCA titers.

For drug development professionals, this underscores the importance of a multi-faceted approach to endpoint selection in AAV clinical trials. While c-ANCA remains a valuable biomarker for patient stratification and monitoring treatment response, its use as a primary surrogate endpoint should be carefully considered and likely supplemented with other clinical and biological markers. The exploration of alternative biomarkers, such as urinary sCD163 and uMCP-1, offers promising avenues for a more comprehensive assessment of disease activity, particularly in the context of renal involvement. Continued research and standardized methodologies for biomarker assessment are essential to further refine their role in the development of novel therapies for ANCA-associated vasculitis.

References

Unraveling Ethnic Disparities in c-ANCA Prevalence Among Patients with Granulomatosis with Polyangiitis (GPA)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Granulomatosis with Polyangiitis (GPA) is a systemic necrotizing vasculitis characterized by the frequent presence of anti-neutrophil cytoplasmic antibodies (ANCA). A significant body of research has highlighted notable variations in the prevalence of the specific ANCA subtype, cytoplasmic ANCA (c-ANCA), and its target antigen, proteinase 3 (PR3-ANCA), across different ethnic populations. Understanding these disparities is crucial for refining diagnostic strategies, elucidating disease pathogenesis, and developing targeted therapies. This guide provides a comparative analysis of c-ANCA/PR3-ANCA prevalence in GPA across various ethnic groups, supported by experimental data and detailed methodologies.

Comparative Prevalence of c-ANCA/PR3-ANCA in GPA by Ethnicity

The prevalence of c-ANCA, which is predominantly directed against PR3, shows significant variation among ethnic groups diagnosed with GPA. The following table summarizes key quantitative data from various studies, highlighting these differences.

Ethnic/Geographic GroupPredominant ANCA Type in AAVc-ANCA/PR3-ANCA Prevalence in GPA/AAVKey Findings & References
Northern Europeans PR3-ANCA[1][2]High (approx. 61.2% - 75.1%)[1][3]PR3-ANCA is the predominant type of ANCA in this population.[1][2] GPA is also more common than other forms of ANCA-associated vasculitis (AAV).[1]
Caucasian Americans Similar frequency of PR3-ANCA and MPO-ANCA[1][4]IntermediateCompared to Northern Europeans, Caucasian Americans have a significantly increased chance of having MPO-ANCA rather than PR3-ANCA.[1]
Southern Europeans MPO-ANCA[1][2]Lower than Northern EuropeansMPO-ANCA is more common than PR3-ANCA in this group.[1][2]
Asians (Japanese) MPO-ANCA[1][2]Very Low (approx. 2.1%)[1]Japanese patients have a nearly 60-fold increased chance of having MPO-ANCA versus PR3-ANCA compared to Northern Europeans.[1][2] In GPA patients, MPO-ANCA is still predominant (around 60%).
Asians (Chinese) MPO-ANCA[1][2]LowChinese patients have a nearly 7-fold increased chance of having MPO-ANCA versus PR3-ANCA compared to Northern Europeans.[1][2] In GPA patients, approximately 60% are MPO-ANCA positive.
Asians (Indian Subcontinent) PR3-ANCA[1]HighPR3-ANCA is the predominant type of vasculitis in this population, similar to Northern Europeans.[1]
Middle Eastern/Turkish PR3-ANCA[1]High (approx. 50%)[2]PR3-ANCA is the predominant type of vasculitis in this group.[1]
African Americans MPO-ANCALower than CaucasiansStudies suggest a lower frequency of PR3-ANCA positivity in African American patients with AAV compared to Caucasian patients.

Experimental Protocols for ANCA Detection

The detection and characterization of ANCA are primarily performed using two key laboratory techniques: Indirect Immunofluorescence (IIF) and Enzyme-Linked Immunosorbent Assay (ELISA).

Detailed Methodology for c-ANCA Detection by Indirect Immunofluorescence (IIF)

IIF is the classic method for screening for ANCA and identifying the main staining patterns: cytoplasmic (c-ANCA) and perinuclear (p-ANCA).

Principle: Patient serum is incubated with ethanol-fixed human neutrophils. If ANCA are present, they bind to antigens within the neutrophils. This binding is then visualized using a fluorescein-conjugated secondary antibody that binds to the patient's antibodies.

Step-by-Step Protocol:

  • Substrate Preparation: Human neutrophils are isolated from healthy donors and fixed onto glass microscope slides using ethanol. This fixation process is crucial as it allows for the characteristic redistribution of cytoplasmic and nuclear antigens.

  • Sample Dilution: Patient serum is serially diluted, typically starting at 1:20, with a phosphate-buffered saline (PBS) solution.

  • Incubation: The diluted patient serum is applied to the neutrophil-coated slides and incubated in a humidified chamber for 30-60 minutes at room temperature. This allows for the binding of any ANCA in the serum to the neutrophil antigens.

  • Washing: The slides are thoroughly washed with PBS to remove any unbound antibodies.

  • Secondary Antibody Incubation: A fluorescein isothiocyanate (FITC)-conjugated anti-human IgG antibody is applied to the slides and incubated for another 30-60 minutes in the dark to prevent photobleaching.

  • Final Wash: The slides are washed again with PBS to remove any excess conjugate.

  • Mounting and Visualization: A drop of mounting medium is added, and a coverslip is placed over the neutrophils. The slides are then examined under a fluorescence microscope.

Interpretation:

  • c-ANCA: A diffuse, granular staining pattern throughout the cytoplasm of the neutrophils is indicative of c-ANCA. This pattern is highly associated with antibodies to PR3.

  • p-ANCA: A perinuclear staining pattern, where the fluorescence is concentrated around the nucleus, is termed p-ANCA. This is most commonly associated with antibodies to myeloperoxidase (MPO).

Detailed Methodology for PR3-ANCA Detection by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a quantitative method used to specifically identify the antigen targeted by the ANCA, such as PR3.

Principle: Purified PR3 antigen is coated onto the wells of a microtiter plate. Patient serum is added, and if PR3-ANCA are present, they will bind to the immobilized antigen. This is followed by the addition of an enzyme-conjugated secondary antibody and a chromogenic substrate to produce a measurable color change.

Step-by-Step Protocol:

  • Antigen Coating: The wells of a 96-well microtiter plate are coated with a solution containing purified human PR3 and incubated to allow for antigen adsorption to the plastic surface. The wells are then washed and blocked to prevent non-specific binding.

  • Sample and Calibrator Addition: Patient serum, along with positive and negative controls and a set of calibrators of known PR3-ANCA concentrations, are diluted and added to the respective wells. The plate is incubated for 60 minutes at room temperature.

  • Washing: The plate is washed multiple times with a wash buffer to remove unbound antibodies and other serum components.

  • Enzyme Conjugate Addition: An enzyme-conjugated (e.g., horseradish peroxidase - HRP) anti-human IgG antibody is added to each well and incubated for 30 minutes at room temperature.

  • Final Washing: The plate is washed again to remove any unbound enzyme conjugate.

  • Substrate Incubation: A chromogenic substrate solution (e.g., TMB) is added to each well. The plate is incubated in the dark for 15-30 minutes, allowing the enzyme to catalyze a color change.

  • Stopping the Reaction: A stop solution (e.g., dilute sulfuric acid) is added to each well to halt the color development.

  • Data Acquisition: The optical density (absorbance) of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

Interpretation: The concentration of PR3-ANCA in the patient sample is determined by comparing its absorbance value to the standard curve generated from the calibrators.

Visualizing the Diagnostic Workflow and Ethnic Variation

The following diagram illustrates the general workflow for GPA diagnosis, incorporating ANCA testing and highlighting the observed ethnic disparities in c-ANCA prevalence.

GPADiagnosis cluster_diagnosis GPA Diagnostic Pathway cluster_ethnic_variation Ethnic Variation in c-ANCA/PR3-ANCA Prevalence ClinicalSuspicion Clinical Suspicion of GPA (e.g., respiratory, renal, systemic symptoms) ANCATesting ANCA Testing ClinicalSuspicion->ANCATesting Biopsy Biopsy of Affected Tissue (e.g., lung, kidney, sinus) ClinicalSuspicion->Biopsy IIF Indirect Immunofluorescence (IIF) ANCATesting->IIF Initial Screen ELISA Antigen-Specific ELISA ANCATesting->ELISA Confirmatory/Specific Diagnosis GPA Diagnosis IIF->Diagnosis ELISA->Diagnosis NorthernEuropean Northern European High Prevalence of c-ANCA/PR3-ANCA ELISA->NorthernEuropean Prevalence Varies by Ethnicity Biopsy->Diagnosis EastAsian East Asian (Japanese, Chinese) Low Prevalence of c-ANCA/PR3-ANCA (MPO-ANCA Predominant) AfricanAmerican African American Lower Prevalence of c-ANCA/PR3-ANCA

Caption: Diagnostic workflow for GPA and the influence of ethnicity on c-ANCA/PR3-ANCA prevalence.

References

Navigating the Complexities of c-ANCA Testing: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cross-validation of cytoplasmic anti-neutrophil cytoplasmic antibody (c-ANCA) results reveals significant variability between research laboratories, underscoring the critical need for standardized protocols and a thorough understanding of assay performance. This guide provides an objective comparison of common c-ANCA detection methods, supported by experimental data, to aid researchers, scientists, and drug development professionals in the accurate assessment of this key biomarker for ANCA-associated vasculitis (AAV).

Cytoplasmic ANCA, primarily targeting proteinase 3 (PR3), is a crucial serological marker for the diagnosis and monitoring of AAV, particularly Granulomatosis with Polyangiitis (GPA). However, the landscape of c-ANCA/PR3-ANCA testing is marked by a diversity of methodologies, each with its own performance characteristics. This variability presents a significant challenge to the standardization and comparison of results across different studies and clinical trials.

Performance of c-ANCA (PR3-ANCA) Detection Methods: A Comparative Analysis

The choice of analytical method for c-ANCA detection profoundly impacts the sensitivity and specificity of the results. The most common techniques include indirect immunofluorescence (IIF), enzyme-linked immunosorbent assays (ELISA), chemiluminescent immunoassays (CLIA), and fluorescent enzyme immunoassays (FEIA).

A landmark multicenter study by the European Vasculitis Study Group (EUVAS) provided a comprehensive comparison of various ANCA detection methods, highlighting the high diagnostic performance of antigen-specific immunoassays for PR3-ANCA. While IIF has historically been a cornerstone of ANCA testing, its interpretation can be subjective, leading to inter-laboratory variability. The 2017 international consensus on ANCA testing now recommends the use of high-quality immunoassays as the primary screening method for patients suspected of having AAV, a shift from the previous recommendation of IIF screening.[1][2]

MethodReported Sensitivity for GPAReported Specificity for GPAKey AdvantagesKey Limitations
Indirect Immunofluorescence (IIF) 66% - 92%98% - 99%Visual assessment of staining pattern (c-ANCA)Subjective interpretation, potential for false positives due to other antibodies, lower sensitivity than some immunoassays.
Enzyme-Linked Immunosorbent Assay (ELISA) 88% - 98%96% - 99%Quantitative, high-throughput, good sensitivity and specificity.Performance can vary between "direct" and "capture" ELISA formats.
Chemiluminescent Immunoassay (CLIA) ~93%~94%Often automated, high sensitivity, and wide dynamic range.Can be susceptible to matrix effects.
Fluorescent Enzyme Immunoassay (FEIA) ~92%~96%High sensitivity and specificity, often automated.Requires specialized equipment.

Note: The sensitivity and specificity values are derived from various studies and can vary depending on the specific assay manufacturer, patient cohort, and disease activity.

Inter-Laboratory Variability: Insights from Proficiency Testing

External Quality Assessment (EQA) and Proficiency Testing (PT) programs are essential for monitoring and improving the quality of laboratory testing. These programs highlight the real-world variability in c-ANCA results between laboratories.

A survey of laboratories participating in the College of American Pathologists (CAP) proficiency testing program revealed a wide variety of testing algorithms in use for ANCA testing, with only 28% of participants reporting the use of a combination of IIF and immunoassay techniques as recommended by previous guidelines.[3] This diversity in practice contributes to the observed inter-laboratory variability.

Results from the UK National External Quality Assessment Service (UK NEQAS) for immunology have also demonstrated discordance in ANCA testing. For instance, in one distribution, only 65% of laboratories reported the expected positive c-ANCA pattern for a sample from a patient with GPA, with a notable number of participants using slides from a single manufacturer reporting a different pattern.[4] These findings underscore the impact of both methodology and specific reagents on test outcomes.

Experimental Protocols

To facilitate reproducibility and understanding of the methodologies, detailed protocols for the two most common c-ANCA detection methods are provided below.

Detailed Methodology: Indirect Immunofluorescence (IIF) for c-ANCA

1. Substrate Preparation:

  • Human neutrophils are isolated from the peripheral blood of healthy donors.

  • The isolated neutrophils are washed and cytocentrifuged onto glass microscope slides.

  • The slides are fixed with ethanol for 10 minutes at 4°C to permeabilize the cells and fix the cytoplasmic antigens. Some protocols may also include formalin fixation on separate slides to aid in pattern interpretation.

2. Staining Procedure:

  • Patient serum is diluted (e.g., 1:20) in phosphate-buffered saline (PBS).

  • The diluted serum is applied to the neutrophil-coated slides and incubated in a moist chamber for 30 minutes at room temperature.

  • The slides are washed with PBS to remove unbound antibodies.

  • A fluorescein isothiocyanate (FITC)-conjugated anti-human IgG antibody is applied to the slides and incubated for another 30 minutes in the dark.

  • The slides are washed again with PBS to remove excess conjugate.

3. Visualization and Interpretation:

  • A drop of mounting medium is added, and a coverslip is placed on the slide.

  • The slides are examined using a fluorescence microscope.

  • A classic c-ANCA pattern is characterized by diffuse, granular staining of the neutrophil cytoplasm, often with accentuation between the nuclear lobes.

Detailed Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) for PR3-ANCA

1. Plate Coating:

  • Microtiter plates are coated with purified human proteinase 3 (PR3) antigen. In "capture" ELISAs, the plate is first coated with a monoclonal anti-PR3 antibody, which then captures the PR3 antigen, potentially preserving its native conformation.[5]

2. Sample Incubation:

  • Patient serum, along with positive and negative controls and calibrators, are diluted in an appropriate buffer.

  • The diluted samples are added to the wells of the PR3-coated plate and incubated for a specified time (e.g., 30-60 minutes) at room temperature to allow for the binding of PR3-ANCA to the immobilized antigen.

3. Washing:

  • The plate is washed multiple times with a wash buffer (e.g., PBS with a mild detergent) to remove unbound antibodies and other serum components.

4. Detection:

  • An enzyme-conjugated secondary antibody (e.g., horseradish peroxidase-conjugated anti-human IgG) is added to each well and incubated for a set period (e.g., 30 minutes).

  • The plate is washed again to remove any unbound conjugate.

5. Substrate Reaction and Measurement:

  • A chromogenic substrate (e.g., TMB) is added to the wells. The enzyme on the secondary antibody catalyzes a color change.

  • The reaction is stopped after a specific time by adding a stop solution.

  • The optical density of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The concentration of PR3-ANCA in the patient sample is determined by comparing its optical density to a standard curve generated from the calibrators.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the biological context and experimental processes, the following diagrams illustrate the key signaling pathway in ANCA-associated vasculitis and a typical experimental workflow for c-ANCA testing.

ANCA_Signaling_Pathway cluster_priming Neutrophil Priming cluster_activation Neutrophil Activation cluster_damage Vascular Damage Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Primed_Neutrophil Primed Neutrophil Inflammatory_Stimuli->Primed_Neutrophil PR3_translocation PR3 Translocation to Cell Surface Primed_Neutrophil->PR3_translocation Surface_PR3 Surface PR3 c_ANCA c-ANCA (anti-PR3) c_ANCA->Surface_PR3 Binds to Fc_Receptor Fcγ Receptor c_ANCA->Fc_Receptor Binds to Neutrophil_Activation Neutrophil Activation Surface_PR3->Neutrophil_Activation Fc_Receptor->Neutrophil_Activation ROS_Production ROS Production Neutrophil_Activation->ROS_Production Degranulation Degranulation (Release of proteases) Neutrophil_Activation->Degranulation NETosis NETosis (Release of NETs) Neutrophil_Activation->NETosis Endothelial_Damage Endothelial Cell Damage & Vasculitis ROS_Production->Endothelial_Damage Degranulation->Endothelial_Damage NETosis->Endothelial_Damage

Caption: ANCA-mediated neutrophil activation pathway leading to vascular damage.

cANCA_Testing_Workflow cluster_iif Indirect Immunofluorescence (IIF) cluster_elisa Enzyme-Linked Immunosorbent Assay (ELISA) Patient_Sample Patient Serum Sample IIF_Incubation Incubate with Diluted Serum Patient_Sample->IIF_Incubation ELISA_Incubation Incubate with Diluted Serum Patient_Sample->ELISA_Incubation IIF_Slide Neutrophil-coated Slide IIF_Slide->IIF_Incubation IIF_Detection Add FITC-conjugated anti-human IgG IIF_Incubation->IIF_Detection IIF_Result Fluorescence Microscopy (c-ANCA pattern?) IIF_Detection->IIF_Result Final_Report Final Report IIF_Result->Final_Report Qualitative ELISA_Plate PR3-coated Plate ELISA_Plate->ELISA_Incubation ELISA_Detection Add Enzyme-conjugated anti-human IgG ELISA_Incubation->ELISA_Detection ELISA_Result Measure Optical Density (Quantitative Result) ELISA_Detection->ELISA_Result ELISA_Result->Final_Report Quantitative

Caption: General experimental workflow for c-ANCA testing using IIF and ELISA.

References

A Comparative Analysis of c-ANCA in Vasculitis and Inflammatory Bowel Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anti-neutrophil cytoplasmic antibodies (ANCA) are a group of autoantibodies that target antigens within the cytoplasm of neutrophils and monocytes. One specific type, cytoplasmic ANCA (c-ANCA), primarily targeting proteinase 3 (PR3), serves as a crucial serological marker in the diagnosis and management of certain autoimmune diseases. While strongly associated with ANCA-associated vasculitis (AAV), c-ANCA is also detected in a subset of patients with inflammatory bowel disease (IBD), particularly ulcerative colitis (UC). This guide provides a comparative analysis of c-ANCA in these two distinct inflammatory conditions, focusing on its prevalence, antigenic specificity, clinical significance, and underlying pathogenic roles, supported by experimental data and detailed methodologies.

Data Presentation: c-ANCA in Vasculitis vs. Inflammatory Bowel Disease

The following tables summarize the key quantitative differences in c-ANCA characteristics between ANCA-associated vasculitis and inflammatory bowel disease.

Table 1: Prevalence of c-ANCA/PR3-ANCAVasculitis (specifically Granulomatosis with Polyangiitis - GPA)Inflammatory Bowel Disease (IBD)
c-ANCA (by IIF) High (up to 95% in active GPA)Low
PR3-ANCA (by ELISA/CIA) High (strongly associated with GPA)Generally low, but higher in Ulcerative Colitis (UC) than Crohn's Disease (CD)
UC: 4-43%
CD: ~0-2.7%
Table 2: Antigen Specificity and Clinical SignificanceVasculitis (AAV)Inflammatory Bowel Disease (IBD)
Primary Antigen Target Proteinase 3 (PR3)While atypical p-ANCA is more common, when c-ANCA is present, the target is also PR3. However, other specificities can be found.
Diagnostic Role Established diagnostic marker for GPA.Limited diagnostic value. May help differentiate UC from CD in some cases (higher prevalence in UC).
Prognostic Role ANCA titers can correlate with disease activity and risk of relapse.Association with disease severity and treatment response in UC is an area of active research.
Pathogenic Role Strong evidence for a direct pathogenic role in causing endothelial damage.Pathogenic role is unclear and debated; may be an epiphenomenon of chronic inflammation.

Pathogenic Signaling Pathway in ANCA-Associated Vasculitis

In AAV, c-ANCA (PR3-ANCA) is considered to be directly involved in the disease pathogenesis. The binding of these autoantibodies to PR3 expressed on the surface of neutrophils triggers a cascade of inflammatory events, leading to vascular damage.

G cluster_0 Neutrophil Priming cluster_1 Neutrophil Activation & Vascular Damage cytokines Pro-inflammatory Cytokines (e.g., TNF-α) neutrophil_resting Resting Neutrophil (PR3 in granules) cytokines->neutrophil_resting neutrophil_primed Primed Neutrophil (PR3 on surface) neutrophil_resting->neutrophil_primed fc_receptor Fcγ Receptor neutrophil_primed->fc_receptor Cross-linking pr3_anca c-ANCA (PR3-ANCA) pr3_anca->neutrophil_primed Binds to PR3 activation Neutrophil Activation fc_receptor->activation degranulation Degranulation (Release of proteases) activation->degranulation ros Respiratory Burst (ROS production) activation->ros nets NETosis (NET formation) activation->nets endothelial_damage Endothelial Cell Damage & Vasculitis degranulation->endothelial_damage ros->endothelial_damage nets->endothelial_damage

Caption: Pathogenic mechanism of c-ANCA in vasculitis.

Experimental Protocols

The detection and characterization of c-ANCA are primarily performed using two key laboratory techniques: Indirect Immunofluorescence (IIF) and Enzyme-Linked Immunosorbent Assay (ELISA).

Indirect Immunofluorescence (IIF) for ANCA Detection

IIF is the standard screening method for ANCA. It allows for the visualization of different staining patterns, including cytoplasmic (c-ANCA) and perinuclear (p-ANCA).

Methodology:

  • Substrate Preparation: Human neutrophils are isolated from healthy donors and fixed onto glass microscope slides. Ethanol fixation is standard, which causes the cationic granular contents to redistribute, leading to the characteristic perinuclear pattern for MPO-ANCA. Formalin fixation can be used as a confirmatory step, as it preserves the cytoplasmic localization of most antigens.

  • Incubation with Patient Serum: Patient serum, diluted in phosphate-buffered saline (PBS), is overlaid on the fixed neutrophils and incubated. If ANCA are present, they will bind to their target antigens within the neutrophils.

  • Washing: The slides are washed with PBS to remove unbound antibodies.

  • Secondary Antibody Incubation: A fluorescein-conjugated anti-human IgG antibody is added to the slides and incubated. This secondary antibody binds to any patient ANCA that is bound to the neutrophils.

  • Final Wash and Mounting: The slides are washed again to remove unbound secondary antibodies, and a mounting medium is applied.

  • Microscopy: The slides are examined using a fluorescence microscope. A diffuse, granular cytoplasmic staining pattern is characteristic of c-ANCA.

Enzyme-Linked Immunosorbent Assay (ELISA) for PR3-ANCA

ELISA is a quantitative method used to confirm the presence of ANCA and to identify the specific target antigen, such as PR3.

Methodology:

  • Antigen Coating: Microtiter plates are coated with purified human PR3.

  • Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

  • Sample Incubation: Diluted patient serum is added to the wells and incubated. If PR3-ANCA is present, it will bind to the immobilized PR3.

  • Washing: The wells are washed to remove unbound components of the serum.

  • Enzyme-Conjugate Incubation: An enzyme-conjugated anti-human IgG antibody (e.g., horseradish peroxidase-conjugated) is added to the wells and incubated. This conjugate binds to the PR3-ANCA captured on the plate.

  • Final Wash: The wells are washed again to remove any unbound enzyme conjugate.

  • Substrate Addition: A chromogenic substrate is added to the wells. The enzyme on the conjugate catalyzes a reaction that produces a colored product.

  • Detection: The absorbance of the colored product is measured using a spectrophotometer. The intensity of the color is proportional to the amount of PR3-ANCA in the patient's serum.

More advanced ELISA techniques, such as capture ELISA, have been developed to improve sensitivity and specificity by presenting the antigen in a more native conformation.

Experimental Workflow: ANCA Testing in Clinical Practice

The following diagram illustrates a typical workflow for ANCA testing, integrating both IIF and ELISA for optimal diagnostic accuracy.

G start Clinical Suspicion of Vasculitis or IBD iif Indirect Immunofluorescence (IIF) Screening start->iif c_anca c-ANCA Pattern iif->c_anca Positive p_anca p-ANCA Pattern iif->p_anca Positive negative_iif Negative IIF iif->negative_iif Negative elisa Antigen-Specific ELISA (PR3 and MPO) pr3_pos PR3-ANCA Positive elisa->pr3_pos PR3+ mpo_pos MPO-ANCA Positive elisa->mpo_pos MPO+ pr3_neg PR3-ANCA Negative elisa->pr3_neg PR3- mpo_neg MPO-ANCA Negative elisa->mpo_neg MPO- c_anca->elisa p_anca->elisa low_suspicion Low Suspicion for ANCA-Associated Disease negative_iif->low_suspicion gpa_diag Suggestive of GPA pr3_pos->gpa_diag mpa_diag Suggestive of MPA, EGPA, or RLV mpo_pos->mpa_diag ibd_consider Consider IBD (UC) or other conditions pr3_neg->ibd_consider

Caption: Diagnostic workflow for ANCA testing.

Concluding Remarks

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Cytotoxic Agent CANCA-808

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of cytotoxic agents like the hypothetical CANCA-808 are paramount to ensuring laboratory safety and environmental protection. Adherence to stringent disposal protocols minimizes the risk of exposure and contamination. This guide provides essential, step-by-step procedures for the safe disposal of this compound-808, a substance representative of antineoplastic and other hazardous drugs used in research.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound-808 in a controlled environment, such as a certified biological safety cabinet (BSC) or a chemical fume hood, to mitigate the risk of inhalation.[1] All personnel must wear appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Gloves: Double chemotherapy gloves are required for maximum protection.[1]

  • Eye Protection: Safety goggles or a full-face shield must be worn.[1]

  • Body Protection: A solid-front barrier gown should be worn to protect against splashes.[1]

Quantitative Data Summary for Hazardous Waste Classification

Proper categorization of waste containing this compound-808 is the first step in its safe disposal. The following table summarizes key hazard information, which is critical for risk assessment and waste management.

ParameterValueReference
UN Number 2811This number is used for "TOXIC SOLID, ORGANIC, N.O.S." and is appropriate for many cytotoxic agents.
UN Proper Shipping Name TOXIC SOLID, ORGANIC, N.O.S. (this compound-808)The specific chemical name should be included for proper identification.
Transport Hazard Class 6.1 (Toxic substances)This classification indicates a substance that is liable to cause death or serious injury or to harm human health if swallowed or inhaled or by skin contact.
Packing Group III (Substance presenting low danger)The packing group is assigned based on the degree of hazard.
GHS Hazard Statements H301: Toxic if swallowedH317: May cause an allergic skin reactionH361: Suspected of damaging fertility or the unborn childH402: Harmful to aquatic lifeThese statements provide specific information on the nature of the hazards.
GHS Precautionary Statement (Disposal) P501: Dispose of contents/container to an approved waste disposal plant.This is a mandatory directive for the final disposal of the hazardous material.[2]

Experimental Protocols: Step-by-Step Disposal Procedure

A strict, procedural protocol is essential for the safe disposal of this compound-808. The following steps provide a clear methodology for managing this chemical waste.

Step 1: Waste Identification and Segregation

  • Categorization: All waste containing this compound-808, including contaminated lab supplies (e.g., gloves, absorbent pads), must be treated as hazardous waste.[1]

  • Segregation: Do not mix this compound-808 waste with other laboratory waste streams.[1] It must be kept separate to ensure proper handling and final disposal.

Step 2: Container Management

  • Primary Containment:

    • Trace Waste: Dispose of contaminated disposable items like gloves and absorbent pads in a designated yellow Trace waste sharps container.[1]

    • Bulk Waste: Syringes containing any residual volume of the drug (even as little as 0.1 ml) must be disposed of as hazardous chemical waste in a special black "Bulk" waste container.[1] Do not dispose of these in a sharps container.[1]

    • Empty Containers: Empty containers that held this compound-808 must also be treated as hazardous waste as they retain residual chemicals.

  • Labeling: All waste containers must be clearly labeled with a URI hazardous waste label, identifying the contents as "Hazardous Waste: this compound-808".[1]

Step 3: Spill Management

In the event of a spill, immediate and appropriate action is required to contain the material and protect laboratory personnel.

  • Alert others in the area.

  • Wear appropriate PPE.

  • Contain the spill using a chemical spill kit.

  • Clean the area with a detergent solution, followed by a thorough rinse with water.[1]

  • Dispose of all cleanup materials as hazardous waste.

Step 4: Final Disposal

The final disposal of this compound-808 waste must be conducted by a licensed and certified hazardous waste disposal company.

  • Engage a Professional Service: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed hazardous waste contractor.[2]

  • Provide Documentation: Furnish the disposal company with a complete and accurate description of the waste, including the Safety Data Sheet (SDS) if available.[2]

Logical Workflow for this compound-808 Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound-808 waste.

CANCA_Disposal_Workflow start Start: this compound-808 Waste Generated identify Step 1: Identify & Segregate Waste (Treat all as Hazardous) start->identify spill Spill Occurs? identify->spill spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes container_decision Select Appropriate Container spill->container_decision No spill_protocol->container_decision trace_waste Trace Waste Container (Yellow Sharps) container_decision->trace_waste Trace Contamination (Gloves, Pads) bulk_waste Bulk Waste Container (Black) container_decision->bulk_waste Bulk Contamination (Syringes with liquid) label_container Step 2: Label Container 'Hazardous Waste: this compound-808' trace_waste->label_container bulk_waste->label_container store Store in Satellite Accumulation Area label_container->store ehs_contact Step 4: Contact EHS for Pickup store->ehs_contact disposal Final Disposal by Licensed Contractor ehs_contact->disposal

Caption: Logical workflow for the safe disposal of this compound-808 waste.

By following these detailed procedures, research facilities can ensure the safe handling and disposal of cytotoxic agents like this compound-808, thereby protecting their personnel and the environment. Always consult your institution's specific guidelines and the material's Safety Data Sheet (SDS) for the most comprehensive information.

References

Essential Safety and Logistical Information for Handling c-ANCA Positive Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safety and procedural accuracy when handling biological materials is paramount. This guide provides essential information on personal protective equipment (PPE), operational protocols, and disposal plans for working with materials potentially containing cytoplasmic anti-neutrophil cytoplasmic antibodies (c-ANCA). The term "handling CANCA" is understood to refer to the management of human-derived specimens (such as blood, serum, plasma, and tissues) and associated reagents used in the research and diagnosis of ANCA-associated vasculitis.

The fundamental principle when handling these materials is to treat all human-derived samples as potentially infectious.[1] This necessitates adherence to Biosafety Level 2 (BSL-2) practices and the use of appropriate personal protective equipment to minimize the risk of exposure to bloodborne pathogens.

Personal Protective Equipment (PPE) Selection

The selection of PPE is contingent on a risk assessment of the specific procedures being performed. Basic PPE for all laboratory work with human-derived samples includes a lab coat, safety glasses, and disposable gloves.[2][3] For tasks with a higher risk of splashes or aerosol generation, additional protection is required.

Core PPE Requirements:

  • Body Protection: A buttoned lab coat is the minimum requirement. For procedures with a high likelihood of splashing, a fluid-resistant gown should be worn over the lab coat.

  • Eye and Face Protection: Safety glasses with side shields are mandatory.[4] When there is a risk of splashing, a face shield worn over safety glasses provides a higher level of protection.[4]

  • Hand Protection: Disposable nitrile gloves are generally recommended for their chemical resistance and tendency to show punctures.[5] It is good practice to wear two pairs of gloves, especially when handling highly contaminated materials.[6] Gloves should be changed immediately if they become contaminated or torn.

  • Respiratory Protection: While not typically required for routine sample handling in a BSL-2 laboratory, a fit-tested N95 respirator may be necessary if a procedure has a high risk of generating aerosols and cannot be contained within a biological safety cabinet.

Operational and Disposal Plans

A comprehensive safety plan includes protocols for the entire lifecycle of the sample, from receipt to disposal. This includes proper handling during experiments, decontamination of work surfaces and equipment, and segregation and disposal of biohazardous waste.

Key Logistical Considerations:

  • Engineering Controls: Many procedures involving human samples should be performed in a Class II Biological Safety Cabinet (BSC).[2][7][8] A Class II BSC protects the user, the environment, and the sample.[2][9]

  • Decontamination: Work surfaces and equipment should be decontaminated at the end of each procedure and after any spills. A fresh 1:10 dilution of household bleach is a common and effective disinfectant.[3]

  • Waste Disposal: All solid waste contaminated with human-derived materials, such as used gloves, pipette tips, and culture plates, must be disposed of in a designated biohazard bag.[9] Sharps, including needles and contaminated glass, must be placed in a puncture-resistant sharps container.[9] Liquid waste may be decontaminated with bleach before disposal down the sanitary sewer, or collected for autoclaving, depending on institutional policies.[8]

Quantitative Operational Parameters

The following table summarizes key quantitative parameters for common laboratory procedures associated with the handling of c-ANCA positive samples and related materials.

ParameterSpecificationApplicationSource(s)
Disinfection
Sodium Hypochlorite (Bleach)1:10 dilution of household bleachSurface Decontamination[3]
Contact Time for Bleach~20 minutesEffective Disinfection[3]
70% Ethanol70% solution in waterSurface Decontamination[3]
Sterilization (Autoclave)
Temperature121°C (250°F)Decontamination of Biohazardous Waste[4][10][11][12][13]
PressureAt least 15-20 psiDecontamination of Biohazardous Waste[4][10][13]
TimeMinimum of 30 minutesDecontamination of Biohazardous Waste[10][11][12][13]
Sample Processing (Centrifugation)
Serum/Plasma Separation1,500 - 3,000 x gPreparation of blood samples for analysis[1][14]
Centrifugation Time10 - 15 minutesPreparation of blood samples for analysis[1][14]
Biological Safety Cabinets
Class II, Type A2 Inflow Velocity≥75 fpmPersonnel and Environmental Protection

Detailed Experimental Protocol: Indirect ELISA for c-ANCA Detection

This protocol provides a step-by-step methodology for a standard indirect Enzyme-Linked Immunosorbent Assay (ELISA), a common technique for detecting autoantibodies like c-ANCA in patient serum.

Materials:

  • 96-well polystyrene plate

  • Purified Proteinase 3 (PR3) antigen

  • Patient serum samples, positive and negative controls

  • Carbonate-Bicarbonate buffer

  • Phosphate Buffered Saline (PBS)

  • PBS with 0.05% Tween 20 (PBS-T)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 0.18N sulfuric acid)

  • Microplate reader

Procedure:

  • Antigen Coating:

    • Dilute the purified PR3 antigen to a final concentration of approximately 10 µg/ml in Carbonate-Bicarbonate buffer.[15]

    • Add 100 µL of the diluted antigen to each well of the 96-well plate.

    • Incubate the plate for 1 hour at 37°C or overnight at 4°C.[14][15]

    • Wash the plate three times with PBS-T.

  • Blocking:

    • Add 225 µL of blocking buffer to each well to prevent non-specific binding.[15]

    • Incubate for 1-2 hours at 37°C.

    • Wash the plate three times with PBS-T.

  • Sample Incubation:

    • Dilute patient serum samples and controls in PBS. The optimal dilution should be determined empirically.

    • Add 100 µL of each diluted sample and control to the appropriate wells.

    • Incubate for 1 hour at room temperature.[14]

    • Wash the plate three times with PBS-T.

  • Secondary Antibody Incubation:

    • Dilute the enzyme-conjugated secondary antibody in PBS-T according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 30 minutes to 2 hours at room temperature.[14]

    • Wash the plate three times with PBS-T.

  • Detection:

    • Add 100 µL of the substrate solution to each well.[15]

    • Incubate at room temperature in the dark for 5-15 minutes, or until sufficient color develops.[15][16]

    • Add 100 µL of stop solution to each well to stop the reaction.[15]

  • Data Acquisition:

    • Read the absorbance of each well in a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).[15]

    • Analyze the data by comparing the absorbance of the patient samples to the positive and negative controls.

Visualized Workflows

The following diagrams illustrate key workflows for handling c-ANCA positive samples and associated materials in a laboratory setting.

PPE_Selection_Workflow start Identify Laboratory Task task_type Splash or Aerosol Risk? start->task_type low_risk Low Risk (e.g., aliquoting in BSC) task_type->low_risk No high_risk High Risk (e.g., vortexing outside BSC) task_type->high_risk Yes ppe_basic Basic PPE: - Lab Coat - Safety Glasses - Nitrile Gloves low_risk->ppe_basic ppe_enhanced Enhanced PPE: - Fluid-Resistant Gown - Face Shield over Safety Glasses - Double Nitrile Gloves high_risk->ppe_enhanced

PPE Selection Workflow

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Assay cluster_detection Detection antigen_coating Antigen Coating wash1 Wash antigen_coating->wash1 blocking Blocking wash1->blocking wash2 Wash blocking->wash2 sample_incubation Sample Incubation wash2->sample_incubation wash3 Wash sample_incubation->wash3 secondary_ab Secondary Antibody Incubation wash3->secondary_ab wash4 Wash secondary_ab->wash4 substrate_add Add Substrate wash4->substrate_add stop_reaction Stop Reaction substrate_add->stop_reaction read_plate Read Plate stop_reaction->read_plate

Indirect ELISA Experimental Workflow

Waste_Disposal_Workflow start Generate Waste waste_type Type of Waste? start->waste_type sharps Sharps (needles, glass) waste_type->sharps Sharps solid Solid (gloves, tips) waste_type->solid Solid liquid Liquid (supernatant) waste_type->liquid Liquid sharps_container Puncture-Resistant Sharps Container sharps->sharps_container biohazard_bag Biohazard Bag (Red or Orange) solid->biohazard_bag decontaminate Decontaminate (e.g., with bleach) liquid->decontaminate autoclave Autoclave sharps_container->autoclave biohazard_bag->autoclave sewer Dispose to Sanitary Sewer decontaminate->sewer

Biohazardous Waste Disposal Workflow

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.